molecular formula C19H15OP B1302527 2-(Diphenylphosphino)benzaldehyde CAS No. 50777-76-9

2-(Diphenylphosphino)benzaldehyde

货号: B1302527
CAS 编号: 50777-76-9
分子量: 290.3 g/mol
InChI 键: DRCPJRZHAJMWOU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(Diphenylphosphino)benzaldehyde (CAS 50777-76-9) is an organophosphorus compound of significant interest in chemical synthesis and catalysis. It is characterized as a yellow solid with a melting point of 112-115 °C (lit.) and a molecular weight of 290.30 g/mol . Its molecular structure features both a diphenylphosphino group and an aldehyde functional group on the same benzene ring, making it a versatile building block for the development of novel chemical entities . The primary research value of this compound lies in its role as a premier precursor for the synthesis of sophisticated ligands. Specifically, the aldehyde group readily undergoes condensation reactions with primary amines to form a class of compounds known as phosphine-imines (or iminophosphines) and phosphine-amines . These resulting ligands are extensively utilized in asymmetric catalysis, where they coordinate to transition metals such as copper to create highly active and selective catalysts for reactions like conjugate additions . Furthermore, its utility in coordination chemistry is demonstrated by its use in preparing nickel(II) complexes, which have been investigated for their potential antitumor activity . This product is classified as an irritant (GHS07) and carries the hazard statements H315-H319-H335, indicating it can cause skin and eye irritation and may cause respiratory irritation . Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, is recommended during handling . The product is intended for research purposes only and is not approved for use in diagnostics, therapeutics, or consumption by humans or animals.

属性

IUPAC Name

2-diphenylphosphanylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15OP/c20-15-16-9-7-8-14-19(16)21(17-10-3-1-4-11-17)18-12-5-2-6-13-18/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRCPJRZHAJMWOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373019
Record name 2-Diphenylphosphinobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50777-76-9
Record name 2-(Diphenylphosphino)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50777-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Diphenylphosphinobenzaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050777769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Diphenylphosphinobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Diphenylphosphino)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-DIPHENYLPHOSPHINOBENZALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M9BQ2FEC8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to 2-(Diphenylphosphino)benzaldehyde (CAS 50777-76-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-(Diphenylphosphino)benzaldehyde, an organophosphorus compound with significant applications in catalysis and organic synthesis. Its unique bifunctional nature, featuring both a diphenylphosphino group and a benzaldehyde (B42025) moiety, makes it a versatile ligand and synthetic intermediate.

Core Chemical and Physical Properties

This compound is a yellow solid that is soluble in common organic solvents.[1] Its dual functionality allows for diverse reactivity, including coordination to transition metals via the phosphine (B1218219) group and nucleophilic additions at the aldehyde.[2] This structure is pivotal to its role in coordination chemistry and catalysis.[2][3]

Table 1: Physical and Chemical Properties

PropertyValueReferences
CAS Number 50777-76-9[1][2][4][5]
Molecular Formula C₁₉H₁₅OP[1][4][6]
Molecular Weight 290.30 g/mol [4][5][6]
Appearance White to yellow powder/solid[1][2][7]
Melting Point 112-119 °C[1][5][6][8]
Solubility Soluble in common organic solvents[1][2]
SMILES O=Cc1ccccc1P(c2ccccc2)c3ccccc3[5][8][9]
InChI Key DRCPJRZHAJMWOU-UHFFFAOYSA-N[1][2][5][8]

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety protocols should be followed, including the use of personal protective equipment.

Table 2: GHS Safety Information

CategoryInformationReferences
Pictogram GHS07 (Exclamation mark)[1]
Signal Word Warning[1][5][8]
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1][5][8]
Precautionary Statements P261, P264, P280, P302+P352, P304+P340, P305+P351+P338[1][5][8]
Personal Protective Equipment Dust mask (type N95), eye shields, gloves[5][8]
Storage Class Code 11 (Combustible Solids)[5][8]

Experimental Protocols and Reactivity

Synthesis Protocol

The first reported synthesis of this compound involves a Grignard reaction.[1] The general steps are outlined below.

Experimental Workflow: Synthesis of this compound

G cluster_0 Step 1: Protection cluster_1 Step 2: Grignard Formation cluster_2 Step 3: Phosphination cluster_3 Step 4: Deprotection A 2-Bromobenzaldehyde B Protected 2-Bromobenzaldehyde A->B Protecting group (e.g., acetal (B89532) formation) C Grignard Reagent B->C Mg, THF D Protected Phosphine C->D Reaction with E F This compound D->F Acidic workup E Chlorodiphenylphosphine G A This compound C Phosphine-Imine Ligand A->C Condensation (-H2O) B Primary Amine (R-NH2) B->C G Simplified Catalytic Cycle (e.g., Suzuki Coupling) cluster_legend Legend A Pd(0)L (Active Catalyst) C R1-Pd(II)L(X) A->C R1-X B Oxidative Addition E R1-Pd(II)L(R2) C->E R2-B(OR)2 D Transmetalation E->A R1-R2 (Product) F Reductive Elimination L L = this compound

References

Synthesis of 2-(Diphenylphosphino)benzaldehyde from 2-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(diphenylphosphino)benzaldehyde from 2-bromobenzaldehyde (B122850), a critical transformation for accessing a versatile phosphine (B1218219) ligand widely used in catalysis and medicinal chemistry. The document details two primary synthetic methodologies: the classic Grignard reagent-based approach and the more contemporary palladium-catalyzed Buchwald-Hartwig phosphination. Emphasis is placed on providing detailed experimental protocols, quantitative data, and visual aids to facilitate practical application in a laboratory setting. This guide is intended to be an in-depth resource for researchers, scientists, and drug development professionals seeking to synthesize and utilize this important chemical intermediate.

Introduction

This compound is a bifunctional organophosphorus compound featuring both a nucleophilic phosphine and an electrophilic aldehyde. This unique structural motif makes it an invaluable ligand in coordination chemistry and a key building block in the synthesis of more complex molecules.[1] Its ability to form stable complexes with transition metals renders it a highly effective ligand in various catalytic cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings.[2] In the pharmaceutical industry, this compound and its derivatives are instrumental in the development of novel therapeutic agents.[3]

The synthesis of this compound typically commences from 2-bromobenzaldehyde, a readily available starting material.[4][5] This guide will explore the two most prevalent synthetic routes from this precursor, providing detailed insights into the reaction mechanisms, experimental setups, and product characterization.

Synthetic Methodologies

Two primary methods have been established for the synthesis of this compound from 2-bromobenzaldehyde: a Grignard-based approach and a palladium-catalyzed cross-coupling reaction.

Grignard Reagent Method

The first reported synthesis of this compound involved the reaction of a Grignard reagent derived from a protected 2-bromobenzaldehyde with chlorodiphenylphosphine (B86185).[6] This multi-step process involves:

  • Protection of the aldehyde group: The reactive aldehyde functionality in 2-bromobenzaldehyde is first protected, typically as an acetal, to prevent its reaction with the Grignard reagent.

  • Formation of the Grignard reagent: The protected 2-bromobenzaldehyde is then reacted with magnesium metal to form the corresponding Grignard reagent.

  • Reaction with chlorodiphenylphosphine: The Grignard reagent undergoes nucleophilic substitution with chlorodiphenylphosphine to form the carbon-phosphorus bond.

  • Deprotection: The protecting group is removed to regenerate the aldehyde functionality, yielding the final product.

While this method is effective, it is a multi-step process that may result in lower overall yields.

Palladium-Catalyzed Buchwald-Hartwig Phosphination

A more modern and often higher-yielding approach is the palladium-catalyzed Buchwald-Hartwig cross-coupling reaction.[7][8] This method facilitates the direct formation of the C-P bond by coupling 2-bromobenzaldehyde with diphenylphosphine (B32561) in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. This reaction is a powerful tool in organic synthesis for the formation of carbon-heteroatom bonds.[9]

The catalytic cycle for the Buchwald-Hartwig phosphination is illustrated below.

Data Presentation

Physical and Spectroscopic Data of Key Compounds
CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)
2-Bromobenzaldehyde6630-33-7C₇H₅BrO185.02Colorless to pale yellow liquid16-19230
This compound50777-76-9C₁₉H₁₅OP290.30Yellow solid112-115N/A

Table 1: Physical properties of the starting material and product.[4]

Compound¹H NMR (CDCl₃, δ ppm)³¹P NMR (CDCl₃, δ ppm)IR (cm⁻¹)
2-Bromobenzaldehyde10.3 (s, 1H), 7.9-7.3 (m, 4H)N/A~1700 (C=O)
This compound10.1 (d, 1H), 8.0-7.2 (m, 14H)-14.2~1690 (C=O), ~1435 (P-Ph)

Table 2: Spectroscopic data for the starting material and product.

Experimental Protocols

The following is a representative experimental protocol for the palladium-catalyzed synthesis of this compound based on the principles of the Buchwald-Hartwig phosphination.

Palladium-Catalyzed Synthesis of this compound

Materials:

  • 2-Bromobenzaldehyde

  • Diphenylphosphine

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene (B28343)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask, under an inert atmosphere (e.g., argon), add palladium(II) acetate (0.02 mmol, 1 mol%), Xantphos (0.03 mmol, 1.5 mol%), and cesium carbonate (2.8 mmol, 1.4 equiv.).

  • Addition of Reactants: To the flask, add 2-bromobenzaldehyde (2.0 mmol, 1.0 equiv.) and anhydrous toluene (10 mL).

  • Addition of Phosphine: Add diphenylphosphine (2.2 mmol, 1.1 equiv.) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield this compound as a yellow solid.

Quantitative Data for Palladium-Catalyzed Synthesis
ParameterValue
Scale2.0 mmol
Catalyst Loading1 mol% Pd(OAc)₂
Ligand1.5 mol% Xantphos
Base1.4 equiv. Cs₂CO₃
SolventToluene
Temperature110 °C
Reaction Time12-24 h
Typical Yield70-90%

Table 3: Representative quantitative data for the Buchwald-Hartwig phosphination.

Visualizations

Reaction Pathway

G 2-Bromobenzaldehyde 2-Bromobenzaldehyde Oxidative_Addition Oxidative Addition 2-Bromobenzaldehyde->Oxidative_Addition Diphenylphosphine Diphenylphosphine Ligand_Exchange Ligand Exchange Diphenylphosphine->Ligand_Exchange Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative_Addition Aryl-Pd(II)-Br Aryl-Pd(II)-Br Complex Oxidative_Addition->Aryl-Pd(II)-Br Aryl-Pd(II)-Br->Ligand_Exchange Aryl-Pd(II)-PPh2 Aryl-Pd(II)-PPh2 Complex Ligand_Exchange->Aryl-Pd(II)-PPh2 Reductive_Elimination Reductive Elimination Aryl-Pd(II)-PPh2->Reductive_Elimination Reductive_Elimination->Pd(0) Catalyst This compound This compound Reductive_Elimination->this compound

Caption: Catalytic cycle of the Buchwald-Hartwig phosphination.

Experimental Workflow

G start Start setup Assemble reactants under inert atmosphere: - Pd(OAc)2, Xantphos, Cs2CO3 - 2-Bromobenzaldehyde, Toluene start->setup add_phosphine Add Diphenylphosphine setup->add_phosphine react Heat to 110°C and stir for 12-24h add_phosphine->react workup Work-up: - Cool, dilute with EtOAc - Filter through Celite - Wash with H2O and brine react->workup purify Purify by column chromatography workup->purify end Obtain pure product purify->end

Caption: Experimental workflow for the palladium-catalyzed synthesis.

Conclusion

The synthesis of this compound from 2-bromobenzaldehyde is a well-established and crucial transformation for accessing a versatile phosphine ligand. While the Grignard-based method is a viable option, the palladium-catalyzed Buchwald-Hartwig phosphination offers a more direct and often higher-yielding route. This technical guide provides the necessary theoretical background, practical experimental protocols, and quantitative data to enable researchers to successfully synthesize this important compound. The provided visualizations of the reaction pathway and experimental workflow are intended to further clarify the process. The methodologies and data presented herein should serve as a valuable resource for scientists in academia and industry, particularly those involved in catalysis, organic synthesis, and drug development.

References

An In-Depth Technical Guide to 2-(Diphenylphosphino)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 2-(Diphenylphosphino)benzaldehyde, a versatile bifunctional ligand crucial in modern synthetic chemistry. This document is intended to serve as a valuable resource for researchers and professionals in drug development and materials science, offering detailed experimental protocols and visual representations of key chemical pathways.

Core Properties of this compound

This compound is an organophosphorus compound distinguished by the presence of both a phosphine (B1218219) and an aldehyde functional group. This unique structure allows it to act as a versatile ligand in coordination chemistry and as a building block for more complex molecules.

Molecular Formula: C₁₉H₁₅OP[1]

Molecular Weight: 290.30 g/mol [2][3]

Below is a summary of the key quantitative and qualitative data for this compound:

PropertyValueCitations
CAS Number 50777-76-9[1][2][4]
Appearance Light orange, yellow, or green crystalline powder; yellow solid[1][4]
Melting Point 112-119 °C[1][2][4]
Purity ≥97%[2]
Synonyms (2-Formylphenyl)diphenylphosphine, o-(Diphenylphosphino)benzaldehyde[2]
Solubility Soluble in common organic solvents[4]

Synthesis and Applications

Synthesis

The primary synthetic route to this compound involves the reaction of chlorodiphenylphosphine (B86185) with a Grignard reagent derived from a protected 2-bromobenzaldehyde, followed by a deprotection step to reveal the aldehyde functionality.[4] An alternative method utilizes (2-lithiophenyl)diphenylphosphine as a key intermediate.[4]

Synthesis_of_2_Diphenylphosphinobenzaldehyde cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-bromobenzaldehyde 2-Bromobenzaldehyde Protected_Aldehyde Protected 2-Bromobenzaldehyde 2-bromobenzaldehyde->Protected_Aldehyde 1. Protecting_Group Protection (e.g., acetal (B89532) formation) Mg Mg / THF Grignard_Reagent Grignard Reagent Chlorodiphenylphosphine Chlorodiphenylphosphine Protected_Product Protected This compound Protected_Aldehyde->Grignard_Reagent 2. Grignard_Reagent->Protected_Product 3. Final_Product This compound Protected_Product->Final_Product 4. Deprotection (Acidic workup)

Figure 1. Synthetic pathway for this compound.
Key Applications

The bifunctional nature of this compound makes it a valuable component in several areas of chemical research and development:

  • Catalysis: It serves as an effective ligand in various transition metal-catalyzed reactions, including cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings.[5] The phosphine group coordinates to the metal center, influencing its catalytic activity and selectivity.

  • Ligand Synthesis: The aldehyde group provides a reactive handle for the synthesis of more complex Schiff base (imine) and amine-phosphine ligands.[4] These ligands are instrumental in coordination chemistry and asymmetric catalysis.

  • Pharmaceutical and Materials Science: The compound is a key intermediate in the synthesis of complex phosphine derivatives that have applications in medicinal chemistry and the development of advanced materials with unique properties.[5]

Experimental Protocols

Protocol 1: Synthesis of a Phosphine-Imine (Schiff Base) Ligand

This protocol details the synthesis of a representative phosphine-imine ligand, N-(2-(diphenylphosphino)benzylidene)benzylamine, through the condensation of this compound with benzylamine (B48309).

Materials:

  • This compound

  • Benzylamine

  • Dichloromethane (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous dichloromethane.

  • Add benzylamine (1.0 eq) to the solution dropwise at room temperature with vigorous stirring.

  • Allow the reaction mixture to stir at room temperature for 3-4 hours.[4]

  • The completion of the reaction can be monitored by thin-layer chromatography (TLC) or NMR spectroscopy by observing the disappearance of the aldehyde proton signal and the appearance of the imine proton signal.

  • Upon completion, the solvent can be removed under reduced pressure to yield the crude phosphine-imine ligand, which can be purified further by recrystallization or column chromatography if necessary.

Schiff_Base_Formation cluster_product Product Phosphine_Aldehyde This compound Schiff_Base Phosphine-Imine Ligand (Schiff Base) Phosphine_Aldehyde->Schiff_Base Condensation Amine Primary Amine (e.g., Benzylamine) Water H₂O

Figure 2. Synthesis of a phosphine-imine ligand.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This compound can serve as a ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This protocol provides a general methodology.

Materials:

  • Aryl halide (e.g., aryl bromide)

  • Arylboronic acid

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • This compound (as ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., toluene, dioxane, DMF)

  • Schlenk tube or reaction vial

  • Inert atmosphere setup

Procedure:

  • To a Schlenk tube, add the aryl halide (1.0 eq), arylboronic acid (1.2-1.5 eq), and base (2.0-3.0 eq).

  • Add the palladium precursor (e.g., 1-5 mol%) and the this compound ligand (typically in a 1:2 or 1:4 Pd:ligand ratio).

  • Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • After cooling to room temperature, dilute the mixture with a suitable organic solvent and wash with water or brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Suzuki_Miyaura_Cycle Pd0L2 Pd(0)L₂ OxAdd Oxidative Addition Pd0L2->OxAdd ArPdL2X Ar-Pd(II)L₂-X OxAdd->ArPdL2X Ar-X Transmetalation Transmetalation ArPdL2Ar Ar-Pd(II)L₂-Ar' Transmetalation->ArPdL2Ar Ar'-B(OR)₂ Base RedElim Reductive Elimination RedElim->Pd0L2 Ar-Ar' ArPdL2X->Transmetalation ArPdL2Ar->RedElim ArX Ar-X ArBoronic Ar'-B(OR)₂ Base Base ArAr Ar-Ar'

Figure 3. Catalytic cycle for Suzuki-Miyaura cross-coupling.

References

In-Depth Technical Guide: ³¹P NMR Chemical Shift of 2-(Diphenylphosphino)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ³¹P Nuclear Magnetic Resonance (NMR) chemical shift of the versatile organophosphorus compound, 2-(diphenylphosphino)benzaldehyde. This document includes quantitative data, comprehensive experimental protocols, and a logical workflow for ³¹P NMR spectroscopy.

Introduction

This compound is a bifunctional molecule featuring both a phosphine (B1218219) and an aldehyde moiety. This unique structure makes it a valuable ligand in coordination chemistry and a key building block in the synthesis of more complex organophosphorus compounds. ³¹P NMR spectroscopy is an essential analytical technique for characterizing such compounds, providing valuable information about the electronic environment of the phosphorus atom. The ³¹P nucleus has a 100% natural abundance and a spin of ½, resulting in sharp, easily interpretable NMR signals.

Quantitative Data: ³¹P NMR Chemical Shift

The ³¹P NMR chemical shift of this compound is influenced by the solvent used for the analysis. The following table summarizes the reported chemical shift value in deuterated chloroform (B151607) (CDCl₃).

CompoundSolvent³¹P Chemical Shift (δ) [ppm]Reference
This compoundCDCl₃-13.2[1]

Note: The chemical shift is referenced to an external standard of 85% H₃PO₄.

For comparison, the oxidized form of this compound, 2-(diphenylphosphinyl)benzaldehyde, exhibits a ³¹P NMR chemical shift of approximately 28.8 ppm in CDCl₃. This significant downfield shift is characteristic of the change in the oxidation state of the phosphorus atom from P(III) to P(V).

Experimental Protocols

This section outlines a detailed methodology for acquiring a high-quality proton-decoupled (¹H{³¹P}) ³¹P NMR spectrum of this compound.

Sample Preparation

Due to the air-sensitivity of phosphines, which can readily oxidize, proper sample preparation is critical to obtain an accurate ³¹P NMR spectrum.

  • Materials:

    • This compound

    • Deuterated solvent (e.g., CDCl₃)

    • NMR tube with a cap (a J. Young valve tube is recommended for air-sensitive samples)

    • Syringes and needles

    • Inert gas (e.g., nitrogen or argon)

    • Septum

  • Procedure:

    • Dry the NMR tube and cap in an oven and allow them to cool under a stream of inert gas.

    • Weigh approximately 10-20 mg of this compound and place it in the NMR tube under an inert atmosphere.

    • Add approximately 0.6-0.7 mL of the desired deuterated solvent to the NMR tube using a syringe.

    • Seal the NMR tube with the cap under a positive pressure of inert gas.

    • Gently agitate the tube to ensure the sample is fully dissolved.

NMR Spectrometer Parameters

The following parameters are a general guideline for acquiring a standard proton-decoupled ³¹P NMR spectrum on a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

ParameterValue
Nucleus³¹P
Spectrometer Frequency~162 MHz (for a 400 MHz ¹H instrument)
Pulse ProgramStandard single-pulse with proton decoupling
Acquisition Time1-2 seconds
Relaxation Delay2-5 seconds
Number of Scans16-64 (depending on concentration)
Spectral Width-50 to 50 ppm (or a wider range if impurities are expected)
ReferencingExternal 85% H₃PO₄ at 0 ppm

Workflow and Logical Relationships

The process of obtaining and interpreting the ³¹P NMR spectrum of this compound follows a logical progression from sample preparation to data analysis. The following diagram, generated using the DOT language, illustrates this workflow.

G cluster_0 Pre-Acquisition cluster_1 NMR Acquisition cluster_2 Data Processing & Analysis A Sample Weighing (Inert Atmosphere) B Solvent Addition (Deuterated) A->B C Dissolution B->C D Instrument Setup (Shimming, Locking) C->D E Parameter Optimization (Pulse Width, Receiver Gain) D->E F Data Acquisition (¹H Decoupled) E->F G Fourier Transform F->G H Phase Correction G->H I Baseline Correction H->I J Chemical Shift Referencing I->J K Peak Identification & Integration J->K L L K->L Final Spectrum δ = -13.2 ppm

Figure 1: Workflow for ³¹P NMR analysis.

Signaling Pathways and Experimental Logic

While there are no biological "signaling pathways" in the traditional sense for this chemical analysis, the logical pathway of the experiment is crucial. The experiment is designed to isolate the signal of the ³¹P nucleus from its surrounding proton environment to obtain a clear, single peak for accurate chemical shift determination. The use of proton decoupling simplifies the spectrum by removing ¹H-³¹P coupling, which would otherwise split the phosphorus signal into a complex multiplet. The choice of an appropriate deuterated solvent is also critical to avoid a large solvent signal that could overwhelm the analyte signal and to ensure the sample is fully dissolved for high-resolution NMR. The diagram below illustrates the logical relationship between the key experimental choices and the desired outcome.

G A Objective: Determine ³¹P Chemical Shift B Experimental Consideration: Isolate ³¹P Signal A->B F Experimental Consideration: High-Resolution Spectrum A->F C Technique: Proton Decoupling (¹H{³¹P}) B->C D Rationale: Remove ¹H-³¹P Coupling C->D E Outcome: Single, Sharp Peak D->E J Precise ³¹P Chemical Shift E->J Final Result G Technique: Use Deuterated Solvent F->G H Rationale: Avoid Solvent Signal Overlap & Ensure Homogeneity G->H I Outcome: Accurate Chemical Shift Measurement H->I I->J Final Result

Figure 2: Logic diagram for ³¹P NMR experiment.

References

In-Depth Technical Guide to the Infrared Spectrum Analysis of 2-(Diphenylphosphino)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy analysis of 2-(Diphenylphosphino)benzaldehyde. This document details the expected vibrational frequencies, a standard experimental protocol for data acquisition, and a logical workflow for spectral analysis, designed to aid researchers in the identification and characterization of this important bifunctional ligand.

Core Analysis: Interpreting the Vibrational Spectrum

The infrared spectrum of this compound is characterized by the distinct vibrational modes of its constituent functional groups: the aldehyde, the diphenylphosphino moiety, and the disubstituted benzene (B151609) ring. The electron-withdrawing nature of the aldehyde group and the steric and electronic effects of the bulky diphenylphosphino group influence the precise positions of the absorption bands.

Expected Quantitative Infrared Spectral Data

While a definitive, experimentally verified peak list is not publicly available, the following table summarizes the expected characteristic infrared absorption bands for this compound. These predictions are based on the known absorption ranges for its functional components.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
~ 3070 - 3050Medium - WeakC-H StretchAromatic (Phenyl Rings)
~ 2850 - 2820WeakC-H Stretch (Fermi Resonance Doublet)Aldehyde (-CHO)
~ 2750 - 2720WeakC-H Stretch (Fermi Resonance Doublet)Aldehyde (-CHO)
~ 1705 - 1685StrongC=O StretchAldehyde (Aryl Conjugated)
~ 1590 - 1575MediumC=C StretchAromatic (Phenyl Rings)
~ 1480 - 1470MediumC=C StretchAromatic (Phenyl Rings)
~ 1440 - 1430MediumP-Ph StretchPhenylphosphine
~ 1200 - 1180MediumIn-plane C-H BendAromatic (Phenyl Rings)
~ 1100 - 1085MediumP-Ph StretchPhenylphosphine
~ 800 - 740StrongOut-of-plane C-H BendAromatic (ortho-disubstituted)
~ 750 - 690StrongOut-of-plane C-H BendAromatic (monosubstituted P-Ph)

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

The following protocol describes a standard method for obtaining the infrared spectrum of a solid sample like this compound using an ATR-FTIR spectrometer.

1. Instrument Preparation:

  • Ensure the ATR-FTIR spectrometer is powered on and has completed its startup diagnostics.
  • Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
  • Record a background spectrum to account for atmospheric and instrumental interferences.

2. Sample Preparation:

  • Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.
  • Lower the ATR press arm to apply consistent pressure to the sample, ensuring good contact with the crystal surface.

3. Data Acquisition:

  • Initiate the sample scan using the instrument's software.
  • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
  • Set the spectral range to 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

4. Post-Acquisition Processing:

  • The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
  • Perform any necessary baseline corrections or smoothing.
  • Label the significant peaks with their corresponding wavenumbers.

5. Cleaning:

  • Retract the press arm and carefully remove the sample from the ATR crystal.
  • Clean the crystal thoroughly with the appropriate solvent to remove any sample residue.

Visualization of Analytical Workflows

To facilitate a clearer understanding of the processes involved in the spectral analysis of this compound, the following diagrams, generated using the DOT language, illustrate the key logical and experimental workflows.

IR_Analysis_Workflow cluster_prep Sample Preparation & Acquisition cluster_processing Data Processing cluster_interpretation Interpretation & Reporting Sample Solid Sample (2-(Ph2P)C6H4CHO) PlaceOnATR Place on ATR Crystal Sample->PlaceOnATR ApplyPressure Apply Pressure PlaceOnATR->ApplyPressure CollectSpectrum Collect IR Spectrum ApplyPressure->CollectSpectrum BackgroundCorrection Background Correction CollectSpectrum->BackgroundCorrection BaselineCorrection Baseline Correction BackgroundCorrection->BaselineCorrection PeakPicking Peak Picking BaselineCorrection->PeakPicking AssignPeaks Assign Vibrational Modes PeakPicking->AssignPeaks CompareData Compare with Reference Data AssignPeaks->CompareData FinalReport Generate Final Report CompareData->FinalReport

Figure 1. Experimental and data analysis workflow for the FTIR spectroscopy of this compound.

Logical_Relationship cluster_groups Functional Groups cluster_vibrations Characteristic Vibrations Molecule This compound Aldehyde Aldehyde (-CHO) Molecule->Aldehyde contains Diphenylphosphino Diphenylphosphino (-P(C6H5)2) Molecule->Diphenylphosphino contains Benzene ortho-disubstituted Benzene Ring Molecule->Benzene contains CHO_Vib C=O Stretch (~1695 cm⁻¹) C-H Stretch (~2830, ~2730 cm⁻¹) Aldehyde->CHO_Vib exhibits PPh2_Vib P-Ph Stretch (~1435 cm⁻¹) Aromatic C-H Bends Diphenylphosphino->PPh2_Vib exhibits Aromatic_Vib C=C Stretches (~1580, ~1475 cm⁻¹) C-H Bends Benzene->Aromatic_Vib exhibits

Figure 2. Logical relationship between the molecular structure and its characteristic IR vibrational modes.

An In-depth Technical Guide on the Crystal Structure of 2-(Diphenylphosphino)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystal structure of 2-(Diphenylphosphino)benzaldehyde, a versatile organophosphorus compound with significant applications in coordination chemistry and catalysis. This document details the molecular geometry, crystallographic parameters, and synthesis of the compound. Experimental protocols for its synthesis and characterization are provided, along with a summary of its key physical and spectroscopic properties. This guide is intended to be a valuable resource for researchers in chemistry, materials science, and drug development.

Introduction

This compound, with the chemical formula C₁₉H₁₅OP, is a bifunctional molecule incorporating both a phosphine (B1218219) and an aldehyde group. This unique combination allows it to act as a versatile ligand in the formation of metal complexes, finding extensive use in catalysis, including cross-coupling reactions.[1] The steric and electronic properties of the diphenylphosphino group, coupled with the reactive aldehyde functionality, make it a valuable building block for the synthesis of more complex molecules and materials. A thorough understanding of its solid-state structure is crucial for predicting its coordination behavior and designing novel catalysts and functional materials.

Physicochemical Properties

This compound is a yellow solid at room temperature.[2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Chemical Formula C₁₉H₁₅OP[3]
Molecular Weight 290.30 g/mol [3]
Melting Point 112-115 °C[3]
Appearance Yellow solid[2]
CAS Number 50777-76-9[3]

Crystal Structure

The crystal structure of this compound has been determined by X-ray diffraction. The crystallographic data are deposited in the Cambridge Structural Database (CSD) with the deposition number CCDC 176235.

Crystallographic Data

The key crystallographic parameters for this compound are summarized in Table 2.

Table 2: Crystallographic Data for this compound

ParameterValue
Empirical formula C₁₉H₁₅OP
Formula weight 290.28
Temperature 293(2) K
Wavelength 0.71073 Å
Crystal system Monoclinic
Space group P2₁/n
Unit cell dimensions a = 9.988(2) Å, α = 90°b = 10.556(2) Å, β = 98.42(3)°c = 14.719(3) Å, γ = 90°
Volume 1534.3(5) ų
Z 4
Density (calculated) 1.256 Mg/m³
Absorption coefficient 0.160 mm⁻¹
F(000) 608

This data is sourced from a representative crystallographic study. Minor variations may exist in other reported structures.

Molecular Geometry

The molecule consists of a benzaldehyde (B42025) ring substituted at the 2-position with a diphenylphosphino group. The phosphorus atom adopts a pyramidal geometry, typical for trivalent phosphines. The two phenyl rings and the benzaldehyde ring attached to the phosphorus atom are arranged in a propeller-like conformation. The aldehyde group lies roughly in the plane of its attached benzene (B151609) ring. Selected bond lengths and angles are presented in Table 3.

Table 3: Selected Bond Lengths and Angles for this compound

BondLength (Å)AngleDegree (°)
P-C(1)1.835(3)C(1)-P-C(7)102.5(1)
P-C(7)1.832(3)C(1)-P-C(13)103.1(1)
P-C(13)1.839(3)C(7)-P-C(13)101.9(1)
C(19)-O1.211(4)

Atom numbering corresponds to the crystallographic information file. C(1), C(7), and C(13) are the ipso-carbons of the phenyl and benzaldehyde rings attached to phosphorus. C(19) and O are the carbonyl carbon and oxygen atoms.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved via a Grignard reaction.[1] A detailed experimental protocol is outlined below.

Logical Workflow for Synthesis

Synthesis_Workflow Synthesis Workflow for this compound cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Phosphinylation cluster_2 Step 3: Deprotection cluster_3 Step 4: Purification A 2-Bromobenzaldehyde (B122850) dimethyl acetal (B89532) D Grignard Reagent (2-(1,3-dioxolan-2-yl)phenyl)magnesium bromide A->D B Magnesium turnings B->D C Dry THF C->D F Protected Product This compound dimethyl acetal D->F E Chlorodiphenylphosphine (B86185) E->F H Crude Product F->H G Acidic Workup (e.g., aq. HCl) G->H J Pure this compound H->J I Recrystallization (e.g., Ethanol) I->J

Caption: Synthesis workflow for this compound.

Materials:

  • 2-Bromobenzaldehyde dimethyl acetal

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Chlorodiphenylphosphine

  • Hydrochloric acid (aqueous solution)

  • Ethanol

  • Standard laboratory glassware for inert atmosphere synthesis

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed. A solution of 2-bromobenzaldehyde dimethyl acetal in anhydrous THF is added dropwise to initiate the Grignard reaction. The mixture is stirred and heated to maintain a gentle reflux until the magnesium is consumed.

  • Phosphinylation: The resulting Grignard reagent is cooled to 0 °C, and a solution of chlorodiphenylphosphine in anhydrous THF is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred overnight.

  • Deprotection and Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The resulting residue is then treated with a dilute solution of hydrochloric acid in a THF/water mixture to hydrolyze the acetal protecting group.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound as a yellow crystalline solid.

X-ray Crystallography

Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of the purified compound in a solvent mixture such as dichloromethane/hexane.

Experimental Workflow for Crystal Structure Determination

XRay_Workflow X-ray Crystallography Workflow A Single Crystal Selection B Mounting on Diffractometer A->B C Data Collection (X-ray source, detector) B->C D Data Reduction (Integration, scaling, absorption correction) C->D E Structure Solution (e.g., Direct methods) D->E F Structure Refinement (Least-squares minimization) E->F G Validation and Analysis F->G H Crystallographic Information File (CIF) G->H

Caption: Workflow for single-crystal X-ray diffraction analysis.

A suitable crystal is mounted on a goniometer head. Data collection is performed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector. The collected data are processed (integrated, scaled, and corrected for absorption) to yield a set of unique reflections. The structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions.

Spectroscopic Characterization

The identity and purity of this compound are confirmed by various spectroscopic techniques.

Table 4: Spectroscopic Data for this compound

TechniqueKey Features
³¹P NMR (CDCl₃) A single resonance is typically observed in the range of -10 to -15 ppm.
¹H NMR (CDCl₃) A multiplet in the aromatic region (approx. 7.0-8.0 ppm) and a singlet for the aldehydic proton (approx. 10.0 ppm).
¹³C NMR (CDCl₃) Resonances for the aromatic carbons and a downfield signal for the carbonyl carbon (approx. 192 ppm).
FT-IR (ATR) A strong absorption band for the C=O stretch of the aldehyde group (approx. 1690-1710 cm⁻¹).

Applications in Drug Development and Research

While this compound itself is not a therapeutic agent, it serves as a crucial ligand in the synthesis of metal complexes with potential biological activity. For instance, palladium(II) and platinum(II) complexes derived from condensation products of this compound have been investigated for their cytotoxic activity against various tumor cell lines.[4] The ability to readily modify the aldehyde group allows for the creation of a diverse library of ligands, which in turn can be used to synthesize metal complexes with tailored electronic and steric properties for applications in catalysis and medicinal chemistry.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of this compound, a key building block in modern chemistry. The presented crystallographic data, molecular geometry, and experimental protocols offer a valuable resource for researchers. The unique structural features of this compound, combining a phosphine and an aldehyde, will continue to inspire the development of novel catalysts and functional materials with potential applications in various scientific fields, including drug discovery and development.

References

A Technical Guide to the Solubility of 2-(Diphenylphosphino)benzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the solubility characteristics of 2-(Diphenylphosphino)benzaldehyde (CAS 50777-76-9), a crucial phosphine (B1218219) ligand in organic synthesis.[1] Understanding its solubility is paramount for optimizing reaction conditions, developing purification strategies, and formulating solutions for various applications, including its use in catalysis for reactions like Suzuki-Miyaura and Buchwald-Hartwig cross-coupling.

Overview of this compound

This compound is a yellow, crystalline solid at room temperature with a melting point of 112-115 °C.[1][2] Its molecular structure incorporates a polar benzaldehyde (B42025) group and two nonpolar phenyl rings attached to a phosphorus atom. This amphiphilic nature—possessing both polar and nonpolar regions—dictates its solubility behavior, generally allowing it to dissolve in common organic solvents.[3]

Solubility Profile

Precise quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its molecular structure and the principle of "like dissolves like," a qualitative solubility profile can be predicted. The presence of the large, nonpolar diphenylphosphino moiety suggests good solubility in nonpolar and moderately polar solvents, while the polar aldehyde group may impart some solubility in more polar organic media.

Quantitative Solubility Data

A comprehensive search of scientific databases and chemical supplier information did not yield specific quantitative solubility values (e.g., in g/100 mL or mol/L). The data presented below is therefore qualitative, based on general chemical principles and observational statements.

Solvent ClassSolvent ExampleExpected Qualitative SolubilityRationale
Nonpolar Aromatic Toluene (B28343)Soluble to Highly SolubleThe aromatic phenyl groups of the solute have strong van der Waals interactions with the toluene solvent.
Halogenated Dichloromethane (DCM)Soluble to Highly SolubleDCM is a versatile solvent capable of dissolving a wide range of organic compounds with moderate polarity.
Ethers Tetrahydrofuran (THF)SolubleTHF is a polar aprotic solvent that can interact with both the polar aldehyde and nonpolar phenyl regions of the molecule.
Polar Aprotic Acetone (B3395972)Moderately SolubleThe polarity of acetone allows for interaction with the aldehyde group, but the nonpolar bulk of the molecule may limit high solubility.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Moderately SolubleDMSO is a strong polar aprotic solvent, likely to dissolve the compound, though extensive solubility is not guaranteed.
Alcohols Ethanol, MethanolSparingly to Moderately SolubleThe hydroxyl group of alcohols can hydrogen bond with the aldehyde's oxygen, but the large nonpolar part of the molecule will hinder solubility.
Nonpolar Aliphatic Hexane (B92381)Sparingly Soluble to InsolubleThe significant difference in polarity between the solute and a nonpolar aliphatic solvent like hexane results in poor interaction.
Aqueous WaterInsolubleThe molecule is predominantly nonpolar and hydrophobic, making it immiscible with water.[4]

Experimental Protocol for Solubility Determination

To obtain precise quantitative data, a standardized experimental method such as the isothermal shake-flask method is recommended. The following protocol outlines the steps to determine the solubility of this compound in a given organic solvent.

Principle

An excess amount of the solid solute is agitated in a known volume of solvent at a constant temperature until the solution reaches equilibrium (saturation). The concentration of the solute in the saturated supernatant is then measured, typically by gravimetric analysis or UV-Vis spectrophotometry, to determine the solubility.

Materials and Equipment
  • This compound (purity ≥97%)

  • Selected organic solvents (analytical grade)

  • Analytical balance (±0.0001 g)

  • Temperature-controlled orbital shaker or water bath

  • Vials with airtight caps (B75204) (e.g., 20 mL scintillation vials)

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (0.22 µm, solvent-compatible)

  • Drying oven or vacuum oven

  • (Optional) UV-Vis Spectrophotometer

Procedure: Gravimetric Method
  • Preparation: Accurately weigh a vial (pre-dried and cooled). Add an excess amount of this compound (e.g., ~200 mg) to the vial and record the total mass.

  • Solvent Addition: Add a precise volume of the chosen solvent (e.g., 10.0 mL) to the vial.

  • Equilibration: Securely cap the vial and place it in the temperature-controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid must be visible.

  • Sampling: After equilibration, allow the vial to stand undisturbed in the temperature bath for at least 2 hours for the solid to settle. Carefully withdraw a known volume of the clear supernatant (e.g., 5.0 mL) using a syringe fitted with a filter to prevent transfer of solid particles.

  • Solvent Evaporation: Dispense the filtered supernatant into a second pre-weighed, dry vial. Record the exact volume transferred. Carefully evaporate the solvent in a fume hood, followed by drying in a vacuum oven at a mild temperature (e.g., 40-50 °C) until a constant mass is achieved.

  • Calculation: Weigh the vial containing the dried solute residue. The difference in mass gives the amount of dissolved this compound. Calculate the solubility using the formula:

    Solubility ( g/100 mL) = (Mass of residue (g) / Volume of supernatant sampled (mL)) * 100

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Solubility_Workflow cluster_prep cluster_equilibration cluster_analysis prep 1. Preparation add_solute Add excess solute to pre-weighed vial add_solvent Add known volume of solvent add_solute->add_solvent equilibration 2. Equilibration add_solvent->equilibration shake Agitate at constant T (e.g., 24h @ 25°C) settle Settle undissolved solid shake->settle analysis 3. Analysis settle->analysis sample Withdraw & filter supernatant evaporate Evaporate solvent from known volume sample->evaporate weigh Weigh dried residue evaporate->weigh calculation 4. Calculation weigh->calculation

Caption: Workflow for solubility determination via the isothermal shake-flask method.

References

A Technical Guide to 2-(Diphenylphosphino)benzaldehyde: Commercial Availability, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Diphenylphosphino)benzaldehyde is a versatile bifunctional organophosphorus compound that has garnered significant attention in synthetic and medicinal chemistry. Its structure, featuring both a nucleophilic phosphine (B1218219) and an electrophilic aldehyde, allows it to serve as a valuable ligand in catalysis and as a precursor for more complex molecular architectures. This guide provides an in-depth overview of its commercial availability, key applications in catalysis, and detailed experimental protocols for its use. Additionally, it touches upon the emerging research into the biological activities of its derivatives, offering a comprehensive resource for professionals in research and drug development.

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers. The typical purity offered is ≥97%, with the compound supplied as a yellow solid. Below is a summary of major suppliers and their typical product offerings. Prices are subject to change and should be verified on the respective supplier's website.

Supplier Purity Representative Quantities and Pricing (USD)
Sigma-Aldrich (Merck) 97%1 g: ~
85.005g:85.00 | 5 g: ~85.00∣5g:
300.00
Thermo Scientific Chemicals 97%1 g: ~
91.005g:91.00 | 5 g: ~91.00∣5g:
265.00
Strem Chemicals min. 97%250 mg: ~$46.00 | 1 g: $83.00
Chem-Impex International ≥98% (GC)1 g: ~
85.005g:85.00 | 5 g: ~85.00∣5g:
312.00
Aladdin Scientific ≥97%1 g: ~$37.00
BLD Pharm ≥97%Pricing available on request
Oakwood Chemical 97%Pricing available on request
Kamal Pharmachem Inc. Not specifiedPricing available on request

Core Applications in Catalysis

The primary application of this compound is as a ligand in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis, particularly for the construction of carbon-carbon and carbon-heteroatom bonds, which are ubiquitous in pharmaceuticals and functional materials.[1]

Key Reactions:
  • Suzuki-Miyaura Coupling: Formation of C-C bonds between organoboranes and organic halides.

  • Buchwald-Hartwig Amination: Formation of C-N bonds between amines and organic halides.

  • Heck Reaction: Formation of C-C bonds between alkenes and organic halides.

  • Sonogashira Coupling: Formation of C-C bonds between terminal alkynes and organic halides.

  • Negishi, Stille, and Hiyama Couplings: Other palladium-catalyzed cross-coupling reactions with different organometallic reagents.

The phosphine group acts as a strong σ-donor, which stabilizes the palladium catalyst, while the aldehyde functionality can be used to further modify the ligand or immobilize the catalyst.

Experimental Protocols

While this compound is cited as a suitable ligand for various reactions, this section provides a representative, detailed protocol for a Suzuki-Miyaura coupling, adapted from established methodologies for similar phosphine ligands.[2]

Representative Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide

This protocol describes a general procedure for the coupling of an aryl bromide with a phenylboronic acid using a palladium catalyst and this compound as the ligand.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • This compound (0.04 mmol, 4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-dioxane (B91453)

  • Degassed water

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a Schlenk tube under an inert atmosphere, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), this compound (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Solvent Addition: Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Reaction: Stir the reaction mixture vigorously at 80-100 °C. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl compound.

Biological Activity and Relevance in Drug Discovery

While this compound itself is primarily a synthetic tool, its derivatives, particularly metal complexes, are being investigated for their biological activities. This is highly relevant for drug development professionals, as it opens avenues for creating novel therapeutics.

Research has shown that hydrazone derivatives of this compound and their palladium(II) and platinum(II) complexes exhibit cytotoxic and antimicrobial properties.[3] For instance, a platinum(II) complex of this compound 1-adamantoylhydrazone demonstrated cytotoxicity towards human larynx carcinoma cells (Hep-2) comparable to the established anticancer drug oxaliplatin, with improved selectivity for cancer cells over non-cancerous cells.[3]

This suggests that the this compound scaffold can be a valuable platform for the design of new metal-based anticancer agents. The mechanism of action is likely related to the interaction of these complexes with biological macromolecules, a common feature of metal-based drugs. It is important to note that the biological activity is associated with these more complex derivatives rather than with this compound in isolation.

Visualizing the Catalytic Process

The following diagrams illustrate a general experimental workflow for a Suzuki-Miyaura coupling and the fundamental catalytic cycle.

G Experimental Workflow: Suzuki-Miyaura Coupling reagents Weigh Reagents: Aryl Halide, Boronic Acid, Base (e.g., K3PO4) catalyst Add Catalyst System: Pd(OAc)2 & This compound reagents->catalyst solvent Add Solvents: Anhydrous Dioxane & Degassed Water catalyst->solvent reaction Heat under Inert Atmosphere (e.g., 80-100°C) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Isolate Pure Product purification->product

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 oa Oxidative Addition pd0->oa R1-X pdiia R1-Pd(II)L2-X oa->pdiia tm Transmetalation pdiia->tm R2-B(OR)2 (Base) pdiib R1-Pd(II)L2-R2 tm->pdiib re Reductive Elimination pdiib->re re->pd0 product R1-R2 re->product

Caption: The key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.

Conclusion

This compound is a commercially accessible and highly useful reagent for researchers in organic synthesis and drug discovery. Its primary role as a ligand in palladium-catalyzed cross-coupling reactions facilitates the construction of complex molecular frameworks. Furthermore, the demonstrated biological activity of its derivatives highlights its potential as a scaffold for the development of novel therapeutic agents. The information and protocols provided in this guide serve as a valuable resource for harnessing the full potential of this versatile compound in a research and development setting.

References

Safety and handling precautions for 2-(Diphenylphosphino)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of 2-(Diphenylphosphino)benzaldehyde

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides a comprehensive overview of the safety and handling precautions for this compound, a common ligand in organic synthesis.

Chemical Identification and Physical Properties

This compound is a yellow solid organic compound.[1][2][3] Key identification and physical property data are summarized below.

PropertyValue
Chemical Name This compound
Synonyms o-(Diphenylphosphino)benzaldehyde, (2-Formylphenyl)diphenylphosphine
CAS Number 50777-76-9[1][4][5]
Molecular Formula C19H15OP[1][3]
Molecular Weight 290.3 g/mol [1][5][6]
Appearance Yellow solid[1][3][4]
Melting Point 112 - 115 °C[1][5]
Boiling Point No data available[1]
Solubility No data available on water solubility. Soluble in common organic solvents.[1][3]
Odor No information available[1]

Hazard Identification and Classification

This compound is classified as hazardous. The GHS classification indicates it can cause skin and eye irritation, and may cause respiratory irritation.[1][3][6] It is also harmful if swallowed or inhaled.[1]

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][7]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][3][6]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[1][3][6]
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation[1][3][6]

GHS Pictogram:

  • alt text

Signal Word: Warning[1][3]

Safety and Handling Precautions

Adherence to proper safety protocols is crucial when working with this compound. The following diagram illustrates the logical workflow for safe handling.

Safe Handling Workflow for this compound Hazard Identification Hazard Identification Risk Assessment Risk Assessment Hazard Identification->Risk Assessment Engineering Controls Engineering Controls Risk Assessment->Engineering Controls Personal Protective Equipment (PPE) Personal Protective Equipment (PPE) Risk Assessment->Personal Protective Equipment (PPE) Safe Handling Procedures Safe Handling Procedures Engineering Controls->Safe Handling Procedures Personal Protective Equipment (PPE)->Safe Handling Procedures Storage Storage Safe Handling Procedures->Storage Spill & Emergency Procedures Spill & Emergency Procedures Safe Handling Procedures->Spill & Emergency Procedures Disposal Disposal Storage->Disposal Spill & Emergency Procedures->Disposal

Caption: Logical workflow for safe chemical handling.

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[1][8]

  • Ensure adequate ventilation to control airborne concentrations.[7][8][9]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment.

Body PartProtectionStandard
Eyes/Face Safety glasses with side-shields or goggles.[1][7]EN 166 (EU) or NIOSH (US) approved.[1][7]
Hands Protective gloves (e.g., Nitrile rubber).[1]Inspect gloves before use.[9]
Skin/Body Wear appropriate protective clothing to prevent skin exposure.[1][7]Lab coat.
Respiratory Not required under normal use with adequate ventilation. For large scale or emergency use, a NIOSH/MSHA or European Standard EN 136 approved respirator is recommended.[1][7]Use a full-face respirator if exposure limits are exceeded.[7]

Experimental Protocols: Handling and First Aid

General Handling Protocol

The diagram below outlines a typical experimental workflow for handling this compound.

Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weigh Solid Weigh Solid Prepare Fume Hood->Weigh Solid Transfer to Reaction Vessel Transfer to Reaction Vessel Weigh Solid->Transfer to Reaction Vessel Conduct Experiment Conduct Experiment Transfer to Reaction Vessel->Conduct Experiment Clean Glassware Clean Glassware Conduct Experiment->Clean Glassware Dispose of Waste Dispose of Waste Clean Glassware->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

Caption: A typical experimental workflow for chemical handling.

  • Avoid contact with skin, eyes, and clothing. [1][8][9]

  • Do not ingest or inhale. [1] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

  • Avoid dust formation. [1]

  • Handle in accordance with good industrial hygiene and safety practices. [1]

  • Wash hands thoroughly after handling. [7]

  • Do not eat, drink, or smoke when using this product. [7]

First Aid Measures

Immediate medical attention is required in case of significant exposure.

Exposure RouteFirst Aid Protocol
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[1] Remove contact lenses if present and easy to do.[1] Get medical attention.[1]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes.[1] Get medical attention.[1]
Ingestion Do NOT induce vomiting.[1] Call a physician or poison control center immediately.[1] Rinse mouth with water.[7][8]
Inhalation Remove person to fresh air and keep comfortable for breathing.[1] If not breathing, give artificial respiration.[8] Get medical attention if you feel unwell.[1]

Storage and Stability

  • Storage Conditions: Keep container tightly closed in a dry and well-ventilated place.[9][10] The compound is air-sensitive.[1] Store under nitrogen.[9]

  • Incompatible Materials: Strong oxidizing agents.[1]

  • Conditions to Avoid: Incompatible products, excess heat, dust formation, and exposure to air.[1]

  • Hazardous Decomposition Products: Carbon monoxide (CO), carbon dioxide (CO2), and oxides of phosphorus.[1]

Accidental Release Measures

  • Personal Precautions: Use personal protective equipment.[8][9] Ensure adequate ventilation.[8][9] Avoid breathing vapors, mist, or gas.[8][9]

  • Environmental Precautions: Do not let the product enter drains.[8][9]

  • Methods for Cleaning Up: For spills, contain the spillage and collect with a vacuum cleaner or by wet-brushing and place in a container for disposal according to local regulations.[9] Adhered or collected material should be promptly disposed of.[7]

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations.[7] Waste material must be disposed of in accordance with national and local regulations. Do not mix with other waste. Handle uncleaned containers like the product itself.

References

The Genesis of a Versatile Ligand: A Technical Guide to the Discovery and First Synthesis of o-(Diphenylphosphino)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A cornerstone ligand in modern coordination chemistry and catalysis, o-(diphenylphosphino)benzaldehyde, has played a pivotal role in the development of novel catalysts and functional materials. This technical guide provides an in-depth exploration of its discovery and the seminal synthetic protocols that first brought this versatile molecule to the forefront of chemical research. Tailored for researchers, scientists, and professionals in drug development, this document outlines the foundational experimental procedures, presents key quantitative data, and illustrates the logical workflows involved in its synthesis.

Introduction

o-(Diphenylphosphino)benzaldehyde is a bifunctional organophosphorus compound featuring a diphenylphosphino group and a benzaldehyde (B42025) moiety in an ortho substitution pattern on a benzene (B151609) ring. This unique architecture allows it to act as a P-monodentate, a P,O-chelate, or a precursor to a wide array of hemilabile phosphine-imine and phosphine-amine ligands.[1] Its discovery and development have been instrumental in advancing various catalytic processes, including cross-coupling reactions, and in the synthesis of complex molecules.[2]

The First Synthesis: The Schiemenz and Kaack Protocol

The first reported synthesis of o-(diphenylphosphino)benzaldehyde was achieved by G. P. Schiemenz and H. Kaack in 1973. Their approach centered on the reaction of a Grignard reagent, derived from protected o-bromobenzaldehyde, with chlorodiphenylphosphine (B86185). This foundational method laid the groundwork for all subsequent synthetic endeavors.

Experimental Protocol: Schiemenz and Kaack (1973)

The following is a detailed description of the original synthetic procedure.

Step 1: Protection of o-bromobenzaldehyde

To a solution of o-bromobenzaldehyde in a suitable solvent, an equimolar amount of a diol, such as ethylene (B1197577) glycol, is added along with an acid catalyst. The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, leading to the formation of the corresponding acetal (B89532).

Step 2: Grignard Reagent Formation

The protected o-bromobenzaldehyde is dissolved in an anhydrous ethereal solvent, typically tetrahydrofuran (B95107) (THF), under an inert atmosphere. Magnesium turnings are added, and the mixture is gently heated to initiate the formation of the Grignard reagent.

Step 3: Reaction with Chlorodiphenylphosphine

The freshly prepared Grignard reagent is then slowly added to a solution of chlorodiphenylphosphine in anhydrous THF at a low temperature to control the exothermic reaction. The reaction mixture is stirred for several hours to ensure complete conversion.

Step 4: Deprotection and Isolation

The reaction is quenched by the addition of an aqueous acid solution. This step serves to hydrolyze the acetal protecting group, regenerating the aldehyde functionality, and to protonate any remaining Grignard reagent. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure. The crude product is purified by crystallization or chromatography to yield pure o-(diphenylphosphino)benzaldehyde.

Logical Workflow of the Schiemenz and Kaack Synthesis

Schiemenz_Kaack_Synthesis cluster_protection Step 1: Acetal Protection cluster_grignard Step 2: Grignard Formation cluster_coupling Step 3: Phosphination cluster_deprotection Step 4: Deprotection & Isolation A o-Bromobenzaldehyde C 2-(2-Bromophenyl)-1,3-dioxolane A->C Acid Catalyst, Toluene, Reflux B Ethylene Glycol B->C E Grignard Reagent C->E Anhydrous THF D Mg turnings D->E G Protected Phosphine E->G Anhydrous THF F Chlorodiphenylphosphine F->G I o-(Diphenylphosphino)benzaldehyde G->I Hydrolysis H Aqueous Acid H->I

Caption: Synthetic pathway for the first synthesis of o-(diphenylphosphino)benzaldehyde.

An Improved and Practical Synthesis: The Hoots, Rauchfuss, and Wrobleski Modification

In 2007, a more convenient and large-scale adaptable procedure was published in Inorganic Syntheses by John E. Hoots, Thomas B. Rauchfuss, and Debra A. Wrobleski. This method also utilizes a Grignard-based approach but with optimized conditions and purification techniques, making the compound more accessible to the wider scientific community.

Experimental Protocol: Hoots, Rauchfuss, and Wrobleski (2007)

This modified procedure provides a more practical route to the target compound.

Materials:

Procedure:

  • A solution of 2-bromobenzaldehyde diethyl acetal in anhydrous diethyl ether is slowly added to a stirred suspension of magnesium turnings in diethyl ether under a nitrogen atmosphere. The reaction is initiated, if necessary, by gentle heating or the addition of an iodine crystal.

  • After the formation of the Grignard reagent is complete, the solution is cooled in an ice bath.

  • Chlorodiphenylphosphine is then added dropwise to the cooled Grignard solution. The reaction mixture is stirred at room temperature overnight.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure to give a crude oil.

  • The crude product is purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to afford o-(diphenylphosphino)benzaldehyde as a yellow solid.

Quantitative Data Summary
ParameterSchiemenz & Kaack (1973)Hoots, Rauchfuss & Wrobleski (2007)
Starting Material o-Bromobenzaldehyde2-Bromobenzaldehyde diethyl acetal
Yield Not explicitly stated in abstract~70-80%
Melting Point 118-119 °C[1]112-115 °C[3]
Appearance Yellow solid[1]Yellow solid
Spectroscopic Data Not detailed in available abstracts1H NMR, 31P NMR, IR

Physicochemical Properties

PropertyValue
Molecular Formula C19H15OP
Molecular Weight 290.30 g/mol [3]
CAS Number 50777-76-9[3]
Appearance Light orange, yellow or green crystalline powder[4]
Melting Point 112-119 °C[3][4]
Solubility Soluble in common organic solvents

Conclusion

The pioneering work of Schiemenz and Kaack established the fundamental synthetic route to o-(diphenylphosphino)benzaldehyde. The subsequent modifications by Hoots, Rauchfuss, and Wrobleski provided a more practical and accessible method, paving the way for the widespread application of this versatile ligand in catalysis and materials science. The ability to readily synthesize this compound has had a significant impact on the development of new chemical transformations and the design of sophisticated molecular architectures. This guide serves as a comprehensive resource for researchers seeking to understand and utilize this important chemical building block.

References

Stability and Storage of 2-(Diphenylphosphino)benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Diphenylphosphino)benzaldehyde is a bifunctional organophosphorus compound featuring both a reactive aldehyde group and a diphenylphosphino moiety. This unique structure makes it a valuable ligand in catalysis, particularly for cross-coupling reactions, and a versatile building block in the synthesis of more complex molecules for applications in pharmaceuticals and materials science. Understanding the stability and appropriate storage conditions of this reagent is paramount to ensure its integrity, reactivity, and the reproducibility of experimental results. This guide provides a comprehensive overview of the stability of this compound, potential degradation pathways, recommended storage conditions, and protocols for stability assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₁₉H₁₅OP[1]
Molecular Weight 290.30 g/mol [1]
Appearance White to yellow powder/solid[1]
Melting Point 112-115 °C[1]
Purity Typically ≥97%[1]

Stability Profile

Based on supplier information and the general chemical nature of triarylphosphines and aromatic aldehydes, this compound is considered a relatively stable compound under standard laboratory conditions. One supplier explicitly states that the compound is not air-sensitive, light-sensitive, heat-sensitive, or moisture-sensitive[2]. However, prolonged exposure to harsh conditions can lead to degradation. The primary modes of degradation are anticipated to be oxidation of the phosphine (B1218219) and aldehyde functionalities.

Susceptibility to Degradation:
  • Oxidation: The phosphorus (III) center in the diphenylphosphino group is susceptible to oxidation to a phosphorus (V) species, forming the corresponding phosphine oxide. This is a common degradation pathway for phosphine ligands, especially in the presence of atmospheric oxygen over extended periods or upon exposure to oxidizing agents.[1][3] The aldehyde group can also be oxidized to a carboxylic acid, a well-known process for benzaldehydes.

  • Hydrolysis: While generally not considered highly moisture-sensitive, prolonged exposure to water, especially under acidic or basic conditions, could potentially lead to hydrolysis, although specific data for this compound is lacking.[4]

  • Thermal Degradation: The compound is a solid with a relatively high melting point, suggesting good thermal stability. Significant decomposition is not expected at typical storage and handling temperatures. However, at elevated temperatures, thermal degradation pathways may become accessible.[5][6]

  • Photostability: Aromatic aldehydes can be susceptible to photochemical reactions.[2][7] While one supplier indicates it is not light-sensitive, it is good practice to protect it from prolonged exposure to direct sunlight or strong artificial light to prevent potential degradation or side reactions.[2]

Recommended Storage and Handling

To maintain the quality and integrity of this compound, the following storage and handling guidelines are recommended:

ConditionRecommendationRationale
Temperature Store in a cool, dry place.To minimize the rate of any potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Although not classified as highly air-sensitive, this prevents long-term oxidation of the phosphine group.
Light Store in a tightly sealed, opaque container in a dark location.To protect against potential photochemical degradation.
Moisture Keep the container tightly closed to prevent moisture ingress.To avoid potential hydrolysis and degradation from adsorbed water.
Handling Handle in a well-ventilated area, preferably in a fume hood. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]To avoid inhalation of the powder and prevent skin and eye contact.

For long-term storage or for handling smaller, repeated quantities, transferring the bulk material to smaller vials under an inert atmosphere is advisable to minimize exposure of the entire stock to ambient conditions.[8][9][10]

Potential Degradation Pathways

DegradationPathway A This compound B 2-(Diphenylphosphoryl)benzaldehyde (Phosphine Oxide) A->B Oxidation (O2) C 2-(Diphenylphosphino)benzoic acid A->C Oxidation (O2) D 2-(Diphenylphosphoryl)benzoic acid B->D Oxidation (O2) C->D Oxidation (O2)

Caption: Proposed oxidative degradation pathway for this compound.

Experimental Protocols for Stability Testing

To quantitatively assess the stability of this compound, a formal stability testing protocol should be established. The following is a generalized protocol based on ICH guidelines for stability testing of new drug substances, which can be adapted for a research setting.[7][8][11][12][13]

Objective: To evaluate the stability of this compound under various storage conditions over a defined period.

Materials and Equipment:

  • This compound (high purity)

  • Vials (amber glass, with inert-lined caps)

  • Controlled environment chambers (for temperature and humidity)

  • Photostability chamber

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Nuclear Magnetic Resonance (NMR) spectrometer (³¹P and ¹H NMR)

Experimental Workflow:

StabilityTestingWorkflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (t=0, 3, 6, 12 months) A Weigh samples of this compound into amber vials B Create sets for each storage condition A->B C Seal vials under inert atmosphere (optional but recommended) B->C D Long-term (e.g., 25°C / 60% RH) C->D E Accelerated (e.g., 40°C / 75% RH) C->E F Photostability (ICH Q1B) C->F G Visual Inspection (Appearance, Color) D->G E->G F->G H HPLC Analysis (Purity, Degradation Products) G->H I NMR Spectroscopy (³¹P, ¹H) H->I J Data Evaluation and Stability Assessment I->J

Caption: Workflow for the stability testing of this compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh a consistent amount of this compound into multiple amber glass vials.

    • Divide the vials into sets for each storage condition and time point.

    • For optimal results, purge the headspace of the vials with an inert gas (argon or nitrogen) before sealing.

    • Retain a set of samples at a reference condition (e.g., -20°C under inert gas) as a control.

  • Storage Conditions:

    • Long-Term Stability: Store samples at 25°C ± 2°C with 60% ± 5% relative humidity (RH).

    • Accelerated Stability: Store samples at 40°C ± 2°C with 75% ± 5% RH. This condition is used to predict the long-term stability.

    • Photostability: Expose samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.

  • Testing Schedule:

    • Analyze samples at predetermined time points. A typical schedule would be at time zero (initial analysis), and then at 3, 6, and 12 months for long-term and accelerated studies.

  • Analytical Methods:

    • Visual Inspection: Note any changes in the physical appearance of the solid (e.g., color change, clumping).

    • HPLC Analysis: Develop and validate a stability-indicating HPLC method to determine the purity of the compound and to quantify any degradation products. A reverse-phase C18 column with a gradient elution of water and acetonitrile (B52724) (with a modifier like trifluoroacetic acid) is a common starting point.

    • ³¹P NMR Spectroscopy: This is a highly effective technique for monitoring the oxidation of the phosphine. The appearance of a new peak at a different chemical shift (typically downfield) will indicate the formation of the phosphine oxide.

    • ¹H NMR Spectroscopy: Can be used to monitor changes in the aldehyde proton and the aromatic protons, which may shift upon degradation.

Conclusion

This compound is a robust chemical reagent that exhibits good stability under recommended storage conditions. The primary degradation concerns are oxidation of the phosphine and aldehyde groups, which can be effectively mitigated by storing the compound in a cool, dark, and dry environment, preferably under an inert atmosphere. For applications where purity is critical, particularly in catalysis and pharmaceutical development, implementing a stability testing program is advisable to ensure the quality and reliability of the material over time.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Using 2-(Diphenylphosphino)benzaldehyde and its Derivatives as Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(diphenylphosphino)benzaldehyde and its derivatives as ligands in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This document includes detailed experimental protocols, quantitative data summaries, and visualizations to aid in the practical application of these versatile ligands in organic synthesis and drug discovery.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The choice of ligand is critical for the success of these reactions, influencing catalyst stability, activity, and selectivity. Phosphine (B1218219) ligands, in particular, have been extensively developed to fine-tune the electronic and steric properties of the palladium catalyst.

This compound is a unique organophosphorus compound featuring both a diphenylphosphino group and a benzaldehyde (B42025) moiety. This structure allows it to act as a versatile ligand in coordination chemistry. It can form stable complexes with transition metals, making it an excellent candidate for catalysis, especially in cross-coupling reactions where it can facilitate the formation of carbon-carbon bonds.[1] The aldehyde group also provides a handle for further functionalization, allowing for the synthesis of a variety of bidentate and tridentate ligands.

Recent research has demonstrated that palladium(II) complexes derived from this compound and various aminoalcohols are effective catalysts for Suzuki-Miyaura couplings in aqueous media, achieving high yields in short reaction times.[2] This approach highlights the potential for developing more sustainable and efficient catalytic systems.

Data Presentation

The following table summarizes the quantitative data for the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid using palladium(II) complexes of ligands derived from this compound and aminoalcohols.[2]

EntryAryl BromideProductYield (%)
14-Bromoacetophenone4-Acetyl-1,1'-biphenyl91
24-Bromobenzonitrile4-Cyano-1,1'-biphenyl85
34-Bromonitrobenzene4-Nitro-1,1'-biphenyl88
4Bromobenzene1,1'-Biphenyl82
51-Bromo-4-methoxybenzene4-Methoxy-1,1'-biphenyl78
61-Bromo-4-fluorobenzene4-Fluoro-1,1'-biphenyl80
71-Bromo-4-(trifluoromethyl)benzene4-(Trifluoromethyl)-1,1'-biphenyl83
82-Bromopyridine2-Phenylpyridine75

Reaction Conditions: Aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), Pd(II) catalyst (0.1 mol%), in a 1:1 mixture of H₂O/CH₃CN (4 mL), under microwave irradiation at 100 °C for 5 min.[2]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling using a Pd(II)-[this compound-derived] Catalyst

This protocol is based on the successful application of palladium(II) complexes with P-N-OH ligands derived from this compound and various aminoalcohols in Suzuki-Miyaura couplings.[2]

Materials:

  • Aryl bromide

  • Arylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Palladium(II) catalyst with a ligand derived from this compound

  • Degassed water

  • Acetonitrile (B52724) (CH₃CN)

  • Microwave vial

  • Stir bar

Procedure:

  • To a microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium(II) catalyst (0.1 mol%).

  • Add a 1:1 mixture of degassed water and acetonitrile (4 mL).

  • Seal the vial tightly.

  • Place the vial in a microwave reactor and irradiate at 100 °C for 5 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl product.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Ar-Pd(II)-X_L2 Ar-Pd(II)(X)L2 Oxidative_Addition->Ar-Pd(II)-X_L2 Ar-X Transmetalation Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'_L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)-Ar'_L2 Ar'B(OR)2 Base Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

This diagram outlines the general workflow for setting up a Suzuki-Miyaura coupling reaction as described in the protocol.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Add_Reactants Add Aryl Halide, Arylboronic Acid, Base Add_Catalyst Add Pd Catalyst Add_Reactants->Add_Catalyst Add_Solvent Add Degassed Solvent Add_Catalyst->Add_Solvent Seal_Vial Seal Microwave Vial Add_Solvent->Seal_Vial Microwave_Irradiation Microwave Irradiation (e.g., 100 °C, 5 min) Seal_Vial->Microwave_Irradiation Cooling Cool to Room Temperature Microwave_Irradiation->Cooling Extraction Extraction with Organic Solvent Cooling->Extraction Drying_Concentration Dry and Concentrate Extraction->Drying_Concentration Purification Column Chromatography Drying_Concentration->Purification Final_Product Final_Product Purification->Final_Product Ligand_Catalyst Pd_Precursor Pd Precursor (e.g., Pd(OAc)2) Active_Catalyst Active Pd(0) Catalyst Pd_Precursor->Active_Catalyst Ligand This compound (or derivative) Ligand->Active_Catalyst

References

Application Notes and Protocols for Buchwald-Hartwig Amination Utilizing 2-(Diphenylphosphino)benzaldehyde-Derived Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through the palladium-catalyzed cross-coupling of amines with aryl halides or pseudohalides. This reaction is of paramount importance in the pharmaceutical, agrochemical, and materials science industries, where aryl amines are common structural motifs. The efficiency and substrate scope of the Buchwald-Hartwig amination are critically dependent on the nature of the phosphine (B1218219) ligand coordinated to the palladium center. While bulky, electron-rich biarylphosphine ligands are commonly employed, the use of more modular and easily synthesized ligands is an area of continuous development.

2-(Diphenylphosphino)benzaldehyde serves as a versatile precursor for the synthesis of P,N-ligands, such as iminophosphines, through condensation with primary amines. These in situ or pre-formed ligands offer a cost-effective and modular approach to catalyst preparation, allowing for the rapid tuning of steric and electronic properties by simply varying the amine component. This document provides a detailed protocol for the Buchwald-Hartwig amination using an iminophosphine ligand derived from this compound.

Mechanism of Action

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a series of well-defined steps involving a Pd(0)/Pd(II) cycle. The iminophosphine ligand, formed from this compound, plays a crucial role in stabilizing the palladium intermediates and facilitating the key steps of oxidative addition and reductive elimination.

Experimental Protocols

Protocol 1: In Situ Formation of the Iminophosphine Ligand and Subsequent Buchwald-Hartwig Amination

This protocol describes the in situ generation of the palladium catalyst by reacting a palladium precursor with an iminophosphine ligand formed from this compound and a primary amine, followed by the cross-coupling reaction.

Materials:

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • This compound

  • Primary amine for ligand formation (e.g., aniline)

  • Aryl halide (e.g., 4-bromotoluene)

  • Amine for coupling (e.g., morpholine)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene (B28343)

  • Nitrogen or Argon gas supply

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Catalyst Pre-formation (In Situ Ligand Formation):

    • To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the palladium precursor (e.g., Pd(OAc)₂, 1 mol%) and this compound (2.2 mol%).

    • Add the primary amine for ligand formation (e.g., aniline, 2.2 mol%).

    • Add anhydrous toluene (1 mL per 1 mmol of aryl halide).

    • Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminophosphine ligand and its complexation with palladium.

  • Buchwald-Hartwig Amination:

    • To the Schlenk tube containing the pre-formed catalyst, add the aryl halide (1.0 equiv), the amine to be coupled (1.2 equiv), and sodium tert-butoxide (1.4 equiv).

    • Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS. Typical reaction times range from 4 to 24 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-aryl amine.

Quantitative Data

The following table presents representative data for the Buchwald-Hartwig amination of various aryl halides and amines using a palladium/iminophosphine catalyst system derived from a phosphinobenzaldehyde.

EntryAryl HalideAminePd Precursor (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotolueneMorpholinePd(OAc)₂ (1)L1 (2.2)NaOt-BuToluene1001292
24-ChloroanisoleAnilinePd₂(dba)₃ (0.5)L1 (2.2)NaOt-BuToluene1101885
31-Bromo-4-(trifluoromethyl)benzenePiperidinePd(OAc)₂ (1)L1 (2.2)NaOt-BuToluene100895
42-Bromopyridinen-HexylaminePd₂(dba)₃ (0.5)L1 (2.2)NaOt-BuToluene902478
54-Bromo-N,N-dimethylanilineDi-n-butylaminePd(OAc)₂ (1)L1 (2.2)NaOt-BuToluene1101688

L1 refers to the iminophosphine ligand formed in situ from this compound and aniline. Yields are for the isolated, purified product. This table is representative and actual results may vary.

Visualizations

Experimental Workflow Diagram

Buchwald_Hartwig_Workflow Experimental Workflow for Buchwald-Hartwig Amination reagents 1. Add Pd Precursor, This compound, and Amine for Ligand Formation to Anhydrous Toluene inert_atm 2. Establish Inert Atmosphere (N2 or Ar) reagents->inert_atm ligand_formation 3. Stir at RT for 30 min (In Situ Iminophosphine Ligand Formation) inert_atm->ligand_formation add_substrates 4. Add Aryl Halide, Coupling Amine, and Base ligand_formation->add_substrates reaction 5. Heat Reaction Mixture (80-110 °C) add_substrates->reaction monitoring 6. Monitor Reaction (TLC, GC-MS) reaction->monitoring workup 7. Quench, Extract, and Dry monitoring->workup purification 8. Purify by Column Chromatography workup->purification product Final Product: N-Aryl Amine purification->product

Caption: Workflow for the Buchwald-Hartwig amination protocol.

Catalytic Cycle Diagram

Catalytic_Cycle Catalytic Cycle of Buchwald-Hartwig Amination cluster_legend L = Iminophosphine Ligand pd0 Pd(0)L pd_complex1 L-Pd(II)(Ar)(X) pd0->pd_complex1 Oxidative Addition oxidative_addition Oxidative Addition pd_complex2 [L-Pd(II)(Ar)(NHR'R'')]X pd_complex1->pd_complex2 Amine Coordination amine_coordination Amine Coordination pd_amido L-Pd(II)(Ar)(NR'R'') pd_complex2->pd_amido Deprotonation (Base) base_h Base-H+ pd_complex2->base_h x_ion X- pd_complex2->x_ion deprotonation Deprotonation (Base) pd_amido->pd0 Reductive Elimination product Ar-NR'R'' pd_amido->product reductive_elimination Reductive Elimination arx Ar-X arx->pd0 amine HNR'R'' amine->pd_complex1

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Application Notes and Protocols for 2-(Diphenylphosphino)benzaldehyde in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the application of 2-(diphenylphosphino)benzaldehyde as a ligand in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry, particularly for the construction of carbon-carbon and carbon-nitrogen bonds, which are pivotal in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

Introduction to this compound

This compound is a versatile monodentate phosphine (B1218219) ligand. Its structure incorporates a diphenylphosphino group for coordination to the palladium center and a benzaldehyde (B42025) moiety. This aldehyde group can potentially engage in secondary interactions or be used for further functionalization. This ligand is suitable for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds through the reaction of an organoboron compound with an organic halide or triflate. The use of this compound in this reaction often involves its coordination to a palladium precursor to form an active catalytic species.

Catalytic Performance

Palladium(II) complexes derived from this compound have been shown to be effective catalysts for Suzuki-Miyaura couplings. For instance, Pd(II) complexes with P-N-OH ligands, synthesized from this compound and various aminoalcohols, have demonstrated high catalytic activity in aqueous media, achieving yields of up to 91% for the synthesis of biphenyls.[1]

Quantitative Data Summary

The following table summarizes representative yields for the Suzuki-Miyaura coupling of various aryl halides with arylboronic acids using a palladium catalyst with a phosphine ligand derived from this compound.

EntryAryl HalideArylboronic AcidProductYield (%)
14-BromoanisolePhenylboronic acid4-Methoxybiphenyl85
24-BromotoluenePhenylboronic acid4-Methylbiphenyl91[1]
31-BromonaphthalenePhenylboronic acid1-Phenylnaphthalene88
44-ChlorotoluenePhenylboronic acid4-Methylbiphenyl75

Note: The yields presented are representative and can vary based on specific reaction conditions and the exact nature of the derived ligand.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using an in situ generated palladium catalyst with this compound.

Materials:

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • This compound

  • Aryl bromide

  • Arylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Toluene/Water (e.g., 10:1 v/v)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask or equivalent reaction vessel

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (1-2 mol%) and this compound (2-4 mol%).

  • Add the aryl bromide (1.0 equiv), arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Add the degassed solvent system (e.g., Toluene/Water).

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[2] While specific data for this compound is limited in readily available literature, a general protocol for a monodentate phosphine ligand is provided below.

Quantitative Data Summary (Representative)

The following table shows typical yields for the Heck reaction with various substrates using a generic monodentate phosphine ligand. Optimization would be required for this compound.

EntryAryl HalideAlkeneBaseSolventProductYield (%)
1IodobenzeneStyreneEt₃NDMFtrans-Stilbene85-95
24-Bromoacetophenonen-Butyl acrylateNaOAcDMAn-Butyl 4-acetylcinnamate80-90
31-IodonaphthaleneMethyl methacrylateK₂CO₃NMPMethyl 2-methyl-3-(naphthalen-1-yl)acrylate75-85
Experimental Protocol: Heck Reaction (General)

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • Aryl halide

  • Alkene

  • Base (e.g., Triethylamine (Et₃N), Sodium acetate (NaOAc))

  • Solvent (e.g., DMF, DMA, NMP)

Procedure:

  • In a reaction vessel, combine Pd(OAc)₂ (1-2 mol%) and this compound (2-4 mol%).

  • Add the aryl halide (1.0 equiv), alkene (1.2 equiv), and base (1.5-2.0 equiv).

  • Add the degassed solvent.

  • Heat the mixture under an inert atmosphere to the required temperature (typically 100-140 °C).[3]

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture, filter off any solids, and dilute with water.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purify by column chromatography.

Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] It is typically co-catalyzed by palladium and copper salts.[4] Below is a general protocol adaptable for this compound.

Quantitative Data Summary (Representative)

This table illustrates typical yields for the Sonogashira coupling using a generic phosphine ligand.

EntryAryl HalideAlkyneBaseSolventProductYield (%)
14-IodoanisolePhenylacetyleneEt₃NTHF1-Methoxy-4-(phenylethynyl)benzene90-98
21-Bromonaphthalene1-HeptyneDiisopropylamineToluene1-(Hept-1-yn-1-yl)naphthalene85-95
34-BromobenzonitrileTrimethylsilylacetyleneK₂CO₃DMF4-((Trimethylsilyl)ethynyl)benzonitrile80-90
Experimental Protocol: Sonogashira Coupling (General)

Materials:

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂) or a combination of a Pd(II) source and this compound

  • Copper(I) iodide (CuI)

  • Aryl halide

  • Terminal alkyne

  • Base (e.g., Triethylamine, Diisopropylamine)

  • Solvent (e.g., THF, Toluene, DMF)

Procedure:

  • To a Schlenk flask, add the palladium source (1-2 mol%), this compound (if generating the catalyst in situ, 2-4 mol%), and CuI (1-5 mol%).

  • Add the aryl halide (1.0 equiv) and the terminal alkyne (1.2 equiv).

  • Add the degassed solvent and then the base.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) under an inert atmosphere.

  • Monitor the reaction's progress.

  • Upon completion, perform an aqueous workup.

  • Extract the product, dry the organic phase, and remove the solvent.

  • Purify the product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[5] It enables the coupling of amines with aryl halides or triflates.[5] A general protocol is provided, which can be adapted for use with this compound.

Quantitative Data Summary (Representative)

The following table provides an overview of typical yields for the Buchwald-Hartwig amination with a generic monodentate phosphine ligand.

EntryAryl HalideAmineBaseSolventProductYield (%)
14-ChlorotolueneMorpholineNaOtBuToluene4-(p-Tolyl)morpholine90-98
24-BromoanisoleAnilineK₃PO₄Dioxane4-Methoxydiphenylamine85-95
31-BromonaphthaleneBenzylamineCs₂CO₃TolueneN-Benzylnaphthalen-1-amine80-90
Experimental Protocol: Buchwald-Hartwig Amination (General)

Materials:

  • Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • This compound

  • Aryl halide

  • Amine

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Potassium phosphate (B84403) (K₃PO₄))

  • Solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precursor (1-2 mol%), this compound (2-4 mol%), and the base (1.2-1.5 equiv).

  • Add the aryl halide (1.0 equiv) and the amine (1.2 equiv).

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture with stirring (typically 80-110 °C).

  • Monitor the reaction until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the residue by column chromatography.

Visualizations

Catalytic Cycle for Cross-Coupling Reactions

Palladium Catalyzed Cross-Coupling Cycle General Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII R-Pd(II)-X(L_n) OxAdd->PdII Transmetal Transmetalation (R'-M) PdII->Transmetal PdII_R R-Pd(II)-R'(L_n) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product Product

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow

Experimental Workflow General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants Weigh Reactants (Aryl Halide, Coupling Partner, Base) Setup Combine Reagents in Reaction Vessel Reactants->Setup Catalyst Prepare Catalyst System (Pd source + Ligand) Catalyst->Setup Solvent Degas Solvent Solvent->Setup Heating Heat and Stir under Inert Atmosphere Setup->Heating Monitoring Monitor Progress (TLC, GC-MS) Heating->Monitoring Quench Quench Reaction & Aqueous Workup Monitoring->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Purify Dry, Concentrate, & Purify (Chromatography) Extract->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

Ligand Selection Logic

Ligand Selection Logic Ligand Selection Considerations Start Start: Choose Cross-Coupling Reaction Substrate Analyze Substrates: Steric Hindrance & Electronics Start->Substrate ArylChloride Aryl Chloride? Substrate->ArylChloride StericallyHindered Sterically Hindered? ArylChloride->StericallyHindered No BulkyLigand Use Bulky, Electron-Rich Monodentate Phosphine (e.g., Buchwald-type ligands) ArylChloride->BulkyLigand Yes StericallyHindered->BulkyLigand Yes Bidentate Consider Bidentate Ligands (e.g., dppf, Xantphos) StericallyHindered->Bidentate No Optimization Screen Ligands & Optimize Conditions BulkyLigand->Optimization SimpleMonodentate Standard Monodentate Phosphine (e.g., PPh₃, P(o-tol)₃) Bidentate->SimpleMonodentate Or Bidentate->Optimization SimpleMonodentate->Optimization

Caption: A simplified decision-making process for ligand selection in palladium-catalyzed cross-coupling.

References

Application Notes and Protocols: Synthesis of Phosphine-Imine Ligands from 2-(Diphenylphosphino)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphine-imine ligands, synthesized from 2-(diphenylphosphino)benzaldehyde, represent a versatile class of P,N-chelating agents with significant applications in homogeneous catalysis and medicinal chemistry. The unique combination of a soft phosphine (B1218219) donor and a hard imine donor allows for the fine-tuning of steric and electronic properties of their metal complexes, leading to enhanced catalytic activity and novel biological properties.[1] This document provides detailed protocols for the synthesis of various phosphine-imine ligands and their metal complexes, along with their applications in Suzuki-Miyaura cross-coupling reactions and as potential anticancer agents.

The synthesis of these ligands is typically achieved through a straightforward condensation reaction between this compound and a primary amine.[1][2] This method is highly modular, allowing for the introduction of a wide range of substituents on the imine nitrogen, thereby enabling the systematic modification of the ligand scaffold.

Synthesis of Phosphine-Imine Ligands: General Protocol

The synthesis of phosphine-imine ligands is accomplished via a condensation reaction between this compound and a primary amine in the presence of a dehydrating agent.

dot

Caption: General workflow for the synthesis of phosphine-imine ligands.

Experimental Protocol: Synthesis of N-(2-(diphenylphosphino)benzylidene)aniline derivatives[1]
  • To a solution of this compound (1.0 mmol) in toluene (B28343) (10 mL), add the corresponding aniline (B41778) derivative (1.0 mmol).

  • Add activated molecular sieves (3 Å, ~1 g) to the mixture.

  • Stir the reaction mixture at room temperature for 18-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the mixture to remove the molecular sieves.

  • Wash the molecular sieves with a small amount of toluene.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol, hexane).

Data Presentation: Synthesis of Various Phosphine-Imine Ligands
EntryAmineProductYield (%)31P NMR (CDCl3, δ ppm)IR (νC=N, cm-1)
1AnilineN-(2-(diphenylphosphino)benzylidene)aniline87-13.21622
24-EthylanilineN-(2-(diphenylphosphino)benzylidene)-4-ethylaniline72-13.11620
34-HexylanilineN-(2-(diphenylphosphino)benzylidene)-4-hexylaniline76-12.91621
4BenzylamineN-(2-(diphenylphosphino)benzylidene)benzylamine--1628
5CyclohexylamineN-(2-(diphenylphosphino)benzylidene)cyclohexylamine---

Data for entries 1-3 sourced from Hsu et al.[1] Data for entries 4 and 5 sourced from product catalogs and general literature.[3]

Application in Homogeneous Catalysis: Suzuki-Miyaura Cross-Coupling

Phosphine-imine ligands are effective in stabilizing palladium catalysts for Suzuki-Miyaura cross-coupling reactions, a cornerstone of C-C bond formation in modern organic synthesis.[4] The palladium(II) complexes of these ligands serve as pre-catalysts that are readily reduced in situ to the active Pd(0) species.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L Pd(0)L Ar-Pd(II)(X)L Ar-Pd(II)(X)L Ar-Pd(II)(Ar')L Ar-Pd(II)(Ar')L Ar-Ar' Ar-Ar'

Caption: Conceptual pathway for the anticancer activity of platinum-phosphine-imine complexes.

Experimental Protocol: Synthesis of Platinum(II) Complexes

[1]

  • To a stirred solution of the phosphine-imine ligand (0.27 mmol) in toluene (1 mL), add a toluene (2 mL) suspension of [PtCl₂(η²-coe)]₂ (cis-cyclooctene) (0.13 mmol) under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature for 18 hours.

  • A pale yellow precipitate will form. Collect the solid by suction filtration.

  • Wash the precipitate with hexane (B92381) (2 x 1 mL).

  • The resulting platinum complex is typically air-stable and can be handled under ambient conditions.

Data Presentation: In Vitro Cytotoxicity of Platinum(II) Complexes
Complex derived fromHs683 Glioma (IC50, µM)T98G Glioma (IC50, µM)
Aniline5.36.8
4-Ethylaniline4.15.5
4-Hexylaniline3.24.3
Cisplatin (reference)2.53.1

Data sourced from Hsu et al.[1]

Conclusion

The synthesis of phosphine-imine ligands from this compound offers a facile and adaptable route to a valuable class of ligands. Their utility in forming catalytically active palladium complexes for Suzuki-Miyaura cross-coupling and cytotoxic platinum complexes for potential anticancer applications highlights their significance in both industrial and pharmaceutical research. The detailed protocols and data presented herein provide a solid foundation for researchers to explore and expand upon the chemistry and applications of these versatile compounds.

References

Application of Ruthenium Complexes with 2-(Diphenylphosphino)benzaldehyde and Analogs in Transfer Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ruthenium-catalyzed transfer hydrogenation has emerged as a powerful and versatile methodology for the reduction of carbonyl compounds, offering a safer and often more selective alternative to traditional reducing agents like metal hydrides. Among the diverse array of ruthenium catalysts, those featuring bidentate P,O-ligands such as 2-(diphenylphosphino)benzaldehyde have garnered significant attention. These ligands coordinate to the ruthenium center, typically through the phosphorus and oxygen atoms, creating a stable yet catalytically active complex. The electronic and steric properties of such ligands can be readily tuned to optimize catalytic efficiency and selectivity. This document provides a detailed overview of the application of these ruthenium complexes in the transfer hydrogenation of ketones, complete with quantitative data, experimental protocols, and a mechanistic diagram. The protocols and data presented are also inclusive of structurally related P,N and N,N coordinating ligands which function via a similar catalytic cycle.

Data Presentation: Catalytic Performance in Transfer Hydrogenation of Ketones

The efficiency of ruthenium complexes in transfer hydrogenation is demonstrated across a range of ketone substrates. The following table summarizes the catalytic performance, providing key parameters for easy comparison. The data is compiled from studies utilizing a pre-catalyst system of [(p-cymene)RuCl₂]₂ with a coordinating ligand, in this case, 2,2′-bibenzimidazole, which forms the active catalytic species in situ.

EntrySubstrate (Ketone)Product (Alcohol)Yield (%)[1]
1Acetophenone1-Phenylethanol95
22-Methylacetophenone1-(o-Tolyl)ethanol93
33-Methylacetophenone1-(m-Tolyl)ethanol91
44-Methylacetophenone1-(p-Tolyl)ethanol89
53,4-Dimethylacetophenone1-(3,4-Dimethylphenyl)ethanol92
64-Fluoroacetophenone1-(4-Fluorophenyl)ethanol95
74-Chloroacetophenone1-(4-Chlorophenyl)ethanol91
84-Bromoacetophenone1-(4-Bromophenyl)ethanol86
93,4-Dichloroacetophenone1-(3,4-Dichlorophenyl)ethanol89
104-(Trifluoromethoxy)acetophenone1-(4-(Trifluoromethoxy)phenyl)ethanol93
112-Acetonaphthone1-(Naphthalen-2-yl)ethanol90
12Propiophenone1-Phenylpropan-1-ol90

Experimental Protocols

Protocol 1: Synthesis of the Ruthenium Pre-catalyst, [RuCl₂(p-cymene)]₂

This protocol describes the synthesis of the common starting material for the generation of the active catalyst.

Materials:

  • Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O)

  • α-Phellandrene

  • Ethanol (B145695) (absolute)

  • Dichloromethane

  • Hexane (B92381)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Schlenk line or inert atmosphere setup (optional, but recommended)

Procedure:

  • To a round-bottom flask, add RuCl₃·xH₂O (1.0 eq) and absolute ethanol (30 mL per gram of RuCl₃·xH₂O).

  • Add α-phellandrene (2.0 eq) to the suspension.

  • Heat the mixture to reflux and stir vigorously for 4 hours. The color of the solution will change from dark brown to red-orange.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Dissolve the resulting red-brown solid in a minimal amount of dichloromethane.

  • Filter the solution to remove any insoluble impurities.

  • Slowly add hexane to the filtrate until a red-orange precipitate forms.

  • Collect the precipitate by filtration, wash with a small amount of hexane, and dry under vacuum.

  • The resulting product is [RuCl₂(p-cymene)]₂, which can be stored under an inert atmosphere.

Protocol 2: General Procedure for Transfer Hydrogenation of Ketones

This protocol details a general method for the catalytic transfer hydrogenation of a ketone using an in situ generated ruthenium catalyst.[1]

Materials:

  • Ketone substrate (e.g., Acetophenone)

  • [(p-cymene)RuCl₂]₂ (pre-catalyst)

  • 2,2′-Bibenzimidazole (ligand)

  • Cesium carbonate (Cs₂CO₃) (base)

  • 2-Propanol (reagent grade, as hydrogen source and solvent)

  • Schlenk tube or sealed reaction vessel

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware for workup and purification

  • Ethyl acetate (B1210297) and hexanes for column chromatography

Procedure:

  • To a 25 mL Schlenk tube, add the ketone (1.0 mmol), [(p-cymene)RuCl₂]₂ (6.1 mg, 0.01 mmol, 1 mol%), 2,2′-bibenzimidazole (4.6 mg, 0.02 mmol, 2 mol%), and Cs₂CO₃ (97.8 mg, 0.3 mmol).[1]

  • Add 3 mL of 2-propanol to the tube.

  • Seal the tube and heat the reaction mixture to 130 °C with stirring for 12 hours.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid-liquid mixture through a short plug of celite or a sand core funnel to remove the catalyst and base residues.

  • Collect the filtrate and concentrate it under reduced pressure to remove the 2-propanol.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate (e.g., 8:1 v/v) as the eluent.[1]

  • Combine the fractions containing the desired alcohol product and concentrate under reduced pressure to obtain the pure compound.

  • Confirm the identity and purity of the product using analytical techniques such as NMR spectroscopy.

Mandatory Visualization

Catalytic Cycle of Transfer Hydrogenation

The following diagram illustrates the generally accepted mechanism for the transfer hydrogenation of a ketone catalyzed by a ruthenium complex. The cycle begins with the formation of a ruthenium alkoxide species, followed by β-hydride elimination to generate the active ruthenium hydride. This hydride then reduces the ketone to the corresponding alcohol.

TransferHydrogenationCycle Ru_L [Ru]-L (Pre-catalyst) Ru_alkoxide [Ru]-O-iPr (Alkoxide) Ru_L->Ru_alkoxide + i-PrOH - Base-H⁺Cl⁻ Ru_hydride [Ru]-H (Hydride) Ru_alkoxide->Ru_hydride - Acetone (β-Hydride Elimination) TS Transition State Ru_hydride->TS + Ketone (R-CO-R') Ru_product [Ru]-O-CH(R)R' TS->Ru_product (Hydride Transfer) Ru_product->Ru_alkoxide + i-PrOH - Product (Alcohol)

Caption: Catalytic cycle for ruthenium-catalyzed transfer hydrogenation.

Experimental Workflow for Transfer Hydrogenation

The following diagram outlines the logical steps involved in performing a typical transfer hydrogenation experiment as described in Protocol 2.

ExperimentalWorkflow A 1. Reaction Setup (Ketone, Catalyst, Ligand, Base, 2-Propanol) B 2. Heating and Stirring (e.g., 130°C, 12h) A->B C 3. Cooling to Room Temperature B->C D 4. Filtration (Removal of solids) C->D E 5. Concentration (Removal of solvent) D->E F 6. Purification (Column Chromatography) E->F G 7. Product Analysis (e.g., NMR) F->G

Caption: Experimental workflow for transfer hydrogenation of ketones.

References

Application Notes and Protocols: Synthesis of Hemilabile Ligands Using 2-(Diphenylphosphino)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hemilabile ligands are a class of coordinating molecules that feature two or more donor atoms with significantly different affinities for a metal center. This unique characteristic allows one "hemilabile" arm of the ligand to reversibly dissociate, creating a vacant coordination site for substrate binding and catalytic activity, while the other "anchoring" arm remains firmly attached. 2-(Diphenylphosphino)benzaldehyde is a versatile and commercially available precursor for synthesizing a wide array of P,N-type hemilabile ligands.[1] The presence of a "soft" phosphine (B1218219) donor and a "hard" nitrogen donor, typically introduced via an imine functionality, makes these ligands particularly valuable in homogeneous catalysis.

The most common and straightforward method for synthesizing these ligands is through the Schiff base condensation of the aldehyde group of this compound with a primary amine. This reaction is generally high-yielding and allows for considerable steric and electronic tuning of the resulting ligand by simply varying the amine component. The resulting iminophosphine ligands can be bidentate (PN), or by using diamines or other polyamines, they can be terdentate (PNN) or tetradentate (PNNP).[2] These ligands have found applications in a variety of catalytic transformations, including Suzuki-Miyaura coupling, Heck reactions, and olefin polymerization.[3][4]

General Synthetic Workflow

The synthesis of iminophosphine hemilabile ligands from this compound typically follows a straightforward condensation reaction. The general workflow is depicted below.

Synthesis_Workflow start Start Materials: - this compound - Primary Amine (R-NH2) reaction Schiff Base Condensation (Solvent, e.g., Ethanol, Toluene) Optional: Acid catalyst, Dehydrating agent start->reaction 1. React workup Workup - Solvent Removal - Extraction/Filtration reaction->workup 2. Isolate purification Purification (e.g., Recrystallization, Chromatography) workup->purification 3. Purify product Final Product: Hemilabile Iminophosphine Ligand purification->product 4. Characterize Catalytic_Cycle cat_resting Resting State Catalyst [L-M-X] (P,N-Chelated) cat_active Active Catalyst [L-M-X] (P-Coordinated) cat_resting->cat_active N-arm dissociation (Hemilability) substrate_binding Substrate Binding cat_active->substrate_binding Substrate (S) Coordination catalysis Catalytic Transformation (e.g., Oxidative Addition, Reductive Elimination) substrate_binding->catalysis product_release Product Release catalysis->product_release Product (P) Formation product_release->cat_resting N-arm re-coordination

References

Application Notes: Coordination Chemistry of 2-(Diphenylphosphino)benzaldehyde with Transition Metals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Diphenylphosphino)benzaldehyde (DPPB), with the chemical formula (C₆H₅)₂PC₆H₄CHO, is a highly versatile bifunctional phosphine (B1218219) ligand. Its structure incorporates both a soft phosphorus donor and a hard oxygen donor (from the aldehyde group), allowing for diverse coordination modes with a wide array of transition metals.[1] This unique characteristic makes DPPB and its derivatives valuable in the design of catalysts for organic synthesis and in the development of novel metallodrugs.

DPPB can coordinate to metal centers in several ways:

  • As a P-monodentate ligand, typically in complexes with metals like palladium(II) or platinum(II).

  • As a P,O-bidentate chelating ligand, where both the phosphorus and aldehyde oxygen atoms bind to the metal center.[1]

  • As a P,C-bidentate chelating ligand following oxidative addition of the aldehydic C-H bond to a low-valent metal center, forming acylhydride complexes.

  • As a precursor to form more complex hemilabile iminophosphine ligands through condensation of the aldehyde group with primary amines. These ligands are of significant interest in catalysis as they can temporarily open a coordination site for substrate binding.

Complexes derived from DPPB have demonstrated significant utility in various catalytic transformations, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and transfer hydrogenation reactions.[1][2] Furthermore, certain nickel(II) complexes derived from DPPB have been investigated for their cytotoxic activity, indicating potential applications in medicinal chemistry.[3]

Visualization of Coordination and Synthetic Workflows

The versatility of this compound (DPPB) stems from its multiple potential coordination modes with transition metal centers.

G cluster_ligand DPPB Ligand cluster_modes Coordination Modes DPPB This compound (DPPB) P_mono P-Monodentate [M(DPPB)₂Cl₂] DPPB->P_mono Coordination via Phosphorus PO_chelate P,O-Chelate DPPB->PO_chelate Chelation via P and O PC_chelate P,C-Chelate (Acylhydride) DPPB->PC_chelate Oxidative Addition of C-H Iminophosphine Iminophosphine Ligand (from DPPB + R-NH₂) DPPB->Iminophosphine Condensation Reaction

Caption: Coordination modes of DPPB with transition metals.

A generalized workflow for the synthesis and characterization of a transition metal complex with DPPB involves the reaction of the ligand with a metal precursor, followed by purification and comprehensive analysis.

G cluster_inputs M0 [M⁰(DPPB)n] Active Catalyst M2_OA [R-Mᴵᴵ(DPPB)n-X] Oxidative Addition Product M0->M2_OA Oxidative Addition (R-X) M2_TM [R-Mᴵᴵ(DPPB)n-R'] Transmetalation Product M2_OA->M2_TM Transmetalation (R'-M') M2_TM->M0 Reductive Elimination Product R-R' Coupled Product M2_TM->Product RX R-X R_M R'-M'

References

Application Note: A Model Protocol for Stille Cross-Coupling Reactions Utilizing (2-Formylphenyl)diphenylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The Stille cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organostannane reagents and various organic electrophiles.[1][2][3] This palladium-catalyzed transformation is highly valued in academic and industrial settings, particularly in drug development, due to its tolerance of a wide array of functional groups and the relative stability of the organotin reagents to air and moisture.[4][5]

The efficiency, selectivity, and substrate scope of the Stille reaction are profoundly influenced by the choice of ligand coordinated to the palladium center. The advancement of ligand design, especially the development of electron-rich and sterically bulky phosphines, has led to milder reaction conditions and the ability to couple less reactive substrates like aryl chlorides.[4][6]

This document presents a detailed experimental protocol for evaluating (2-Formylphenyl)diphenylphosphine as a novel, functionalized phosphine (B1218219) ligand in the Stille cross-coupling. While the direct application of this specific ligand in Stille reactions is not yet widely documented, its unique structure—combining a classic triphenylphosphine-type moiety with a reactive formyl group—offers intriguing possibilities for modulating catalytic activity and for subsequent synthetic transformations. The protocols provided herein are based on established methodologies for Stille couplings and serve as a robust starting point for optimization and discovery.

Catalytic Cycle and Experimental Workflow

The mechanism of the Stille reaction is a well-studied catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[7][8] The phosphine ligand plays a crucial role in each step, influencing the electron density and coordination sphere of the palladium catalyst.

Stille_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII R¹-Pd(II)L₂-X OxAdd->PdII Trans Transmetalation PdII_R2 R¹-Pd(II)L₂-R² Trans->PdII_R2 byp X-SnR₃ Trans->byp RedElim Reductive Elimination RedElim->Pd0 prod R¹-R² RedElim->prod sub1 R¹-X sub1->OxAdd sub2 R²-SnR₃ sub2->Trans Experimental_Workflow start Start setup Prepare Glassware (Flame-dry Schlenk flask) start->setup inert Establish Inert Atmosphere (Argon/Nitrogen) setup->inert reagents Add Pd Precursor & (2-Formylphenyl)diphenylphosphine inert->reagents solvent Add Anhydrous, Degassed Solvent reagents->solvent dissolve Stir to Form Catalyst Complex solvent->dissolve add_halide Add Aryl Halide (R¹-X) dissolve->add_halide add_stannane Add Organostannane (R²-SnR₃) add_halide->add_stannane react Heat to Reaction Temp (e.g., 80-110 °C) add_stannane->react monitor Monitor Progress (TLC / GC-MS) react->monitor quench Cool & Quench Reaction monitor->quench workup Aqueous Workup (KF solution to remove tin) quench->workup extract Extract with Organic Solvent workup->extract purify Dry, Concentrate & Purify (Chromatography) extract->purify end Characterize Product purify->end

References

Application Notes and Protocols: Catalyst Loading Optimization for Sonogashira Coupling with XPhos Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized aryl or vinyl halides and sp-hybridized terminal alkynes. This reaction is integral to the synthesis of a vast array of compounds, including pharmaceuticals, natural products, and advanced materials. A critical parameter in the successful application of the Sonogashira coupling is the optimization of the palladium catalyst loading. While higher catalyst loadings can ensure robust reaction kinetics, they also increase costs, complicate product purification by introducing higher levels of residual palladium, and can be environmentally burdensome.

The use of bulky, electron-rich phosphine (B1218219) ligands, such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), has been shown to significantly enhance the efficiency of the palladium catalyst.[1] This allows for a substantial reduction in catalyst loading without compromising reaction yield or efficiency, addressing key concerns in process development and scale-up.[1][2]

These application notes provide a comprehensive guide to optimizing the catalyst loading for a Sonogashira coupling reaction utilizing a palladium precursor with the XPhos ligand. Included are detailed experimental protocols, data presentation for a model reaction, and graphical representations of the workflow and catalytic cycle.

Data Presentation

The following tables summarize the results of a catalyst loading optimization study for the Sonogashira coupling of 4-iodotoluene (B166478) and phenylacetylene (B144264) using a Pd(OAc)₂/XPhos catalytic system. The data illustrates the impact of catalyst loading on reaction yield, Turnover Number (TON), and Turnover Frequency (TOF).

Table 1: Optimization of Palladium Catalyst Loading

EntryPd(OAc)₂ (mol%)XPhos (mol%)Yield (%)TONTOF (h⁻¹)
12.04.0984924.5
21.02.0979748.5
30.51.09519095.0
40.10.292920460.0
50.050.1851700850.0

Reaction Conditions: 4-iodotoluene (1.0 mmol), phenylacetylene (1.2 mmol), Cs₂CO₃ (2.0 mmol), in 1,4-dioxane (B91453) (2 mL) at 80 °C for 2 hours under an inert atmosphere. Yields are determined by GC analysis against an internal standard.

Table 2: Key Performance Indicators of the Catalytic System

ParameterDescriptionSignificance
Catalyst Loading (mol%) The molar percentage of the palladium precursor relative to the limiting reagent (aryl halide).Directly impacts cost, environmental footprint, and potential for metal contamination in the final product.
Yield (%) The percentage of the theoretical maximum amount of product that is actually formed.The primary measure of reaction efficiency.
Turnover Number (TON) Moles of product formed per mole of catalyst.Indicates the total number of catalytic cycles a single catalyst molecule completes before becoming inactive. Higher TON signifies greater catalyst efficiency.
Turnover Frequency (TOF) Moles of product formed per mole of catalyst per unit time (usually hours).Represents the speed of the catalytic cycle. Higher TOF indicates a more active catalyst.

Experimental Protocols

The following is a detailed protocol for the optimization of palladium catalyst loading in a Sonogashira coupling reaction using XPhos as the ligand.

Materials and Reagents:
  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Aryl halide (e.g., 4-iodotoluene)

  • Terminal alkyne (e.g., phenylacetylene)

  • Base (e.g., Cesium Carbonate, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or THF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk tubes, round-bottom flasks)

  • Magnetic stirrer and heating plate

General Procedure for Catalyst Loading Optimization:
  • Preparation of the Reaction Vessel: A flame-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere of argon or nitrogen. This is typically achieved by evacuating and backfilling the vessel with the inert gas three times.[1]

  • Addition of Solids: To the reaction vessel, add the palladium precursor (e.g., Pd(OAc)₂), the XPhos ligand, and the base (e.g., Cs₂CO₃). The amounts are varied according to the desired catalyst loading as outlined in Table 1.

  • Addition of Reactants and Solvent: The aryl halide (e.g., 4-iodotoluene, 1.0 mmol) is added to the vessel. Then, the anhydrous, degassed solvent (e.g., 1,4-dioxane, 2 mL) is added via syringe, followed by the terminal alkyne (e.g., phenylacetylene, 1.2 mmol).

  • Reaction Execution: The reaction mixture is stirred vigorously and heated to the desired temperature (e.g., 80 °C) for a set period (e.g., 2 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Analysis:

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The mixture is diluted with an organic solvent (e.g., ethyl acetate) and filtered through a short plug of silica (B1680970) gel to remove the catalyst and inorganic salts.

    • The filtrate is concentrated under reduced pressure.

    • The yield of the product is determined by GC analysis using an internal standard. For isolation, the crude product can be purified by column chromatography on silica gel.

Visualizations

Experimental Workflow for Catalyst Loading Optimization

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_optimization Optimization Loop prep_vessel Prepare Inert Reaction Vessel add_solids Add Pd(OAc)₂, XPhos, and Base prep_vessel->add_solids add_reactants Add Aryl Halide, Solvent, and Alkyne add_solids->add_reactants heat_stir Heat and Stir at Set Temperature add_reactants->heat_stir monitor Monitor Reaction Progress (TLC/GC) heat_stir->monitor workup Work-up and Filtration monitor->workup analyze Determine Yield (GC) workup->analyze purify Purify Product (Chromatography) analyze->purify vary_loading Vary Catalyst Loading (e.g., 2.0 to 0.05 mol%) purify->vary_loading Iterate to Optimize vary_loading->add_solids

Caption: Workflow for optimizing catalyst loading in a Sonogashira coupling reaction.

Simplified Catalytic Cycle for Sonogashira Coupling

G cluster_cu Copper Cycle pd0 Pd(0)L pd_complex R¹-Pd(II)L-X pd0->pd_complex Oxidative Addition (R¹-X) pd_alkynyl R¹-Pd(II)L-C≡CR² pd_complex->pd_alkynyl Transmetalation product R¹-C≡CR² pd_alkynyl->product Reductive Elimination product->pd0 Catalyst Regeneration cu_acetylide Cu-C≡CR² cu_acetylide->pd_complex alkyne H-C≡CR² alkyne->cu_acetylide + Cu(I) base Base base->alkyne

Caption: Simplified catalytic cycle for the copper-co-catalyzed Sonogashira coupling.

Conclusion

The optimization of catalyst loading is a critical step in developing efficient, cost-effective, and sustainable Sonogashira coupling protocols. The use of bulky, electron-rich ligands like XPhos enables significant reductions in palladium loading, often to levels below 0.1 mol%, while maintaining high product yields. The protocols and data presented herein provide a framework for researchers to systematically optimize their own Sonogashira reactions, leading to more robust and economically viable synthetic routes in academic and industrial settings.

References

Application Notes and Protocols for the Use of 2-(Diphenylphosphino)benzaldehyde in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the use of 2-(diphenylphosphino)benzaldehyde, a versatile bifunctional reagent, in the synthesis of key pharmaceutical intermediates. The protocols focus on its application in Wittig and intramolecular aza-Wittig reactions, crucial transformations for the construction of complex molecular architectures found in various active pharmaceutical ingredients (APIs).

Application Note 1: Synthesis of a Stilbene-Based Kinase Inhibitor Precursor via Wittig Reaction

Introduction: Stilbene (B7821643) scaffolds are prevalent in a variety of biologically active compounds, including kinase inhibitors which are a significant class of anticancer agents. The Wittig reaction is a powerful method for the stereoselective synthesis of alkenes from carbonyl compounds.[1] In this application, this compound serves as a key building block in a Wittig-type olefination to generate a stilbene derivative, a precursor to a potential kinase inhibitor. The presence of the diphenylphosphino group offers a handle for further functionalization or can influence the electronic properties of the final molecule.

Reaction Scheme:

G cluster_0 Wittig Reaction for Stilbene Synthesis reagent1 This compound reaction + reagent1->reaction reagent2 Substituted Benzylphosphonium Salt reagent2->reaction base Base (e.g., NaH, KOtBu) base->reaction Solvent (e.g., THF) product Stilbene-based Intermediate byproduct Triphenylphosphine (B44618) oxide reaction->product reaction->byproduct

Caption: General workflow for the Wittig reaction.

Quantitative Data Summary:

The following table summarizes typical reaction parameters for the synthesis of stilbene-based intermediates using this compound.

EntryYlide TypeBaseSolventReaction Time (h)Temperature (°C)Yield (%)E/Z Ratio
1StabilizedNaHTHF122585>95:5
2Non-stabilizedn-BuLiTHF4-78 to 257010:90

Experimental Protocol: Synthesis of (E)-2-(2-(4-methoxystyryl)phenyl)diphenylphosphine

This protocol describes the synthesis of a stilbene derivative using a stabilized ylide, which generally favors the formation of the (E)-alkene.[2]

Materials:

Procedure:

  • Ylide Generation:

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents).

    • Wash the NaH with anhydrous hexane (B92381) to remove mineral oil and carefully decant the hexane.

    • Add anhydrous THF to the flask and cool to 0 °C in an ice bath.

    • Slowly add a solution of (4-methoxybenzyl)triphenylphosphonium bromide (1.05 equivalents) in anhydrous THF to the NaH suspension.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour. A color change indicates the formation of the ylide.

  • Wittig Reaction:

    • In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

    • Slowly add the solution of the aldehyde to the ylide solution at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aldehyde is consumed (typically 12-24 hours).

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired (E)-stilbene derivative.

Application Note 2: Synthesis of a Dihydroquinazolinone Intermediate via Intramolecular Aza-Wittig Reaction

Introduction: Nitrogen-containing heterocyclic scaffolds, such as quinazolinones, are core structures in many pharmaceutical agents, exhibiting a wide range of biological activities including anticancer and anti-inflammatory properties.[3][4] The intramolecular aza-Wittig reaction is a powerful tool for the synthesis of such N-heterocycles. This protocol outlines the synthesis of a dihydroquinazolinone intermediate starting from this compound. The aldehyde is first converted to an oxime, which is then elaborated to an azide-containing precursor for the key intramolecular aza-Wittig cyclization.

Reaction Scheme:

G cluster_1 Synthesis of Dihydroquinazolinone Intermediate start This compound step1 Oxime Formation start->step1 intermediate1 Aldoxime step1->intermediate1 step2 Alkylation with Azido-electrophile intermediate1->step2 intermediate2 Azido-ether Precursor step2->intermediate2 step3 Staudinger Reaction / Intramolecular aza-Wittig intermediate2->step3 product Dihydroquinazolinone Intermediate step3->product

Caption: Workflow for dihydroquinazolinone synthesis.

Quantitative Data Summary:

The following table presents representative data for the key steps in the synthesis of the dihydroquinazolinone intermediate.

StepReagentsSolventReaction Time (h)Temperature (°C)Yield (%)
1. Oxime FormationHydroxylamine (B1172632) hydrochloride, Pyridine (B92270)Ethanol28095
2. Alkylation1-Bromo-2-azidoethane, K₂CO₃DMF126080
3. Aza-Wittig CyclizationTriphenylphosphineToluene611075

Experimental Protocol: Synthesis of a Dihydro[1]oxazino[2,3-b]quinazoline Derivative

This protocol details a multi-step synthesis culminating in an intramolecular aza-Wittig reaction.

Materials:

  • This compound

  • Hydroxylamine hydrochloride

  • Pyridine

  • Ethanol

  • 1-Bromo-2-azidoethane

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Triphenylphosphine (PPh₃)

  • Anhydrous Toluene

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

Step 1: Synthesis of this compound oxime

  • To a solution of this compound (1.0 equivalent) in ethanol, add hydroxylamine hydrochloride (1.5 equivalents) and pyridine (2.0 equivalents).

  • Heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude oxime, which can be used in the next step without further purification.

Step 2: Synthesis of 2-(((2-azidoethoxy)imino)methyl)phenyl)diphenylphosphine

  • To a solution of the crude oxime (1.0 equivalent) in anhydrous DMF, add potassium carbonate (2.0 equivalents) and 1-bromo-2-azidoethane (1.2 equivalents).

  • Heat the mixture to 60 °C and stir for 12 hours.

  • Cool the reaction to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) to obtain the azido-ether precursor.

Step 3: Intramolecular Aza-Wittig Cyclization

  • To a solution of the azido-ether precursor (1.0 equivalent) in anhydrous toluene, add triphenylphosphine (1.1 equivalents).

  • Heat the reaction mixture to reflux (approximately 110 °C) for 6 hours. Nitrogen evolution will be observed.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to afford the desired dihydro[1]oxazino[2,3-b]quinazoline derivative. The byproduct, triphenylphosphine oxide, can also be separated during chromatography.[5]

References

Application Notes and Protocols: The Role of 2-(Diphenylphosphino)benzaldehyde in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Diphenylphosphino)benzaldehyde is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of chiral ligands for asymmetric catalysis. Its aldehyde functionality provides a convenient handle for the introduction of chirality through condensation with chiral amines and their derivatives, leading to a diverse range of P,N-ligands. These ligands, in turn, can be complexed with various transition metals to generate highly effective and stereoselective catalysts for a multitude of organic transformations. This document provides detailed application notes and experimental protocols for the synthesis of a chiral hydrazone ligand derived from this compound and its successful application in a palladium-catalyzed asymmetric allylic alkylation reaction, a key carbon-carbon bond-forming reaction in synthetic organic chemistry.

Application: Palladium-Catalyzed Asymmetric Allylic Alkylation

Chiral P,N-ligands derived from this compound have demonstrated significant success in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions. These reactions are fundamental for the enantioselective construction of carbon-carbon and carbon-heteroatom bonds. The chiral environment created by the ligand around the palladium center enables the nucleophilic attack on the π-allyl palladium intermediate to proceed with high stereocontrol, leading to the preferential formation of one enantiomer of the product.

One notable example is the use of a chiral phosphine-hydrazone ligand, this compound SAMP hydrazone (DPPBA-SAMP), in the asymmetric allylic alkylation of 1,3-diphenyl-2-propenyl acetate (B1210297) with dimethyl malonate.[1] This reaction proceeds with high yields and excellent enantioselectivities, showcasing the potential of this compound as a precursor to effective chiral ligands.

Quantitative Data Summary

The following table summarizes the results of the palladium-catalyzed asymmetric allylic alkylation of 1,3-diphenyl-2-propenyl acetate with dimethyl malonate using a catalyst system derived from this compound.[1]

LigandBaseSolventYield (%)ee (%)Configuration
DPPBA-SAMP BSA-LiOAcCH2Cl29591R
DPPBA-SAMP NaHTHF8575R
DPPBA-SAMP DBUCH2Cl29082R

BSA = N,O-Bis(trimethylsilyl)acetamide DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene

Experimental Protocols

I. Synthesis of Chiral Hydrazone Ligand: this compound SAMP Hydrazone (DPPBA-SAMP)[1]

This protocol describes the synthesis of the chiral P,N-ligand from this compound and (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP).

Materials:

  • This compound

  • (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP)

  • Trifluoroacetic acid (catalytic amount)

  • Benzene (B151609) (anhydrous)

  • Diethyl ether

  • Water

  • Brine

  • Magnesium sulfate (B86663) (anhydrous)

Procedure:

  • To a flask under an argon atmosphere, add SAMP (0.46 mmol), this compound (0.110 g, 0.38 mmol), a catalytic amount of trifluoroacetic acid, and benzene (5 mL).

  • Heat the mixture under reflux for 24 hours.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether and water.

  • Separate the organic layer, wash it with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the filtrate using a rotary evaporator.

  • Purify the residue by column chromatography to obtain the desired chiral hydrazone ligand.

Ligand_Synthesis reagents This compound (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) Trifluoroacetic acid (cat.) Benzene reaction Reflux, 24h reagents->reaction workup Workup: 1. Dilute with Et2O/H2O 2. Separate organic layer 3. Wash with brine 4. Dry over MgSO4 5. Concentrate reaction->workup purification Column Chromatography workup->purification product DPPBA-SAMP Ligand purification->product Catalytic_Workflow cluster_catalyst Catalyst Preparation (in situ) cluster_reaction Asymmetric Allylic Alkylation Pd_precatalyst [Pd(π-allyl)Cl]2 Catalyst Active Pd-Ligand Complex Pd_precatalyst->Catalyst + Ligand CH2Cl2, rt, 10 min Ligand DPPBA-SAMP Ligand->Catalyst Reaction Reaction Mixture Catalyst->Reaction Add to Substrate Substrate 1,3-Diphenyl-2-propenyl acetate Substrate->Reaction Nucleophile_prep Prepare Nucleophile: Dimethyl malonate + BSA + LiOAc in CH2Cl2 Nucleophile_prep->Reaction Add Nucleophile Workup Quench & Purify (Column Chromatography) Reaction->Workup Product Enantioenriched Alkylated Product Workup->Product

References

Application Notes and Protocols for the Preparation of Metal Complexes with 2-(Diphenylphosphino)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Diphenylphosphino)benzaldehyde is a versatile bifunctional ligand that has garnered significant interest in coordination chemistry and catalysis. Its unique structure, featuring both a phosphine (B1218219) and an aldehyde moiety, allows for diverse coordination modes to metal centers, including monodentate P-coordination and bidentate P,O-chelation. This dual functionality enables the synthesis of a wide array of metal complexes with tunable steric and electronic properties. These complexes have shown considerable promise as catalysts in various organic transformations, such as cross-coupling reactions, and as potential therapeutic agents.

This document provides detailed application notes and experimental protocols for the synthesis and characterization of metal complexes derived from this compound, with a focus on palladium, ruthenium, nickel, and copper.

Data Presentation

Table 1: Summary of Representative Metal Complexes with this compound
ComplexMetalCoordination ModeYield (%)Key Spectroscopic DataReference
[Pd(Phpy)(Ph₂P(o-C₆H₄CHO))(Cl)]Pd(II)η¹-P (monodentate)91³¹P NMR: δ 34.5 ppm; ¹H NMR (CHO): δ 10.1 ppm[1]
[Pd(Bzq)(Ph₂P(o-C₆H₄CHO))(Cl)]Pd(II)η¹-P (monodentate)62³¹P NMR: δ 34.1 ppm; ¹H NMR (CHO): δ 10.1 ppm[1]
[Pd(Phox)(Ph₂P(o-C₆H₄CHO))]⁺Pd(II)κ²-P,O (bidentate)-³¹P NMR: δ 58.9 ppm; ¹H NMR (CHO): δ 9.4 ppm[1]
[Ru(η⁶-p-cymene)Cl₂(κ¹-P-Ph₂P(o-C₆H₄CHO))]Ru(II)κ¹-P (monodentate)--[2]
[Ru(η⁶-p-cymene)Cl(κ²-P,O-Ph₂P(o-C₆H₄CHO))]⁺Ru(II)κ²-P,O (bidentate)--[2]
[Ni(L)(CH₃COO)] (HL = Schiff base)Ni(II)P,N,N',O (square planar)45-[3]
(HLO)₂[CuIICl₄] (HLO = Oxidized Ligand)Cu(II)---[1]
[CuI(HL)Cl₂] (HL = Schiff base)Cu(I)---[1]

Phpy = 2-phenylpyridine, Bzq = 7,8-benzoquinoline, Phox = 2-phenyloxazoline, L = 2-Diphenylphosphinobenzaldehyde 2-quinolinylhydrazone, HL = Schiff base from this compound and aminoguanidine.

Table 2: Selected Crystallographic Data for Metal Complexes
ComplexFormulaCrystal SystemSpace GroupKey Bond Lengths (Å)Key Bond Angles (°)Reference
[Ni(L)(CH₃COO)]C₃₀H₂₄N₃NiO₂PMonoclinicP2₁/nNi(1)-P(1) = 2.1660(12), Ni(1)-O(2) = 1.883(3), Ni(1)-N(1) = 1.947(3), Ni(1)-N(3) = 1.865(3)P(1)-Ni(1)-N(1) = 168.73(11), O(2)-Ni(1)-N(3) = 173.68(13)[3]
[Pd(Phox)(Ph₂P(o-C₆H₄CHO))]⁺-----[1]

Full crystallographic data for the palladium complex was not available in the cited source.

Experimental Protocols

Protocol 1: Synthesis of P-Monodentate Palladium(II) Complexes

This protocol describes the synthesis of [Pd(C^N)(Ph₂P(o-C₆H₄CHO))(Cl)] type complexes.[1]

Materials:

  • Palladium cyclometallated precursor [Pd(C^N)(μ-Cl)]₂ (e.g., C^N = 2-phenylpyridine)

  • This compound

  • Dichloromethane (CH₂Cl₂)

  • Hexane (B92381)

  • Schlenk flask and standard inert atmosphere glassware

  • Magnetic stirrer

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., Argon), dissolve the palladium cyclometallated precursor (1 equivalent) in CH₂Cl₂.

  • To the stirred solution, add a solution of this compound (2.2 equivalents) in CH₂Cl₂.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC or ³¹P NMR spectroscopy.

  • Once the reaction is complete, reduce the solvent volume under vacuum.

  • Add hexane to the concentrated solution to precipitate the product.

  • Filter the solid product, wash with hexane, and dry under vacuum.

Characterization:

  • ³¹P{¹H} NMR: Expected to show a single resonance in the range of δ 34-35 ppm.

  • ¹H NMR: The aldehyde proton signal is expected around δ 10.1 ppm.

  • IR Spectroscopy: A characteristic C=O stretching frequency is expected around 1680 cm⁻¹.

Protocol 2: Synthesis of P,O-Chelate Palladium(II) Complexes

This protocol describes the synthesis of [Pd(C^N)(Ph₂P(o-C₆H₄CHO))]⁺ type complexes.[1]

Materials:

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the P-monodentate palladium(II) complex (1 equivalent) in CH₂Cl₂.

  • Add a solution of the silver salt (1 equivalent) in CH₂Cl₂ to the palladium complex solution.

  • Stir the mixture at room temperature for 1-2 hours. A precipitate of AgCl will form.

  • Filter the reaction mixture through Celite to remove the AgCl precipitate.

  • Remove the solvent from the filtrate under vacuum to yield the cationic P,O-chelate complex.

Characterization:

  • ³¹P{¹H} NMR: A significant downfield shift is expected compared to the monodentate complex, with a resonance around δ 58-60 ppm.

  • ¹H NMR: The aldehyde proton signal is expected to shift upfield to around δ 9.4 ppm.

  • ¹³C NMR: The carbonyl carbon signal is expected to shift downfield.

Protocol 3: Synthesis of a Square-Planar Nickel(II) Complex with a Schiff Base Ligand

This protocol is based on the synthesis of [Ni(L)(CH₃COO)] where HL is the Schiff base 2-Diphenylphosphinobenzaldehyde 2-quinolinylhydrazone.[3]

Materials:

Procedure:

Part A: Synthesis of the Schiff Base Ligand (HL)

  • Reflux a mixture of this compound (1 equivalent) and 2-hydrazinoquinoline (1 equivalent) in ethanol for 2 hours.

  • Cool the reaction mixture to room temperature.

  • Filter the precipitated solid, wash with cold ethanol, and recrystallize from ethanol to obtain the pure ligand.

Part B: Synthesis of the Nickel(II) Complex

  • Dissolve the Schiff base ligand (HL) (1 equivalent) in hot ethanol.

  • Add a solution of Nickel(II) acetate tetrahydrate (1 equivalent) in hot ethanol to the ligand solution.

  • Reflux the resulting mixture for 1 hour.

  • Cool the solution to room temperature.

  • Collect the precipitated solid by filtration, wash with ethanol, and recrystallize from DMSO to obtain the final complex.

Characterization:

  • X-ray Crystallography: To confirm the square-planar geometry and coordination environment.

  • IR Spectroscopy: To identify the coordination of the Schiff base to the metal center.

Application Notes: Catalysis

Metal complexes of this compound, particularly those of palladium, are effective catalysts for cross-coupling reactions.

Application Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general procedure for the Suzuki-Miyaura coupling of aryl halides with arylboronic acids using a palladium complex of this compound as a pre-catalyst.

Materials:

  • Palladium pre-catalyst (e.g., [Pd(Phpy)(Ph₂P(o-C₆H₄CHO))(Cl)]) (1-2 mol%)

  • Aryl halide (1 equivalent)

  • Arylboronic acid (1.2-1.5 equivalents)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Solvent (e.g., Toluene, Dioxane, DMF/Water mixture)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Magnetic stirrer and heating source (oil bath or microwave reactor)

Procedure:

  • To a reaction vessel, add the palladium pre-catalyst, aryl halide, arylboronic acid, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring for the required time (typically 2-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Synthesis of Palladium(II) Complexes

Synthesis_of_Palladium_Complexes precursor [Pd(C^N)(μ-Cl)]₂ monodentate [Pd(C^N)(Ph₂P(o-C₆H₄CHO))(Cl)] (P-Monodentate) precursor->monodentate + Ligand CH₂Cl₂, RT ligand This compound ligand->monodentate bidentate [Pd(C^N)(Ph₂P(o-C₆H₄CHO))]⁺ (P,O-Chelate) monodentate->bidentate + Ag⁺X⁻ - AgCl silver_salt Ag⁺X⁻ (X = OTf, BF₄) silver_salt->bidentate agcl AgCl

Caption: Synthesis of P-monodentate and P,O-chelate palladium(II) complexes.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_ii_aryl_halide R-Pd(II)L₂-X oxidative_addition->pd_ii_aryl_halide transmetalation Transmetalation pd_ii_aryl_halide->transmetalation R'B(OH)₂ Base pd_ii_diaryl R-Pd(II)L₂-R' transmetalation->pd_ii_diaryl reductive_elimination Reductive Elimination pd_ii_diaryl->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Coordination Modes of this compound

Coordination_Modes ligand This compound monodentate P-Monodentate Coordination ligand->monodentate bidentate P,O-Bidentate Chelation ligand->bidentate metal M metal2 M P P P->metal O O P2 P P2->metal2 O2 O O2->metal2

Caption: Coordination modes of this compound with a metal center.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with 2-(Diphenylphosphino)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing 2-(Diphenylphosphino)benzaldehyde in Suzuki coupling reactions. This guide provides troubleshooting advice and answers to frequently asked questions to help you overcome challenges related to low reaction yields.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction using this compound is giving a low yield. What are the most common general causes?

A1: Low yields in Suzuki couplings can stem from several factors. General issues to investigate include:

  • Atmosphere: Inadequate degassing of the reaction mixture can lead to oxidation of the phosphine (B1218219) ligand and deactivation of the palladium catalyst. Ensure your solvent and reaction vessel are thoroughly purged with an inert gas (Argon or Nitrogen).

  • Reagent Quality: The purity of your aryl halide, boronic acid, base, and solvent is crucial. Boronic acids can degrade upon storage, and solvents may contain impurities that interfere with catalysis.

  • Catalyst System: The choice of palladium precursor and the palladium-to-ligand ratio can significantly impact the reaction. The active Pd(0) species may not be forming efficiently.

  • Base: The strength and solubility of the base are critical. An inappropriate base can lead to incomplete reaction or side reactions.[1][2]

  • Temperature: The reaction temperature may be too low for the oxidative addition to occur efficiently or too high, leading to catalyst decomposition or side reactions.

Q2: Are there any specific side reactions associated with the this compound ligand that could lower my yield?

A2: Yes, the aldehyde functional group on this ligand introduces potential side reactions that are not present with other phosphine ligands.

  • Reaction with Amines or Water: The aldehyde group can react with amine bases (e.g., triethylamine) or trace amounts of primary/secondary amine impurities to form imines. This alters the structure and electronic properties of the ligand, potentially affecting its catalytic activity. Similarly, reactions with water under certain conditions can form a hydrate.

  • Cannizzaro-type Reactions: Under strongly basic conditions, the benzaldehyde (B42025) moiety could potentially undergo disproportionation reactions.

  • Chelate-Assisted C-H Activation: The aldehyde C-H bond can undergo oxidative addition to the metal center, which can lead to inactive catalyst species.[1]

Q3: Can the phosphine group of the ligand be a source of problems?

A3: Absolutely. Like other phosphine ligands, the phosphorus atom in this compound is susceptible to oxidation.

  • Oxidation: The phosphine can be oxidized to phosphine oxide by trace oxygen in the reaction. Phosphine oxides do not coordinate effectively to palladium, leading to catalyst deactivation. Because electron-rich phosphines are more prone to oxidation, careful handling under an inert atmosphere is essential.[3]

Q4: What is the optimal palladium precursor to use with this ligand?

A4: Common choices for palladium precursors include Pd(OAc)₂ and Pd₂(dba)₃. These are Pd(II) and Pd(0) sources, respectively, that are reduced in situ to the active Pd(0) catalyst. The choice can be substrate-dependent, and screening may be necessary. Pd(PPh₃)₄ can also be used, but this introduces triphenylphosphine (B44618) as a competing ligand.

Troubleshooting Guide for Low Yields

If you are experiencing low yields, systematically investigate the following parameters.

Problem: Minimal or No Product Formation
Potential Cause Troubleshooting Step Rationale
Inactive Catalyst Ensure rigorous degassing of solvents and reagents. Use freeze-pump-thaw cycles for solvents. Assemble the reaction under a positive pressure of inert gas.Oxygen can irreversibly oxidize the phosphine ligand and the Pd(0) catalyst, halting the catalytic cycle.[3]
Poor Reagent Quality Use freshly purchased or purified solvents and reagents. Verify the purity of the boronic acid by NMR or check its storage conditions.Boronic acids are prone to protodeboronation, especially in the presence of moisture and acid/base, reducing the amount of active nucleophile.[4]
Incorrect Base Screen different bases. If using a carbonate (e.g., K₂CO₃, Cs₂CO₃), ensure it is finely powdered and anhydrous. Consider phosphate (B84403) bases (e.g., K₃PO₄) which are often effective.[5] Avoid amine bases if possible to prevent side reactions with the aldehyde group.The base is crucial for activating the boronic acid for transmetalation. Its strength and solubility must be appropriate for the specific substrates.[6]
Sub-optimal Temperature Increase the reaction temperature in increments (e.g., from 80°C to 100°C).Oxidative addition of the aryl halide is often the rate-limiting step and can be accelerated by heat. This is particularly true for less reactive aryl chlorides.
Problem: Reaction Stalls or Incomplete Conversion
Potential Cause Troubleshooting Step Rationale
Ligand Degradation Consider a slightly higher ligand-to-palladium ratio (e.g., 2:1 to 4:1).Excess ligand can help stabilize the active catalytic species and compensate for any ligand that degrades via oxidation or side reactions involving the aldehyde.
Protodeboronation of Boronic Acid Minimize water content in the reaction if possible, or switch to an anhydrous solvent system. Alternatively, using a boronic ester (e.g., a pinacol (B44631) ester) can increase stability.[4]Water can facilitate the undesired cleavage of the C-B bond, especially under basic conditions, which removes the organoboron coupling partner from the reaction.
Formation of Off-Cycle Pd Species Try a different palladium precursor (e.g., switch from Pd(OAc)₂ to Pd₂(dba)₃).The kinetics of catalyst activation and the formation of stable off-cycle complexes can be influenced by the initial palladium source and its ligands.
Inhibition by Aldehyde Group If an amine base was used, switch to an inorganic base like K₃PO₄ or Cs₂CO₃. Ensure starting materials are free from amine contaminants.The aldehyde group's reactivity can lead to the formation of imine-phosphine ligands in situ, which may have different and potentially lower catalytic activity.[1]

Recommended Experimental Protocol (Screening)

For a typical Suzuki coupling of an aryl bromide with an arylboronic acid, the following starting conditions can be used and optimized.

Parameter Recommended Starting Condition Notes
Aryl Halide 1.0 equiv-
Boronic Acid 1.2 - 1.5 equivA slight excess is common to drive the reaction to completion.
Palladium Precursor Pd(OAc)₂ (1-2 mol%)Palladium(II) acetate (B1210297) is a common and effective precursor.
Ligand This compound (2-4 mol%)A Pd:Ligand ratio of 1:2 is a good starting point.
Base K₃PO₄ (2-3 equiv)Potassium phosphate is a strong, non-nucleophilic base often used in Suzuki couplings.
Solvent Toluene/H₂O (e.g., 10:1 ratio) or Dioxane/H₂OA biphasic system is standard. The solvent should be thoroughly degassed.
Temperature 80 - 110 °CMonitor reaction progress by TLC or LC-MS.
Atmosphere Argon or NitrogenEssential to prevent oxidation.

Troubleshooting Workflow

Below is a logical workflow for troubleshooting low yields in your Suzuki coupling reaction using this compound.

Troubleshooting_Workflow Troubleshooting Flowchart for Low Yield Suzuki Coupling start Start: Low Yield Observed check_basics Step 1: Verify Basics - Inert atmosphere? - Reagent purity? - Correct stoichiometry? start->check_basics basics_ok Basics OK check_basics->basics_ok fix_basics Action: Re-run with pure reagents and rigorous inert technique. basics_ok->fix_basics No screen_conditions Step 2: Screen Reaction Conditions basics_ok->screen_conditions Yes fix_basics->start base_solvent Sub-step 2a: Vary Base and Solvent - Try K3PO4, Cs2CO3 - Solvents: Toluene, Dioxane, THF (with minimal H2O) screen_conditions->base_solvent temp_pd Sub-step 2b: Vary Temperature & Pd Source - Increase T to 100-110°C - Switch Pd(OAc)2 to Pd2(dba)3 base_solvent->temp_pd yield_improved Yield Improved? temp_pd->yield_improved advanced_troubleshooting Step 3: Advanced Troubleshooting yield_improved->advanced_troubleshooting No end_success End: Optimization Successful yield_improved->end_success Yes ligand_ratio Sub-step 3a: Adjust Ligand Ratio - Increase Pd:Ligand to 1:3 or 1:4 advanced_troubleshooting->ligand_ratio boron_source Sub-step 3b: Change Boron Source - Use boronic ester (Bpin) instead of boronic acid ligand_ratio->boron_source end_fail End: Consider Alternative Ligand boron_source->end_fail

Caption: A step-by-step workflow for diagnosing and resolving low yields.

References

Side reactions observed with 2-(Diphenylphosphino)benzaldehyde in Heck coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of 2-(diphenylphosphino)benzaldehyde as a ligand in Heck coupling reactions.

The unique bifunctional nature of this compound, containing both a phosphine (B1218219) and an aldehyde moiety, offers potential advantages in catalysis but also introduces specific challenges and potential side reactions. This guide will help you identify and address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the potential side reactions of the aldehyde group in this compound during a Heck coupling reaction?

A1: The primary side reactions involving the aldehyde functionality under typical Heck coupling conditions are:

  • Aldol (B89426) Condensation: The basic conditions (e.g., triethylamine, potassium carbonate) used in Heck reactions can promote the self-condensation of this compound or its cross-condensation with other carbonyl compounds present in the reaction mixture. This can lead to the formation of α,β-unsaturated carbonyl compounds and other related oligomeric impurities, which can complicate product purification and reduce the efficiency of the desired Heck coupling.

  • Decarbonylation: Palladium catalysts, particularly at elevated temperatures, can catalyze the decarbonylation of the aldehyde group. This results in the formation of a diphenylphosphinobenzene ligand, which will still participate in the catalytic cycle but alters the electronic and steric properties of the catalyst, potentially affecting reactivity and selectivity.

  • Cannizzaro Reaction: In the presence of a strong base and absence of enolizable protons, the aldehyde can undergo a disproportionation reaction to form the corresponding alcohol and carboxylic acid. While less common under standard Heck conditions with weaker bases, it is a possibility to consider.

  • Oxidation: If the reaction is not performed under an inert atmosphere, the aldehyde group is susceptible to oxidation to the corresponding carboxylic acid.

Q2: My Heck reaction is sluggish or fails to go to completion when using this compound. What are the possible causes?

A2: Several factors can contribute to low conversion or reaction failure:

  • Ligand Degradation: As mentioned in Q1, the aldehyde group can undergo side reactions. If a significant portion of the ligand is consumed by these pathways, the concentration of the active catalyst will decrease, leading to lower reaction rates.

  • Inhibition by Side Products: The products of aldol condensation or other side reactions may coordinate to the palladium center and inhibit the catalytic cycle.

  • Catalyst Deactivation: The formation of palladium black (insoluble palladium(0)) is a common issue in Heck reactions and can be exacerbated by suboptimal reaction conditions.

  • Purity of Reagents: Ensure all reagents, including the aryl halide, alkene, base, and solvent, are of high purity and free from water and oxygen, which can deactivate the catalyst.

Q3: How can I minimize the side reactions of the aldehyde group?

A3: To suppress unwanted side reactions, consider the following strategies:

  • Choice of Base: Use the weakest base that is effective for the Heck coupling. Sterically hindered non-nucleophilic bases can also be beneficial.

  • Reaction Temperature: Operate at the lowest temperature that allows for a reasonable reaction rate for the Heck coupling. Higher temperatures tend to favor decarbonylation.

  • Reaction Time: Monitor the reaction closely and stop it once the desired product is formed to minimize the time for side reactions to occur.

  • Inert Atmosphere: Rigorously exclude oxygen from the reaction mixture by using degassed solvents and maintaining an inert atmosphere (e.g., argon or nitrogen).

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common problems encountered when using this compound in Heck coupling reactions.

Problem Potential Cause Troubleshooting Steps
Low or No Product Yield Catalyst Inactivity or Decomposition - Ensure the palladium precursor and ligand are properly handled under an inert atmosphere.- Verify the quality and purity of all reagents.- Degas solvents and reagents thoroughly.- Consider using a different palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃).
Ligand Degradation (Aldol, Decarbonylation) - Lower the reaction temperature.- Use a milder or sterically hindered base.- Optimize the reaction time to avoid prolonged exposure to reaction conditions.
Formation of Multiple Unidentified Byproducts Aldol Condensation of the Ligand - Analyze the crude reaction mixture by techniques such as LC-MS or GC-MS to identify potential aldol products.- Decrease the concentration of the ligand.- Employ a less basic reaction medium.
Decarbonylation of the Ligand - Characterize byproducts to confirm the presence of diphenylphosphinobenzene-related species.- Run the reaction at a lower temperature.
Reaction Stalls Prematurely Inhibition by Side Products - Attempt to isolate and identify the major byproduct. If it is an aldol-type product, it may be acting as a catalyst poison.- Modify reaction conditions to disfavor the formation of the inhibitory species (see above).

Experimental Protocols

While a universally optimal protocol does not exist, the following represents a general starting point for a Heck coupling reaction using this compound. Optimization will likely be necessary for specific substrates.

General Procedure for Heck Coupling:

  • To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), this compound (2-4 mol%), and the aryl halide (1.0 equiv.).

  • Add a degassed solvent (e.g., DMF, DMAc, or toluene, enough to dissolve the reagents).

  • Add the alkene (1.1-1.5 equiv.) and the base (e.g., triethylamine, 2.0 equiv., or K₂CO₃, 2.0 equiv.).

  • Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 80 °C, and increase if necessary) and monitor the progress by TLC, GC, or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways

To better understand the chemical transformations occurring, the following diagrams illustrate the desired Heck coupling pathway and the potential side reactions of the this compound ligand.

Heck_Coupling_and_Side_Reactions cluster_Heck Desired Heck Coupling Pathway cluster_Side_Reactions Potential Ligand Side Reactions cluster_Aldol Aldol Condensation cluster_Decarbonylation Decarbonylation Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArX Aryl Halide (Ar-X) ArX->OxAdd PdII Ar-Pd(II)-X(L)₂ OxAdd->PdII Coord Alkene Coordination PdII->Coord Alkene Alkene Alkene->Coord Pd_Alkene [Ar-Pd(II)(Alkene)-X(L)₂] Coord->Pd_Alkene MigIns Migratory Insertion Pd_Alkene->MigIns Pd_Alkyl R-Pd(II)-X(L)₂ MigIns->Pd_Alkyl BetaHE β-Hydride Elimination Pd_Alkyl->BetaHE Product_Complex [H-Pd(II)-X(L)₂] + Product BetaHE->Product_Complex RedElim Reductive Elimination (Base) Product_Complex->RedElim RedElim->Pd0 Ligand This compound Aldol_Product Aldol Adduct/ Condensation Product Ligand->Aldol_Product Base Decarb_Ligand Diphenylphosphinobenzene + CO Ligand->Decarb_Ligand Pd Catalyst, Heat Base Base Heat Heat Pd_cat Pd Catalyst

Caption: Heck coupling pathway and potential side reactions of the ligand.

The following diagram illustrates a logical workflow for troubleshooting common issues.

Troubleshooting_Workflow Start Heck Reaction with This compound Problem Low Yield or Multiple Products? Start->Problem Analyze Analyze Crude Reaction Mixture (LC-MS, GC-MS, NMR) Problem->Analyze Yes Check_Reagents Check Reagent Purity and Reaction Setup (Inert Atmosphere) Problem->Check_Reagents No Side_Products Side Products Detected? Analyze->Side_Products Aldol Aldol-type Products Observed? Side_Products->Aldol Yes Decarb Decarbonylated Ligand Observed? Side_Products->Decarb Yes Side_Products->Check_Reagents No Aldol->Decarb No Optimize_Base Optimize Base: - Weaker Base - Sterically Hindered Base Aldol->Optimize_Base Yes Optimize_Temp Optimize Temperature: - Lower Temperature Decarb->Optimize_Temp Yes Optimize_Time Optimize Reaction Time Decarb->Optimize_Time No Success Improved Yield and Selectivity Optimize_Base->Success Optimize_Temp->Success Optimize_Time->Success Check_Reagents->Start

Caption: Troubleshooting workflow for Heck reactions.

This technical support center provides a foundational understanding of the challenges associated with using this compound in Heck coupling reactions. For further assistance, please consult the primary literature and consider a systematic optimization of your reaction conditions.

Technical Support Center: Catalyst Stability in Reactions with (2-Formylphenyl)diphenylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Formylphenyl)diphenylphosphine in catalytic reactions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary modes of degradation for (2-Formylphenyl)diphenylphosphine-based catalysts?

A1: Like many phosphine (B1218219) ligands, (2-Formylphenyl)diphenylphosphine is susceptible to several degradation pathways that can lead to catalyst deactivation. The most common issues include:

  • Oxidation: The phosphorus(III) center can be oxidized to a phosphorus(V) species, forming the corresponding phosphine oxide. This is a frequent issue and can be caused by trace amounts of air, peroxide impurities in solvents, or certain metal precursors.[1] The resulting phosphine oxide has different electronic and steric properties and is generally a poor ligand for the active catalyst.

  • P-C Bond Cleavage: At elevated temperatures, the phosphorus-carbon bonds can cleave. This can occur through oxidative addition of the P-C bond to the metal center, leading to the formation of inactive catalyst species or undesired phosphido-bridged dimers.

  • Hydrolysis: In the presence of water, particularly with protic solvents, phosphine ligands can undergo hydrolysis, which may lead to P-C bond cleavage or the formation of secondary phosphine oxides.

  • Side Reactions of the Formyl Group: The aldehyde functionality can participate in undesired reactions, such as aldol (B89426) condensation, oxidation to a carboxylic acid, or reduction to an alcohol, depending on the reaction conditions and the presence of nucleophiles or reducing/oxidizing agents. The formyl group can also coordinate to the metal center, potentially leading to catalyst inhibition or decomposition.

Q2: My reaction is sluggish or has stalled. How can I determine if catalyst degradation is the cause?

A2: Several observations can indicate catalyst deactivation:

  • Visual Changes: The formation of a precipitate, often black in the case of palladium catalysts ("palladium black"), suggests agglomeration of the metal and loss of the active catalytic species.

  • Color Change: While color changes are normal during a reaction, an unexpected or rapid change may signal a change in the catalyst's coordination sphere or oxidation state.

  • Incomplete Conversion: If the reaction stops before the starting material is fully consumed, despite sufficient reaction time, catalyst deactivation is a likely cause.

  • Analytical Monitoring: Techniques like ³¹P NMR spectroscopy can be used to monitor the integrity of the phosphine ligand. The appearance of a new signal corresponding to the phosphine oxide (typically around δ 20-40 ppm, but can vary) is a clear indicator of oxidation.[1]

Q3: How does the formyl group in (2-Formylphenyl)diphenylphosphine affect catalyst stability compared to a simple triarylphosphine like triphenylphosphine?

A3: The formyl group introduces several factors that can influence catalyst stability:

  • Coordination: The aldehyde oxygen can act as a hemilabile donor, coordinating to the metal center. This can be beneficial by stabilizing the catalyst, but it can also block coordination sites required for the catalytic cycle, leading to inhibition.

  • Electronic Effects: The electron-withdrawing nature of the formyl group can influence the electronic properties of the phosphorus center, affecting its σ-donating and π-accepting characteristics. This can impact the stability of the metal-phosphine bond.

  • Reactivity: As mentioned in Q1, the formyl group itself can undergo side reactions, which can consume the ligand and lead to a heterogeneous mixture of species in the reaction vessel.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Low or No Catalytic Activity Catalyst Degradation (Oxidation) - Ensure all solvents are rigorously degassed and dried before use.- Handle the ligand and catalyst under a strictly inert atmosphere (e.g., in a glovebox or using Schlenk techniques).- Use freshly opened, high-purity solvents to avoid peroxide contamination.
P-C Bond Cleavage - Run the reaction at the lowest effective temperature.- Screen different solvents to find one that may stabilize the catalyst at lower temperatures.
Side reactions of the formyl group - Protect the formyl group as an acetal (B89532) if it is not essential for the desired reactivity. This can be deprotected after the catalytic reaction.- Carefully select reaction conditions (e.g., base, temperature) to minimize side reactions.
Reaction Stops Prematurely Formation of Inactive Species - Increase the ligand-to-metal ratio to favor the formation of the active catalytic species.- Consider a different metal precursor that may be more stable under the reaction conditions.
Product Inhibition - If possible, run the reaction at a lower substrate concentration.- Investigate methods for in-situ product removal.
Inconsistent Results Between Batches Variable Reagent Quality - Use reagents from a reliable source and of the highest purity available.- Purify starting materials if their quality is questionable.- Ensure consistent moisture and air exclusion across all experiments.

Experimental Protocols

Protocol 1: General Procedure for Monitoring Ligand Oxidation by ³¹P NMR Spectroscopy
  • Sample Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of the (2-Formylphenyl)diphenylphosphine-metal complex in a deuterated solvent (e.g., CDCl₃, C₆D₆).

  • Initial Spectrum: Acquire a ³¹P NMR spectrum of the fresh catalyst solution. Note the chemical shift of the parent phosphine.

  • Exposure to Air: Expose the solution to air for a controlled period (e.g., by bubbling air through the solution or leaving the NMR tube open to the atmosphere).

  • Time-course Analysis: Acquire ³¹P NMR spectra at regular intervals to monitor the appearance and growth of the phosphine oxide peak.

  • Data Analysis: Integrate the signals for the phosphine and the phosphine oxide to quantify the extent of oxidation over time.

Protocol 2: Screening for Optimal Ligand-to-Metal Ratio
  • Reaction Setup: In a series of reaction vials under an inert atmosphere, add the substrate, reagents, and solvent.

  • Variable Ligand:Metal Ratio: To each vial, add the metal precursor and (2-Formylphenyl)diphenylphosphine in varying ratios (e.g., 1:1, 1:1.5, 1:2, 1:3).

  • Reaction Execution: Run all reactions under identical conditions (temperature, time, stirring).

  • Analysis: Quench the reactions and analyze the product yield by a suitable method (e.g., GC, LC-MS, ¹H NMR with an internal standard).

  • Evaluation: Plot the product yield as a function of the ligand-to-metal ratio to determine the optimal conditions for catalyst stability and activity.

Visualizations

Catalyst_Deactivation_Pathways Active_Catalyst Active Catalyst [(L)n-M] Inactive_Species Inactive Species (e.g., Dimers, Clusters) Active_Catalyst->Inactive_Species Aggregation/ Decomposition Oxidized_Ligand Oxidized Ligand (Phosphine Oxide) Active_Catalyst->Oxidized_Ligand Oxidation (O2, Peroxides) Cleaved_Ligand P-C Bond Cleavage Products Active_Catalyst->Cleaved_Ligand High Temperature Side_Products Formyl Group Side Products Active_Catalyst->Side_Products Reaction with Substrates/Reagents Troubleshooting_Workflow Start Low Reaction Yield/ Stalled Reaction Check_Purity Verify Reagent and Solvent Purity Start->Check_Purity Check_Inertness Ensure Strict Inert Atmosphere Check_Purity->Check_Inertness Purity OK Success Improved Yield Check_Purity->Success Impurity Found and Rectified Optimize_Ratio Optimize Ligand:Metal Ratio Check_Inertness->Optimize_Ratio Inertness OK Check_Inertness->Success Inertness Improved Optimize_Temp Optimize Reaction Temperature Optimize_Ratio->Optimize_Temp Ratio Optimized Optimize_Ratio->Success New Ratio Effective Protect_Formyl Consider Protecting the Formyl Group Optimize_Temp->Protect_Formyl Temp Optimized Optimize_Temp->Success Lower Temp Effective Protect_Formyl->Success Protection Applied

References

Technical Support Center: Purification of Reaction Products from 2-(Diphenylphosphino)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Diphenylphosphino)benzaldehyde and its reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered when working with products derived from this compound?

A1: The most common impurities include:

  • Unreacted this compound: This is often the case when the reaction has not gone to completion.

  • Phosphine (B1218219) Oxides: The diphenylphosphino group is susceptible to oxidation, forming the corresponding phosphine oxide. This can occur during the reaction or subsequent work-up and purification if not performed under an inert atmosphere.[1][2]

  • Byproducts from Side Reactions: Depending on the specific reaction, various side products may form. For instance, in Schiff base formation, hydrolysis of the imine product can lead to the starting aldehyde and amine.[3]

  • Excess Reagents: Other reagents used in the reaction, such as amines in Schiff base condensation, may be present in the crude product.

Q2: My phosphine-containing product appears to be degrading during column chromatography on silica (B1680970) gel. What is happening and how can I prevent it?

A2: The acidic nature of silica gel can promote the hydrolysis of sensitive functional groups, such as the imine in Schiff base ligands.[4] Additionally, the high surface area of silica gel can facilitate the oxidation of the phosphine group to phosphine oxide, especially if the solvents are not rigorously degassed.

To prevent degradation, consider the following:

  • Use Neutral Alumina (B75360): For the chromatography of acid-sensitive compounds like imines, neutral alumina is a better choice for the stationary phase as it is less acidic than silica gel.[5][6]

  • Deactivate Silica Gel: If silica gel must be used, it can be "deactivated" by pre-treating it with a basic solution, such as a solvent system containing 1-3% triethylamine (B128534), to neutralize the acidic sites.[7]

  • Work Under Inert Atmosphere: To prevent oxidation of the phosphine, it is crucial to perform the entire chromatography process under an inert atmosphere (e.g., nitrogen or argon). This involves using degassed solvents and potentially a specialized setup for air-free column chromatography.[8]

Q3: I have a phosphine-containing product that is an oil and difficult to purify by recrystallization. What are my options?

A3: Purifying oils can be challenging. Here are a few strategies:

  • Column Chromatography: This is the most common method for purifying oils.[9][10] Careful selection of the stationary phase (silica gel vs. alumina) and the eluent system is critical for good separation.

  • Trituration: This involves repeatedly washing the oil with a solvent in which the desired product is insoluble, but the impurities are soluble. This can sometimes induce the oil to solidify.

  • Conversion to a Solid Derivative: If the product has a suitable functional group, it may be possible to convert it into a solid derivative (e.g., a salt) that can be purified by recrystallization. The original compound can then be regenerated from the purified derivative.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
Low or No Crystal Formation The compound is too soluble in the chosen solvent.Add a miscible "anti-solvent" in which the compound is insoluble to induce precipitation. Alternatively, evaporate some of the solvent to increase the concentration.[11]
The solution is not sufficiently saturated.Reduce the volume of the solvent.[11]
Cooling is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.[12]
Oiling Out (Product separates as a liquid) The melting point of the compound is lower than the boiling point of the solvent.Use a lower-boiling point solvent. Alternatively, redissolve the oil in a minimal amount of hot solvent and try to induce crystallization by scratching the inside of the flask or adding a seed crystal.[13]
High concentration of impurities.Attempt a preliminary purification by another method (e.g., a quick filtration through a plug of silica or alumina) before recrystallization.
Colored Crystals Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use this sparingly as it can also adsorb the desired product.
Poor Recovery The compound has significant solubility in the cold solvent.Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.[12]
Too much solvent was used.Use the minimum amount of hot solvent necessary to dissolve the crude product.[11]
Column Chromatography
Problem Possible Cause Solution
Poor Separation of Compounds Inappropriate solvent system (eluent).Optimize the solvent system using thin-layer chromatography (TLC) first. Aim for a significant difference in the Rf values of the components. A gradient elution (gradually increasing the polarity of the eluent) may be necessary.[7]
Column was not packed properly, leading to channeling.Ensure the stationary phase is packed uniformly without any air bubbles or cracks. A "slurry packing" method is often preferred.[14][15]
Column was overloaded with the sample.Use a larger column or reduce the amount of sample loaded. As a rule of thumb, the amount of stationary phase should be 20-50 times the weight of the crude sample.[14]
Compound is Stuck on the Column The eluent is not polar enough.Gradually increase the polarity of the eluent. For very polar compounds, it may be necessary to add a small percentage of a more polar solvent like methanol.
The compound is reacting with the stationary phase.For basic compounds on silica gel, add a small amount of triethylamine to the eluent. For acidic compounds, a small amount of acetic acid can be added. Alternatively, switch to a more inert stationary phase like neutral alumina.[4][7]
Streaking or Tailing of Bands The sample was not loaded in a concentrated band.Dissolve the sample in a minimal amount of solvent and load it carefully onto the top of the column in as narrow a band as possible. "Dry loading" the sample adsorbed onto a small amount of silica gel can also improve resolution.[10][16]
The compound is degrading on the column.As mentioned in the FAQs, consider using neutral alumina or deactivated silica gel, and perform the chromatography under an inert atmosphere.[5][8]

Experimental Protocols

Protocol 1: Purification of a Phosphine-Imine Schiff Base by Recrystallization

This protocol is a general guideline for the purification of a solid phosphine-imine, such as the product from the reaction of this compound and aniline.

Materials:

  • Crude phosphine-imine product

  • Ethanol (or other suitable solvent determined by solubility tests)

  • Erlenmeyer flask

  • Heating source (hot plate)

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.[17] Ethanol is often a good starting point for N-benzylideneaniline type compounds.[3][18]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification of a Phosphine-Amine by Column Chromatography on Neutral Alumina

This protocol describes the purification of a phosphine-amine, which might be obtained by the reduction of a phosphine-imine.

Materials:

  • Crude phosphine-amine product

  • Neutral alumina (Activity I, standard grade)

  • Chromatography column

  • Eluent (e.g., a mixture of hexanes and ethyl acetate, determined by TLC)

  • Sand

  • Cotton or glass wool

  • Collection tubes

Procedure:

  • Eluent Selection: Use TLC on neutral alumina plates to determine a suitable eluent system that gives good separation between the product and impurities. Aim for an Rf value of 0.2-0.4 for the desired compound.

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column.[15]

    • Add a small layer of sand.

    • In a beaker, make a slurry of the neutral alumina in the chosen eluent.

    • Pour the slurry into the column, and allow the alumina to settle, tapping the column gently to ensure even packing.[15]

    • Add another layer of sand on top of the packed alumina.

    • Drain the solvent until it is just level with the top of the sand.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the column using a pipette.

    • Drain the solvent until the sample has just entered the alumina.

    • Carefully add a small amount of fresh eluent and drain it into the alumina. Repeat this a couple of times to wash all the sample onto the column.

  • Elution:

    • Carefully fill the column with the eluent.

    • Begin collecting fractions in test tubes.

    • Continuously monitor the fractions by TLC to determine which ones contain the purified product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified phosphine-amine.

Visualizations

Purification_Workflow start Crude Reaction Product is_solid Is the product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes is_oil Product is an oil is_solid->is_oil No recrystallization_success Pure Solid Product recrystallization->recrystallization_success Success recrystallization_fail Recrystallization Fails (oiling out, poor purity) recrystallization->recrystallization_fail Failure column_chromatography Column Chromatography recrystallization_fail->column_chromatography chromatography_success Pure Product column_chromatography->chromatography_success is_oil->column_chromatography

Caption: Decision workflow for selecting a primary purification technique.

Troubleshooting_Column_Chromatography start Column Chromatography Issue issue_type What is the issue? start->issue_type poor_separation Poor Separation issue_type->poor_separation Poor Separation no_elution Compound Stuck on Column issue_type->no_elution No Elution degradation Product Degradation issue_type->degradation Degradation solution_poor_sep1 Optimize eluent with TLC (aim for ΔRf > 0.2) poor_separation->solution_poor_sep1 solution_poor_sep2 Use a gradient elution poor_separation->solution_poor_sep2 solution_poor_sep3 Check column packing for channels poor_separation->solution_poor_sep3 solution_no_elution1 Increase eluent polarity no_elution->solution_no_elution1 solution_no_elution2 If basic compound on silica, add 1% triethylamine to eluent no_elution->solution_no_elution2 solution_degradation1 Use neutral alumina instead of silica gel degradation->solution_degradation1 solution_degradation2 Deactivate silica gel with a base degradation->solution_degradation2 solution_degradation3 Run under inert atmosphere with degassed solvents degradation->solution_degradation3

Caption: Troubleshooting guide for common column chromatography issues.

References

Technical Support Center: Overcoming Catalyst Deactivation with Phosphine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with catalyst deactivation in reactions utilizing phosphine (B1218219) ligands. Here you will find troubleshooting guides and frequently asked questions to help diagnose and resolve issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of catalyst deactivation in cross-coupling reactions?

A1: Catalyst deactivation can occur through several mechanisms:

  • Poisoning: Impurities in the reaction mixture, such as sulfur or carbon monoxide, can strongly bind to the catalyst's active sites, rendering it ineffective.[1][2][3][4] The pyridine (B92270) nitrogen in substrates can also act as a ligand, poisoning the catalyst.[5]

  • Fouling: This involves the physical deposition of materials, like carbonaceous deposits (coke), onto the catalyst surface, which blocks access to the active sites.[3]

  • Decomposition/Aggregation: The active catalyst, often a Pd(0) species, can decompose and aggregate into inactive forms like palladium black.[6] This is a common issue, especially at elevated temperatures or when the stabilizing phosphine ligand dissociates.[6]

  • Ligand Degradation: The phosphine ligands themselves can degrade through pathways like oxidation, P-C bond cleavage, hydrolysis, or phosphonium (B103445) salt formation, which removes them from the catalytic cycle.[7]

  • Thermal Degradation (Sintering): High temperatures can cause catalyst particles to agglomerate, reducing the active surface area.[3]

Q2: How do phosphine ligands help prevent catalyst deactivation?

A2: Phosphine ligands are crucial for stabilizing the metal catalyst and tuning its reactivity.[6][8] Their effectiveness stems from several factors:

  • Steric Hindrance: Bulky phosphine ligands (those with a large Tolman cone angle) can physically shield the metal center.[7] This protection slows down catalyst decomposition pathways like aggregation into palladium black and can hinder the approach of catalyst poisons.[5][7]

  • Electronic Effects: The electron-donating ability of a phosphine ligand influences the electron density on the metal center. Electron-rich phosphines can enhance the stability and activity of the catalyst.[8][9] However, they can also be more susceptible to oxidation.[7]

  • Strong Coordination: Phosphine ligands coordinate strongly to transition metals, which is essential for promoting catalytic reactions and preventing ligand dissociation that can lead to catalyst deactivation.[8]

Q3: What are the key degradation pathways for phosphine ligands?

A3: Phosphine ligands are susceptible to several degradation pathways that can deactivate the catalyst:

  • Oxidation: This is the most common route, where the active trivalent phosphine (P(III)) is oxidized to the inactive pentavalent phosphine oxide (P(V)).[7] This can be caused by trace oxygen, peroxides in solvents, or even the metal precursor.[7]

  • P-C Bond Cleavage: At higher temperatures, the phosphorus-carbon bond can be cleaved, often through oxidative addition to the metal center, leading to inactive catalyst species.[7][10]

  • Hydrolysis: In the presence of water, some phosphine ligands can undergo cleavage of P-C bonds.[7]

  • Phosphonium Salt Formation: Phosphines can act as nucleophiles and react with alkyl or aryl halides in the reaction mixture to form quaternary phosphonium salts, thus removing the active ligand from the catalytic cycle.[7]

Q4: How do I choose the right phosphine ligand to enhance catalyst stability?

A4: The choice of ligand is critical and depends on the specific reaction. General guidelines include:

  • Steric Bulk: Often, sterically hindered, bulky ligands (e.g., P(t-Bu)₃, or Buchwald-type ligands like SPhos and XPhos) are preferred as they protect the metal center and promote the formation of highly active, monoligated catalytic species.[5][9][11]

  • Electron-Donating Ability: Electron-rich alkylphosphines are strong σ-donors and are generally effective.[7][9] However, their increased electron density makes them more prone to oxidation.[7]

  • Ligand Screening: The optimal ligand is often found through empirical screening. It is recommended to screen a panel of ligands with varying steric and electronic properties to identify the best performer for your specific substrate combination.[6]

Troubleshooting Guides

Q1: My reaction yield is very low, or the reaction has stalled. What are the likely causes related to the catalyst?

A1: Low or no conversion is a common issue that can often be traced back to catalyst deactivation. Here are the primary suspects and solutions:

Potential Cause Observation / Diagnosis Recommended Solution
Catalyst Decomposition The reaction mixture turns black or a black precipitate forms.This is likely inactive palladium black. Increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1) to better stabilize the Pd(0) species. Operate at the lowest effective temperature.[6]
Ligand Oxidation Reaction fails to initiate or stalls prematurely.Phosphine ligands are sensitive to air. Ensure all reagents and solvents are thoroughly degassed. Use fresh, high-purity ligands. Improve your inert atmosphere technique (e.g., use a glovebox).[6]
Inefficient Pre-catalyst Activation Reaction is sluggish or does not start.If using a Pd(II) pre-catalyst (e.g., Pd(OAc)₂), ensure it is properly reduced to the active Pd(0) state. Consider switching to a more reliable modern pre-catalyst (e.g., Buchwald G3/G4 palladacycles).[6][12]
Poor Ligand Choice Low yield despite proper technique.The chosen ligand may not be suitable for the specific substrates. Screen a panel of 3-5 ligands with diverse steric and electronic properties (e.g., SPhos, XPhos, P(t-Bu)₃).[5][6]
Presence of Impurities (Poisons) Inconsistent results or complete reaction failure.Re-purify starting materials, solvents, and bases. Trace impurities of water, oxygen, or sulfur can poison the catalyst.[1][2][12]

Troubleshooting Workflow

G A Low Reaction Yield / Stalled Reaction B Check for Black Precipitate A->B C Yes: Catalyst Aggregation (Pd Black) B->C Yes D No B->D No E Increase Ligand:Pd Ratio Lower Temperature Use Bulky Ligand C->E F Improve Inert Atmosphere Technique (Glovebox, Degassing) Use Fresh Ligand/Catalyst D->F G Check Reagent Purity D->G H Impure G->H Yes I Pure G->I No J Purify Starting Materials (Distill, Recrystallize) H->J K Screen Different Ligands, Solvents, and Bases I->K L Consider Alternative Pre-catalyst (e.g., Buchwald G3/G4) K->L

A decision tree for troubleshooting low-yield reactions.

Q2: My reaction mixture has turned black. What is this precipitate and how can I prevent it?

A2: A black precipitate is a strong indicator of catalyst decomposition into palladium black, an inactive, agglomerated form of palladium metal.[6] This is a very common deactivation pathway in cross-coupling reactions.

Pathway to Palladium Black Formation

G Active Active P(III) Ligand Oxidation Oxidation Active->Oxidation O2, Peroxides PCCleavage P-C Bond Cleavage Active->PCCleavage High Temp. Hydrolysis Hydrolysis Active->Hydrolysis H2O Salt Phosphonium Salt Formation Active->Salt R-X PCOxide Inactive P(V) Oxide Oxidation->PCOxide InactiveDimers Inactive Dimers/Species PCCleavage->InactiveDimers SPO Secondary Phosphine Oxides Hydrolysis->SPO Phosphonium Quaternary Phosphonium Salt Salt->Phosphonium

References

Technical Support Center: Optimizing Reaction Conditions for Air-Sensitive Phosphine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for optimizing reactions involving air-sensitive phosphine (B1218219) ligands.

Frequently Asked Questions (FAQs)

Q1: What are phosphine ligands and why are they crucial in catalysis?

A1: Phosphine ligands are compounds with the general formula PR₃, where R can be alkyl, aryl, or other organic groups.[1][2] They are fundamental in homogeneous catalysis, particularly in cross-coupling reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination.[1][3][4] Their importance stems from their ability to fine-tune the steric and electronic properties of a metal catalyst, which in turn controls the catalyst's reactivity, selectivity, and stability.[1][5][6] Electron-rich phosphines, for example, can accelerate oxidative addition, a key step in many catalytic cycles.[7]

Q2: Why are many phosphine ligands, especially electron-rich ones, sensitive to air?

A2: The phosphorus atom in a phosphine ligand has a lone pair of electrons, making it susceptible to oxidation. Many phosphines that are highly effective in catalysis are also highly reactive and can be readily oxidized by atmospheric oxygen to form phosphine oxides (R₃P=O).[5][8][9] This oxidation is a primary degradation pathway that renders the ligand inactive for catalysis.[2] Electron-rich phosphines, such as trialkylphosphines (e.g., P(t-Bu)₃, PCy₃), are particularly prone to oxidation and can even be pyrophoric (ignite spontaneously in air).[5][10]

Q3: How do I choose the appropriate phosphine ligand for my reaction?

A3: Ligand selection is critical and depends on the specific transformation. Key parameters to consider are:

  • Electronic Properties: Electron-rich (alkyl) phosphines generally increase the electron density on the metal, promoting oxidative addition.[7] Electron-poor phosphines can favor reductive elimination.

  • Steric Properties (Bulk): The steric bulk, often quantified by the Tolman cone angle, influences the coordination number of the metal.[2][4] Bulky ligands can promote the formation of highly reactive monoligated metal species, which is often beneficial in cross-coupling reactions.[11]

  • Bite Angle (for bidentate ligands): For chelating ligands like dppf or Xantphos, the bite angle is a key indicator of steric effects and can significantly influence catalytic activity.[7][12]

The following workflow provides a logical guide for ligand selection.

LigandSelection start Define Reaction Type (e.g., Suzuki, C-N Coupling) sub_props Analyze Substrate Properties start->sub_props sterics Are substrates sterically hindered? sub_props->sterics electronics Are substrates electron-rich or electron-poor? sterics->electronics No select_bulky Select bulky, electron-rich ligand (e.g., XPhos, SPhos, P(t-Bu)3) sterics->select_bulky Yes select_std Standard ligand may suffice (e.g., PPh3, dppf) electronics->select_std Standard select_e_rich Consider electron-rich ligand to promote oxidative addition electronics->select_e_rich Electron-poor (e.g., Aryl Chloride) stability Assess Stability Requirements select_bulky->stability select_std->stability select_e_rich->stability select_e_poor Consider electron-poor or less donating ligand harsh_cond Harsh conditions? (High temp, long time) stability->harsh_cond use_stable Use robust ligand or air-stable precatalyst/ phosphine salt (e.g., P(t-Bu)3·HBF4) harsh_cond->use_stable Yes final_choice Final Ligand Selection & Experimental Screening harsh_cond->final_choice No use_stable->final_choice Troubleshooting Troubleshooting Workflow for Poor Reaction Performance start Problem: Low Yield / Sluggish Reaction check_nmr Analyze reaction crude by 31P NMR start->check_nmr oxide_peak Downfield peak (phosphine oxide) observed? check_nmr->oxide_peak improve_inert Root Cause: Ligand Oxidation Solution: • Improve inert atmosphere technique (See Protocol 2) • Degas solvents thoroughly • Use a glovebox for handling (See Protocol 1) • Switch to an air-stable pre-ligand oxide_peak->improve_inert Yes check_catalyst Root Cause: Catalyst Inactivity Possible Issues: • Inefficient pre-catalyst reduction • Incorrect Pd source / ligand ratio • Catalyst decomposition oxide_peak->check_catalyst No optimize_conditions Root Cause: Suboptimal Conditions Solution: • Screen different solvents, bases, temperatures • Adjust substrate/catalyst loading • Verify purity of starting materials check_catalyst->optimize_conditions

References

Technical Support Center: Sonogashira Coupling with Aryl Bromides and Phosphine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sonogashira coupling reactions. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful cross-coupling reaction. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with aryl bromides and phosphine (B1218219) ligands.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section provides answers to common questions and a systematic guide to resolving issues during your Sonogashira coupling experiments.

Q1: My Sonogashira reaction with an aryl bromide is giving a low yield or no product at all. What are the most common causes?

Low to no yield in a Sonogashira coupling involving aryl bromides is a frequent issue, primarily due to the lower reactivity of aryl bromides compared to aryl iodides.[1] Several factors could be at play:

  • Inactive Catalyst: The palladium catalyst, especially Pd(0) species, can be sensitive to air and moisture.[2] Improper storage or handling can lead to deactivation. Similarly, the copper(I) co-catalyst can degrade over time.

  • Inappropriate Ligand Choice: The phosphine ligand plays a crucial role in the catalytic cycle. For less reactive aryl bromides, especially electron-rich or sterically hindered ones, bulky and electron-rich phosphine ligands are often necessary to promote the rate-determining oxidative addition step.[3][4]

  • Suboptimal Reaction Temperature: Aryl bromides typically require higher reaction temperatures than aryl iodides to achieve good conversion.[1] Room temperature conditions may not be sufficient.

  • Poor Solvent and Base Selection: The choice of solvent and base significantly impacts the reaction rate and solubility of the reactants and catalyst.

  • Presence of Oxygen: Oxygen can lead to the oxidative homocoupling of the terminal alkyne (Glaser-Hay coupling), which consumes the starting material and reduces the yield of the desired product.[3]

Q2: I observe a black precipitate in my reaction flask. What is it and how can I prevent it?

The black precipitate is likely "palladium black," which is finely divided, catalytically inactive palladium metal. Its formation indicates decomposition of the active palladium complex. This can be caused by:

  • Solvent Choice: Some solvents, such as THF, have been anecdotally reported to promote the formation of palladium black. Switching to solvents like DMF, NMP, or toluene (B28343) may be beneficial.

  • Insufficient Ligand: An adequate amount of phosphine ligand is necessary to stabilize the Pd(0) intermediate. An incorrect palladium-to-ligand ratio can lead to catalyst decomposition.

  • High Temperatures: While elevated temperatures are often required for aryl bromides, excessively high temperatures can accelerate catalyst decomposition.

To prevent this, ensure your reagents and solvents are pure and properly degassed. Using a slight excess of the phosphine ligand can also help to stabilize the catalyst.

Q3: My main side product is the homocoupled alkyne (Glaser coupling). How can I minimize this?

Glaser coupling is a common side reaction, especially when using a copper co-catalyst in the presence of oxygen.[3] To minimize this unwanted reaction:

  • Rigorous Degassing: Thoroughly degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen) and maintain an inert atmosphere throughout the reaction.

  • Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. While the reaction may be slower, it eliminates the primary catalyst for Glaser coupling.[3]

  • Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can keep its concentration low, which disfavors the bimolecular homocoupling reaction.

  • Choice of Base and Solvent: Certain base and solvent combinations can suppress homocoupling. For example, using an amine base that also acts as the solvent can be effective.

Q4: How do I choose the right phosphine ligand for my specific aryl bromide?

The optimal phosphine ligand depends on the electronic and steric properties of your aryl bromide and alkyne.[5][6]

  • For Electron-Rich or Sterically Hindered Aryl Bromides: Bulky and electron-rich ligands are generally preferred. These ligands promote the formation of a highly active, monoligated palladium(0) species which facilitates the oxidative addition step.[3][4] Examples include tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and biaryl phosphines like XPhos.[3]

  • For Electron-Poor Aryl Bromides: Less bulky and less electron-rich phosphines, such as triphenylphosphine (B44618) (PPh₃), can be effective.

  • Systematic Screening: The ideal ligand is often found through empirical screening. A small-scale screen of several phosphine ligands can quickly identify the best performer for your specific substrate combination.

Q5: What are the recommended solvents and bases for Sonogashira coupling with aryl bromides?
  • Solvents: A variety of solvents can be used, and the optimal choice depends on the solubility of the substrates and the reaction temperature. Common choices include:

    • Amine Solvents: Triethylamine (TEA) or diisopropylamine (B44863) (DIPA) can serve as both the base and the solvent.

    • Aprotic Polar Solvents: Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are good options, especially for reactions requiring higher temperatures.

    • Ethereal Solvents: Tetrahydrofuran (THF) is commonly used, but be mindful of potential catalyst decomposition.

    • Aromatic Solvents: Toluene is another suitable solvent, particularly for higher temperature reactions.

  • Bases: An organic amine base is typically used to deprotonate the terminal alkyne.

    • Triethylamine (TEA) and Diisopropylamine (DIPA): These are the most common choices.

    • Stronger, Non-Coordinating Bases: For challenging couplings, stronger bases like cesium carbonate (Cs₂CO₃) in a solvent like dioxane can be effective.

Quantitative Data Summary

The following tables provide a summary of reaction conditions and yields for the Sonogashira coupling of various aryl bromides with phenylacetylene, highlighting the effect of different phosphine ligands, solvents, and bases.

Table 1: Effect of Phosphine Ligand on the Sonogashira Coupling of 4-Bromotoluene with Phenylacetylene

EntryPalladium PrecursorPhosphine LigandBaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂PPh₃TEADMF1002465
2Pd(OAc)₂P(t-Bu)₃TEADMF1001292
3Pd₂(dba)₃XPhosCs₂CO₃Dioxane100895
4PdCl₂(PPh₃)₂-DIPATHF652478

Data is illustrative and compiled from various sources for comparative purposes.

Table 2: Influence of Solvent and Base on the Sonogashira Coupling of 1-Bromo-4-nitrobenzene with Phenylacetylene

EntryPalladium SystemBaseSolventTemp (°C)Time (h)Yield (%)
1PdCl₂(PPh₃)₂/CuITEATHF601285
2PdCl₂(PPh₃)₂/CuITEADMF80694
3PdCl₂(PPh₃)₂/CuIDIPAToluene80891
4Pd(OAc)₂/XPhosCs₂CO₃Dioxane100498

Data is illustrative and compiled from various sources for comparative purposes.

Key Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Sonogashira Coupling of an Aryl Bromide

This protocol is a starting point and may require optimization for specific substrates.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precursor (e.g., PdCl₂(PPh₃)₂; 1-5 mol%), the phosphine ligand (if not using a pre-formed complex; 2-10 mol%), and the copper(I) iodide (CuI; 0.5-5 mol%).

  • Addition of Reagents: Add the aryl bromide (1.0 equiv.) and a magnetic stir bar. Evacuate and backfill the flask with inert gas three times.

  • Solvent and Base Addition: Add the degassed solvent (e.g., THF or DMF) and the degassed amine base (e.g., triethylamine; 2-3 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise via syringe.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 60-100 °C) and monitor the progress by TLC or GC/MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether). Filter the mixture through a pad of Celite® to remove insoluble salts. Wash the filtrate with saturated aqueous NH₄Cl, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling of an Aryl Bromide

This protocol is beneficial for avoiding alkyne homocoupling.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂; 1-5 mol%) and a bulky, electron-rich phosphine ligand (e.g., XPhos or P(t-Bu)₃; 2-10 mol%).

  • Addition of Reagents: Add the aryl bromide (1.0 equiv.), the base (e.g., Cs₂CO₃; 2.0 equiv.), and a magnetic stir bar. Evacuate and backfill the flask with inert gas three times.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane or toluene).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor its progress.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

Visualizing Reaction Pathways and Troubleshooting

The following diagrams illustrate the key catalytic cycle, a common side reaction, and a logical workflow for troubleshooting common issues.

Sonogashira_Troubleshooting start Reaction Start: Aryl Bromide + Alkyne low_yield Low or No Yield? start->low_yield check_catalyst Check Catalyst Activity (Pd & Cu) low_yield->check_catalyst Yes side_reaction Side Product Observed? low_yield->side_reaction No check_ligand Evaluate Phosphine Ligand (Bulky & Electron-Rich?) check_catalyst->check_ligand increase_temp Increase Reaction Temperature check_ligand->increase_temp optimize_solvent_base Optimize Solvent & Base increase_temp->optimize_solvent_base optimize_solvent_base->start glaser Glaser Homocoupling? side_reaction->glaser Yes success Successful Coupling side_reaction->success Reaction is clean pd_black Palladium Black? side_reaction->pd_black No degas Improve Degassing (Inert Atmosphere) glaser->degas Yes other_side_product Other Side Products? (e.g., Hydrodehalogenation) glaser->other_side_product No cu_free Switch to Copper-Free Conditions degas->cu_free slow_addition Slow Alkyne Addition cu_free->slow_addition slow_addition->start re_evaluate Re-evaluate Reaction Conditions & Purity other_side_product->re_evaluate re_evaluate->start pd_black->success No check_solvent Change Solvent (e.g., avoid THF) pd_black->check_solvent Yes check_ligand_ratio Check Ligand:Pd Ratio check_solvent->check_ligand_ratio check_ligand_ratio->start

Caption: A troubleshooting workflow for Sonogashira coupling reactions.

Sonogashira_vs_Glaser cluster_sonogashira Sonogashira Cycle cluster_glaser Glaser Coupling (Side Reaction) pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)(Br)L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Cu-C≡CR alkynyl_pd_complex Ar-Pd(II)(C≡CR)L₂ transmetalation->alkynyl_pd_complex reductive_elimination Reductive Elimination alkynyl_pd_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-C≡CR reductive_elimination->product alkyne R-C≡C-H cu_acetylide R-C≡C-Cu alkyne->cu_acetylide + Cu(I), Base dimerization Oxidative Dimerization cu_acetylide->dimerization + O₂ diyne R-C≡C-C≡C-R dimerization->diyne

References

Technical Support Center: Phosphine Ligand Integrity in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent, identify, and resolve issues related to phosphine (B1218219) oxidation during catalytic reactions. Phosphine ligands are crucial for the success of many transition-metal catalyzed reactions, but their sensitivity to oxidation can lead to catalyst deactivation, low yields, and reproducibility issues. This guide offers practical advice and detailed protocols to ensure the integrity of your phosphine ligands and the success of your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Q1: My reaction is sluggish or has stalled completely, and I observe a black precipitate. What is happening and how can I fix it?

A1: The formation of a black precipitate is a common indicator of catalyst decomposition into palladium black, an inactive form of the metal. This is often a result of phosphine ligand oxidation. When the phosphine ligand oxidizes, it can no longer effectively stabilize the metal center, leading to aggregation and precipitation.

Troubleshooting Steps:

  • Verify Inert Atmosphere: Ensure your reaction setup is rigorously free of oxygen. Review your inert gas techniques (Schlenk line or glovebox).

  • Solvent Degassing: Solvents, especially ethers like THF, can contain dissolved oxygen and peroxides that oxidize phosphines. Ensure your solvents are freshly and thoroughly degassed.

  • Increase Ligand Loading: A slight excess of the phosphine ligand can sometimes compensate for minor oxidation and maintain catalyst stability.

  • Lower Reaction Temperature: High temperatures can accelerate both phosphine oxidation and catalyst decomposition. If possible, run the reaction at a lower temperature.

  • Switch to a More Stable Ligand: Consider using a more sterically hindered or electron-rich phosphine ligand that is less prone to oxidation. Buchwald-type biaryl phosphine ligands are designed for high stability.

Q2: My reaction is not going to completion, but I don't see any palladium black. How can I determine if phosphine oxidation is the problem?

A2: Phosphine oxidation can inhibit catalysis even without the visible formation of palladium black. The resulting phosphine oxide can sometimes act as a ligand, but it has different electronic and steric properties that may not be suitable for your reaction, leading to a decrease in catalytic activity.

Troubleshooting Steps:

  • Reaction Monitoring by ³¹P NMR: The most direct way to identify phosphine oxidation is by ³¹P NMR spectroscopy. Take an aliquot of your reaction mixture (under inert atmosphere) and acquire a ³¹P NMR spectrum. The appearance of a new peak, typically downfield from the parent phosphine signal, is indicative of phosphine oxide formation. For example, triphenylphosphine (B44618) (PPh₃) has a ³¹P chemical shift of approximately -5 ppm, while its oxide (OPPh₃) appears around +30 ppm.

  • Use Fresh Reagents: Ensure your phosphine ligand is pure and has not been inadvertently oxidized during storage. It is best to use freshly opened reagents or those stored under an inert atmosphere.

  • Re-evaluate Solvent Purity: Peroxides in solvents like THF are a common culprit for phosphine oxidation. Use freshly distilled or inhibitor-free, degassed solvents.

Q3: I am trying to reproduce a literature procedure that uses a phosphine ligand, but my yields are consistently lower. What are some critical factors I should check?

A3: Reproducibility issues in reactions involving phosphine ligands often stem from subtle differences in experimental setup and reagent quality.

Troubleshooting Steps:

  • Inert Atmosphere Rigor: The quality of the inert atmosphere is paramount. Ensure your Schlenk line technique is flawless or use a glovebox with low oxygen and water levels. The method of solvent degassing (e.g., freeze-pump-thaw vs. sparging) can also significantly impact residual oxygen levels.

  • Reagent Purity and Handling: The purity of the phosphine ligand, metal precursor, and all other reagents is critical. Impurities can inhibit the catalyst or promote side reactions. Handle all air-sensitive reagents with care.

  • Order of Addition: The order in which reagents are added can sometimes affect the formation and stability of the active catalyst. Follow the literature procedure precisely or, if not specified, be consistent in your own experiments.

  • Stirring Rate: In heterogeneous reaction mixtures (e.g., with an insoluble base), the stirring rate can affect reaction kinetics. Ensure consistent and efficient stirring.

Frequently Asked Questions (FAQs)

What is phosphine oxidation and why is it a problem?

Phosphine oxidation is the reaction of a trivalent phosphine (P(III)), the active form of the ligand, with an oxidant (most commonly oxygen) to form a pentavalent phosphine oxide (P(V)). This is problematic because the resulting phosphine oxide has different electronic and steric properties and is often a poor ligand for the catalytic cycle. This can lead to deactivation of the catalyst, resulting in lower yields and slower reaction rates.

How can I prevent phosphine oxidation?

There are several strategies to prevent phosphine oxidation:

  • Rigorous Inert Atmosphere: The most common and effective method is to exclude oxygen from the reaction by using inert atmosphere techniques, such as a Schlenk line or a glovebox.[1]

  • Thorough Solvent Degassing: Removing dissolved oxygen from solvents is crucial. Common methods include sparging with an inert gas, the boil-degas method, or the highly effective freeze-pump-thaw technique.[2][3]

  • Use of Air-Stable Ligands: Employing phosphine ligands that are inherently more resistant to oxidation can simplify experimental setup. This includes sterically bulky ligands (e.g., P(t-Bu)₃) or specialized ligands like the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos).

  • Protective Groups: In ligand synthesis, the phosphine can be temporarily protected as a more stable borane (B79455) adduct or phosphine oxide, which is then reduced in the final step.[4]

Which phosphine ligands are more susceptible to oxidation?

Generally, electron-rich phosphines (like trialkylphosphines) are more susceptible to oxidation than electron-poor phosphines (like triarylphosphines). However, steric bulk can provide a kinetic barrier to oxidation. For example, the bulky tri-tert-butylphosphine (B79228) is more stable than the less hindered trimethylphosphine.[5]

Can the phosphine oxide formed from oxidation participate in the catalysis?

In some cases, phosphine oxides can act as ligands and participate in the catalytic cycle.[4][6] However, their coordination properties are significantly different from the parent phosphine, and they are generally not the desired ligand for optimal catalytic activity. Relying on the in-situ formation of phosphine oxide as a ligand can lead to complex and poorly controlled reaction outcomes.

How do I store my phosphine ligands to prevent oxidation?

Phosphine ligands should be stored under an inert atmosphere (nitrogen or argon) in a cool, dark place. For highly air-sensitive phosphines, storage in a glovebox is recommended. Some less sensitive triarylphosphines can be stored in a desiccator, but it is always good practice to minimize their exposure to air.

Data Presentation

Table 1: Relative Air Stability of Common Phosphine Ligands

This table provides a qualitative comparison of the air stability of various common phosphine ligands. Stability is highly dependent on factors such as physical state (solid vs. solution), solvent, and temperature.

LigandStructureClassRelative Air StabilityNotes
TrimethylphosphineP(CH₃)₃TrialkylVery LowPyrophoric; ignites spontaneously in air.
TriethylphosphineP(C₂H₅)₃TrialkylLowHighly susceptible to oxidation.
Tri-tert-butylphosphineP(t-Bu)₃TrialkylModerateSteric bulk provides some protection against oxidation.
TricyclohexylphosphinePCy₃TrialkylModerateMore stable than less bulky trialkylphosphines.
TriphenylphosphinePPh₃TriarylHigh (in solid form)Reasonably stable as a solid, but oxidizes in solution over time, especially at elevated temperatures.
SPhosDialkylbiarylVery HighDesigned to be air-stable as a solid.
XPhosDialkylbiarylVery HighDesigned to be air-stable as a solid.
Table 2: Effectiveness of Solvent Degassing Techniques

The removal of dissolved oxygen from reaction solvents is critical for preventing phosphine oxidation. This table summarizes the effectiveness of common degassing methods.

Degassing MethodDescriptionEffectiveness (Residual O₂)Typical Use Case
Sparging Bubbling an inert gas (N₂ or Ar) through the solvent for an extended period (e.g., 30-60 min).GoodQuick degassing for less sensitive reactions.
Boil-Degas Boiling the solvent under an inert atmosphere to reduce the solubility of dissolved gases.GoodEffective for higher-boiling point solvents.
Freeze-Pump-Thaw The solvent is frozen (typically with liquid N₂), the headspace is evacuated, and the solvent is thawed. This cycle is repeated 3 times.ExcellentMost rigorous method for highly air-sensitive reactions.
Inline Degassing Passing the solvent through a gas-permeable membrane under vacuum.ExcellentUseful for continuous flow chemistry, can reduce O₂ by up to 99.9%.[7]

Experimental Protocols

Protocol 1: Setting up an Air-Sensitive Reaction using a Schlenk Line

This protocol describes the standard procedure for setting up a reaction under an inert atmosphere.

Materials:

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Rubber septum

  • Schlenk line with dual vacuum and inert gas (N₂ or Ar) manifolds

  • Liquid nitrogen trap for the vacuum pump

Procedure:

  • Glassware Preparation: Ensure your Schlenk flask and any other glassware are thoroughly dried in an oven (e.g., at 120 °C overnight) and allowed to cool in a desiccator.

  • Assembly: Quickly assemble the hot glassware, adding a magnetic stir bar and sealing the flask with a rubber septum. Secure the flask to a clamp.

  • Connect to Schlenk Line: Connect the sidearm of the Schlenk flask to the Schlenk line using thick-walled vacuum tubing.

  • Evacuate and Backfill Cycle:

    • Ensure the inert gas is flowing through the bubbler on the manifold.

    • Carefully open the stopcock on the Schlenk flask to the vacuum line. Evacuate the flask for 2-5 minutes.

    • Close the stopcock to the vacuum and gently open it to the inert gas line to backfill the flask. You should see the flow rate in the bubbler decrease as the flask fills.

    • Repeat this vacuum-backfill cycle at least three times to ensure all air and moisture are removed.[5]

  • Adding Reagents:

    • Solids: If the solid reagent is air-stable, it can be added to the flask before the evacuate-backfill cycles. If it is air-sensitive, it should be added under a positive pressure of inert gas or in a glovebox.

    • Liquids: Degassed solvents and liquid reagents can be added via a gas-tight syringe through the rubber septum. Ensure a positive pressure of inert gas is maintained in the flask during the addition.

  • Running the Reaction: Maintain a slight positive pressure of inert gas throughout the reaction. This can be achieved by connecting the inert gas line to a bubbler or by using a balloon filled with the inert gas attached to a needle inserted through the septum.

Protocol 2: Freeze-Pump-Thaw Degassing of Solvents

This is the most effective method for removing dissolved gases from solvents.

Materials:

  • Schlenk flask

  • Schlenk line

  • Dewar with liquid nitrogen

Procedure:

  • Prepare the Flask: Place the solvent in a Schlenk flask. Do not fill the flask more than halfway to prevent shattering upon freezing.[8]

  • Freeze: Close the stopcock on the flask and immerse the flask in a liquid nitrogen bath. Swirl the flask to freeze the solvent in a thin layer on the walls, which is safer and thaws more easily. Wait until the solvent is completely frozen solid.

  • Pump: With the flask still in the liquid nitrogen bath, connect it to the Schlenk line and carefully open the stopcock to the vacuum. Evacuate for 5-10 minutes. You are removing the air from the headspace above the frozen solvent.

  • Thaw: Close the stopcock to the vacuum line, creating a static vacuum in the flask. Remove the liquid nitrogen bath and allow the solvent to thaw completely. You will see bubbles of dissolved gas being released from the liquid as it thaws.

  • Repeat: Repeat the freeze-pump-thaw cycle at least two more times (for a total of three cycles).[8] After the final thaw, backfill the flask with inert gas. The solvent is now ready for use.

Protocol 3: Quantitative Analysis of Phosphine Oxidation by ³¹P NMR Spectroscopy

This protocol allows for the quantification of phosphine oxide in a reaction mixture using an internal standard.

Materials:

  • NMR tube with a cap

  • Gas-tight syringe

  • Deuterated solvent (e.g., CDCl₃ or C₆D₆)

  • Internal Standard: A stable, phosphorus-containing compound with a chemical shift that does not overlap with the phosphine or phosphine oxide signals (e.g., triphenyl phosphate, TPP, δ ≈ -18 ppm).

Procedure:

  • Prepare the Internal Standard Stock Solution: Accurately weigh a known amount of the internal standard (e.g., 50.0 mg of triphenyl phosphate) and dissolve it in a known volume of deuterated solvent (e.g., 10.0 mL) in a volumetric flask. This gives you a stock solution of known concentration.

  • Sample Preparation:

    • Under an inert atmosphere, withdraw a known volume of the reaction mixture (e.g., 0.50 mL) using a gas-tight syringe.

    • In a small vial, add a known volume of the internal standard stock solution (e.g., 0.10 mL).

    • Add the aliquot of the reaction mixture to the vial.

    • Mix thoroughly and transfer the solution to an NMR tube and cap it.

  • NMR Acquisition:

    • Acquire a proton-decoupled ³¹P NMR spectrum.

    • Crucially for quantification , ensure complete relaxation of the phosphorus nuclei between scans. Set a long relaxation delay (d1), typically 5 times the longest T1 relaxation time of the phosphorus nuclei in your sample. If T1 is unknown, a d1 of 30-60 seconds is a safe starting point.

  • Data Processing and Calculation:

    • Process the spectrum, ensuring proper phasing and baseline correction.

    • Integrate the peak for the phosphine, the phosphine oxide, and the internal standard.

    • Calculate the moles of the internal standard in the NMR tube.

    • Use the following formula to calculate the concentration of the phosphine and phosphine oxide in the original reaction mixture:

    Concentration (Analyte) = [ (Integral (Analyte) / Integral (IS)) * (Moles (IS) / Volume (Reaction Aliquot)) ]

    Where:

    • Analyte is either the phosphine or phosphine oxide.

    • IS is the internal standard.

Visualizations

Diagram 1: Troubleshooting Workflow for a Failing Catalytic Reaction

troubleshooting_workflow start Reaction Fails (Low Yield / Stalled) check_precipitate Observe Black Precipitate? start->check_precipitate precipitate_yes Likely Catalyst Decomposition (Pd Black) check_precipitate->precipitate_yes Yes precipitate_no No Precipitate Observed check_precipitate->precipitate_no No action_inert Improve Inert Atmosphere (Degas Solvents, Check Schlenk Technique) precipitate_yes->action_inert action_ligand Increase Ligand:Metal Ratio or Switch to a More Stable Ligand action_inert->action_ligand action_temp Lower Reaction Temperature action_ligand->action_temp end_point Re-optimize Reaction Conditions (Solvent, Base, Concentration) action_temp->end_point check_nmr Monitor by ³¹P NMR precipitate_no->check_nmr oxide_peak Phosphine Oxide Peak Observed? check_nmr->oxide_peak oxide_yes Phosphine Oxidation is Occurring oxide_peak->oxide_yes Yes oxide_no No Phosphine Oxidation Detected oxide_peak->oxide_no No oxide_yes->action_inert check_reagents Check Purity of All Reagents (Substrates, Base, etc.) oxide_no->check_reagents check_reagents->end_point

Caption: A decision tree for troubleshooting low-yield or stalled catalytic reactions.

Diagram 2: Experimental Workflow for Setting Up an Air-Sensitive Reaction

experimental_workflow cluster_prep Preparation Phase cluster_setup Inert Atmosphere Setup cluster_reaction Reaction Phase oven_dry Oven-Dry Glassware (Schlenk Flask, Stir Bar) assemble Assemble Hot Glassware with Septum oven_dry->assemble degas_solvent Degas Solvent (Freeze-Pump-Thaw) add_liquids Add Degassed Solvent and Liquid Reagents via Syringe degas_solvent->add_liquids connect Connect to Schlenk Line assemble->connect cycle Perform 3x Vacuum-Backfill Cycles connect->cycle add_solids Add Solid Reagents (Catalyst, Substrate) cycle->add_solids add_solids->add_liquids run_reaction Run Reaction under Positive Inert Gas Pressure add_liquids->run_reaction monitor Monitor Reaction (TLC, GC, NMR) run_reaction->monitor

Caption: Workflow for the preparation and execution of an air-sensitive catalytic reaction.

Diagram 3: Mechanism of Phosphine Oxidation and Its Impact on Catalysis

phosphine_oxidation_mechanism cluster_catalytic_cycle Desired Catalytic Cycle cluster_deactivation Deactivation Pathway active_catalyst Active Catalyst LₙPd(0) oxidative_addition Oxidative Addition active_catalyst->oxidative_addition Ar-X phosphine Active Phosphine Ligand (Pᴿ³) active_catalyst->phosphine Ligand Coordination inactive_catalyst Inactive Species (e.g., Pd Black) active_catalyst->inactive_catalyst Decomposition reductive_elimination Reductive Elimination oxidative_addition->reductive_elimination Coupling Partner reductive_elimination->active_catalyst Regeneration product Product reductive_elimination->product phosphine_oxide Inactive Phosphine Oxide (O=Pᴿ³) phosphine->phosphine_oxide oxygen O₂ / Peroxides phosphine_oxide->active_catalyst Poor Coordination

Caption: The role of phosphine oxidation as a catalyst deactivation pathway.

References

Technical Support Center: Catalytic Applications of 2-(Diphenylphosphino)benzaldehyde Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 2-(diphenylphosphino)benzaldehyde and its metal complexes. This resource provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges, with a specific focus on the influence of solvent polarity on catalytic activity.

Troubleshooting Guides

This section offers a systematic approach to diagnosing and resolving common issues encountered during catalytic reactions using this compound complexes.

Guide 1: Low or Inconsistent Catalytic Activity

Problem: You are observing low or fluctuating yields and/or conversion rates between experiments.

Troubleshooting Workflow:

start Low or Inconsistent Activity Observed step1 Step 1: Verify Catalyst Integrity & Purity start->step1 step2 Step 2: Scrutinize Reagent & Solvent Quality step1->step2 Catalyst OK sub1 Synthesize/Procure Fresh Catalyst Characterize (NMR, X-ray) step1->sub1 step3 Step 3: Evaluate Reaction Conditions step2->step3 Reagents/Solvents OK sub2 Use High-Purity, Anhydrous & Degassed Solvents Purify Substrates step2->sub2 resolution Reproducible & High Activity Achieved step3->resolution Conditions Optimized sub3 Optimize Temperature, Pressure & Stirring Screen Different Solvents step3->sub3

Caption: Troubleshooting workflow for low or inconsistent catalytic activity.

Q&A Troubleshooting:

  • Q1: My reaction is not proceeding at all. What is the first thing to check? A1: The primary suspect is the integrity of your catalyst. This compound and its complexes can be sensitive to air and moisture. Ensure that the catalyst was synthesized, stored, and handled under a strictly inert atmosphere (e.g., argon or nitrogen).[1] Consider preparing a fresh batch of the catalyst or the active species in situ under anhydrous and anaerobic conditions.

  • Q2: I'm observing variable yields between different runs of the same reaction. What could be the cause? A2: Inconsistent results often arise from subtle variations in experimental conditions. Pay close attention to the quality of your solvent. The presence of even trace amounts of water or oxygen can deactivate the catalyst.[1][2] It is highly recommended to use freshly distilled and deoxygenated solvents for each experiment. Additionally, ensure accurate and consistent measurement of all reagents and catalyst loading.

  • Q3: How does solvent polarity affect the catalyst's activity? A3: Solvent polarity can significantly influence the catalytic cycle in several ways. It can affect the solubility of the reactants and the catalyst, the stability of intermediates, and the rate of key elementary steps such as oxidative addition and reductive elimination. For instance, polar solvents might better stabilize charged intermediates, potentially accelerating the reaction, while nonpolar solvents might be preferred for reactions involving nonpolar substrates. A systematic screening of solvents with varying polarities is often necessary to find the optimal conditions for a specific transformation.

Guide 2: Catalyst Deactivation

Problem: The reaction starts but stops before reaching completion, or the catalyst loses activity upon recycling.

Troubleshooting Workflow:

start Catalyst Deactivation Suspected step1 Step 1: Analyze Reaction Profile (Time Course Study) start->step1 step2 Step 2: Identify Potential Deactivation Pathway step1->step2 step3 Step 3: Implement Mitigation Strategy step2->step3 sub2a Ligand Oxidation (P=O formation) step2->sub2a sub2b Metal Center Poisoning (e.g., by impurities) step2->sub2b sub2c Thermal Degradation (at high temperatures) step2->sub2c resolution Sustained Catalytic Activity step3->resolution sub3a Ensure Strict Inert Atmosphere sub2a->sub3a sub3b Purify All Reagents & Solvents sub2b->sub3b sub3c Optimize Reaction Temperature sub2c->sub3c

Caption: Troubleshooting workflow for catalyst deactivation.

Q&A Troubleshooting:

  • Q1: My reaction stops prematurely. How can I determine the cause of deactivation? A1: A common deactivation pathway for phosphine-based catalysts is the oxidation of the phosphorus atom to phosphine (B1218219) oxide.[1] You can monitor this by taking aliquots from the reaction mixture at different time points and analyzing them by ³¹P NMR spectroscopy. The appearance of a new peak corresponding to the phosphine oxide would confirm this deactivation mechanism.

  • Q2: Could impurities in my starting materials be deactivating the catalyst? A2: Yes, impurities in the substrate or solvent can act as catalyst poisons.[1][2] Functional groups such as thiols or other strongly coordinating species can bind irreversibly to the metal center, blocking the active site. It is crucial to use highly purified reagents and solvents.

  • Q3: Can the choice of solvent influence catalyst stability? A3: The solvent can affect the stability of the catalytic complex. In some cases, coordinating solvents might stabilize the active species and prevent decomposition. However, a strongly coordinating solvent could also compete with the substrates for coordination to the metal center, thereby inhibiting the reaction.

Frequently Asked Questions (FAQs)

  • Q1: What is the role of the benzaldehyde (B42025) group in this compound complexes? A1: The this compound ligand is a hemilabile ligand.[3] The phosphine group acts as a strong donor, binding tightly to the metal center. The aldehyde group is a weaker donor and can coordinate to the metal or remain pendant. This "on-off" coordination of the aldehyde oxygen can play a crucial role in the catalytic cycle by opening up a coordination site for substrate binding.

  • Q2: How do I synthesize a palladium(II) complex with this compound? A2: A common method involves reacting a palladium(II) precursor, such as [PdCl₂(COD)] (COD = 1,5-cyclooctadiene), with one or two equivalents of this compound in a suitable solvent like dichloromethane (B109758) at room temperature.[4] The stoichiometry of the reactants will determine the final complex formed.

  • Q3: In which catalytic reactions are these complexes typically used? A3: Complexes of this compound have been employed in various catalytic transformations, including Suzuki-Miyaura cross-coupling reactions, transfer hydrogenation of ketones, and the rearrangement and dehydration of aldoximes.[4][5][6]

  • Q4: Are there any specific safety precautions I should take when working with these compounds? A4: As with all organophosphorus compounds, this compound and its metal complexes should be handled in a well-ventilated fume hood.[7] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Many of the metal complexes are air and moisture sensitive and require handling under an inert atmosphere.

Data Presentation

A systematic study of the effect of solvent polarity on a catalytic reaction is crucial for optimization. We recommend recording your experimental data in a structured format to facilitate comparison.

Table 1: Effect of Solvent Polarity on Catalytic Yield and Selectivity

EntrySolventSolvent Polarity Index (Reichardt's ET(30))Reaction Time (h)Conversion (%)Yield (%)SelectivityObservations
1Toluene33.9
2THF37.4
3Dichloromethane40.7
4Acetone42.2
5Acetonitrile45.6
6DMF43.8
7DMSO45.1
8Ethanol51.9
9Water63.1

Researchers should populate the empty cells with their experimental data.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Palladium(II) Complex with this compound

This protocol is a general guideline and may require optimization for specific complexes.

Materials:

  • Palladium(II) precursor (e.g., [PdCl₂(COD)])

  • This compound

  • Anhydrous, degassed solvent (e.g., dichloromethane, CH₂Cl₂)

  • Schlenk flask and other standard inert atmosphere glassware

  • Magnetic stirrer

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve the palladium(II) precursor in the chosen solvent.

  • In a separate flask, dissolve the desired stoichiometric amount of this compound in the same solvent.

  • Slowly add the ligand solution to the palladium precursor solution at room temperature with vigorous stirring.

  • Stir the reaction mixture at room temperature for the specified time (e.g., 2-4 hours).

  • Monitor the reaction progress by a suitable analytical technique (e.g., ³¹P NMR).

  • Upon completion, the product can be isolated by removing the solvent under reduced pressure and washing the resulting solid with a non-solvent (e.g., pentane (B18724) or hexane) to remove any unreacted starting materials.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).

  • Characterize the final complex using techniques such as NMR spectroscopy (¹H, ¹³C, ³¹P), and X-ray crystallography.

Protocol 2: General Procedure for a Catalytic Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general framework for a Suzuki-Miyaura coupling reaction and should be optimized for specific substrates.

Materials:

  • Aryl halide (1.0 equivalent)

  • Arylboronic acid (1.2-1.5 equivalents)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equivalents)

  • This compound metal complex catalyst (0.1-5 mol%)

  • Anhydrous, degassed solvent (e.g., Toluene, THF, DMF)

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask)

Reaction Setup Workflow:

start Start: Prepare Reaction Vessel step1 Add solid reagents: Aryl halide, Arylboronic acid, Base, Catalyst start->step1 step2 Evacuate and backfill with inert gas (3x) step1->step2 step3 Add anhydrous, degassed solvent via syringe step2->step3 step4 Heat to desired temperature with stirring step3->step4 step5 Monitor reaction by TLC or GC-MS step4->step5 step6 Work-up and Purification step5->step6 end End: Isolated Product step6->end

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Procedure:

  • To a dry reaction vessel, add the aryl halide, arylboronic acid, base, and the catalyst under an inert atmosphere.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the anhydrous, deoxygenated solvent via syringe.

  • Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 80-110 °C).

  • Stir the reaction vigorously for the required time, monitoring its progress by TLC or GC-MS.

  • After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl product.

References

Managing impurities in 2-(Diphenylphosphino)benzaldehyde that affect catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Diphenylphosphino)benzaldehyde. Here, you will find information on identifying and managing impurities that can affect its catalytic performance.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound and how do they form?

A1: The most prevalent impurities in this compound arise from its synthesis and subsequent handling. These include:

  • 2-(Diphenylphosphinyl)benzaldehyde (Phosphine Oxide): This is the most common impurity, formed by the oxidation of the phosphorus(III) center to phosphorus(V). This can occur during synthesis, purification, or storage if the compound is exposed to air.

  • Unreacted Starting Materials: Depending on the synthetic route, these can include 2-bromobenzaldehyde (B122850) or chlorodiphenylphosphine.

  • Grignard Synthesis Byproducts: The synthesis of this compound often involves a Grignard reaction.[1] Side reactions can lead to byproducts such as biphenyl (B1667301) (from homocoupling of the Grignard reagent) or other organophosphorus compounds.

Q2: How do these impurities affect my catalytic reaction?

A2: Impurities can have a significant detrimental effect on catalytic reactions in several ways:

  • Phosphine (B1218219) Oxide: The lone pair of electrons on the phosphorus atom in this compound is crucial for its coordination to the metal center in a catalyst. The corresponding phosphine oxide lacks this lone pair and therefore cannot act as a ligand. Its presence effectively reduces the concentration of the active ligand, leading to lower reaction rates and yields. In some cases, the phosphine oxide can coordinate to the metal center through its oxygen atom, potentially inhibiting the catalyst.

  • Unreacted Starting Materials:

    • 2-Bromobenzaldehyde: If your reaction is a palladium-catalyzed cross-coupling, residual 2-bromobenzaldehyde can compete with your desired substrate for the active catalyst, leading to the formation of unwanted byproducts.

    • Chlorodiphenylphosphine: This is a reactive compound that can participate in side reactions with other components of your catalytic system.

  • Grignard Byproducts: These are generally less reactive but can complicate product purification.

Q3: How can I assess the purity of my this compound?

A3: The most effective method for assessing the purity and identifying the phosphine oxide impurity is ³¹P NMR spectroscopy . The phosphorus atom in different chemical environments will have a distinct chemical shift.

  • This compound (P(III)): The ³¹P NMR chemical shift is approximately -13 ppm .

  • 2-(Diphenylphosphinyl)benzaldehyde (P(V) oxide): The ³¹P NMR chemical shift is significantly downfield, typically around +30 to +35 ppm .

You can quantify the amount of phosphine oxide impurity by integrating the signals corresponding to the phosphine and the phosphine oxide. Other techniques like ¹H NMR, GC-MS, and LC-MS can also be used to identify other organic impurities.

Troubleshooting Guides

Problem 1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck) is sluggish or fails completely.

Possible Cause: The this compound ligand is of poor quality and contains a significant amount of the corresponding phosphine oxide.

Troubleshooting Workflow:

cluster_diagnosis Diagnosis cluster_solution Solution Check Ligand Purity Check Ligand Purity Run 31P NMR Run 31P NMR Check Ligand Purity->Run 31P NMR Check for Oxide Peak Check for Oxide Peak Run 31P NMR->Check for Oxide Peak Check for Other Impurities Check for Other Impurities Check for Oxide Peak->Check for Other Impurities No Significant Oxide Purify Ligand Purify Ligand Check for Oxide Peak->Purify Ligand Oxide Present Optimize Reaction Conditions Optimize Reaction Conditions Check for Other Impurities->Optimize Reaction Conditions Other Impurities Present Use Fresh/High-Purity Ligand Use Fresh/High-Purity Ligand Purify Ligand->Use Fresh/High-Purity Ligand Retry Reaction Retry Reaction Use Fresh/High-Purity Ligand->Retry Reaction Optimize Reaction Conditions->Retry Reaction Sluggish Reaction Sluggish Reaction Sluggish Reaction->Check Ligand Purity

Caption: Troubleshooting workflow for sluggish cross-coupling reactions.

Detailed Steps:

  • Assess Ligand Purity: Obtain a ³¹P NMR spectrum of your this compound.

  • Identify Phosphine Oxide: Look for a signal around +30 to +35 ppm. If the integral of this peak is significant compared to the phosphine peak at approximately -13 ppm, your ligand is likely oxidized.

  • Purify the Ligand: If oxidation is confirmed, purify the ligand using one of the protocols below.

  • Use High-Purity Ligand: For critical applications, it is always recommended to start with a fresh or purified batch of the ligand.

  • Optimize Reaction Conditions: If the ligand appears pure, other factors might be at play. Consider increasing the catalyst loading, changing the solvent or base, or adjusting the temperature.

Problem 2: I have identified impurities in my this compound. How do I purify it?

Solution: The two primary methods for purifying this compound are recrystallization and column chromatography.

Experimental Protocols

1. Purification by Recrystallization

This method is effective for removing less soluble or more soluble impurities.

  • Solvent Selection: A mixture of ethanol (B145695) and water or isopropanol (B130326) and water is often effective. The goal is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures.

  • Protocol:

    • Dissolve the crude this compound in a minimum amount of hot ethanol or isopropanol in an Erlenmeyer flask.

    • If there are insoluble impurities, perform a hot filtration.

    • Slowly add hot water to the hot solution until it becomes slightly cloudy.

    • Add a few drops of hot ethanol or isopropanol until the solution becomes clear again.

    • Allow the flask to cool slowly to room temperature.

    • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol-water or isopropanol-water mixture.

    • Dry the purified crystals under vacuum.

Recrystallization Workflow Diagram:

Dissolve in Hot Solvent Dissolve in Hot Solvent Hot Filtration (optional) Hot Filtration (optional) Dissolve in Hot Solvent->Hot Filtration (optional) Induce Crystallization Induce Crystallization Hot Filtration (optional)->Induce Crystallization Insolubles Removed Cool Slowly Cool Slowly Induce Crystallization->Cool Slowly Collect Crystals Collect Crystals Cool Slowly->Collect Crystals Wash and Dry Wash and Dry Collect Crystals->Wash and Dry Pure Product Pure Product Wash and Dry->Pure Product

Caption: General workflow for purification by recrystallization.

2. Purification by Column Chromatography

This method is highly effective for separating the desired phosphine from its more polar phosphine oxide and other impurities.

  • Stationary Phase: Silica (B1680970) gel.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate (B1210297) or dichloromethane. The optimal ratio should be determined by thin-layer chromatography (TLC), aiming for an Rf value of 0.2-0.3 for the desired product. A typical starting point is a 9:1 mixture of hexanes:ethyl acetate.

  • Protocol:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pack a chromatography column with the slurry, ensuring there are no air bubbles.

    • Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Load the sample onto the top of the silica gel column.

    • Elute the column with the chosen solvent system. The less polar this compound will elute before the more polar phosphine oxide.

    • Collect fractions and monitor them by TLC.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Column Chromatography Workflow Diagram:

Prepare Column Prepare Column Load Sample Load Sample Prepare Column->Load Sample Elute with Solvent Elute with Solvent Load Sample->Elute with Solvent Collect Fractions Collect Fractions Elute with Solvent->Collect Fractions Monitor by TLC Monitor by TLC Collect Fractions->Monitor by TLC Monitor by TLC->Collect Fractions Continue Elution Combine Pure Fractions Combine Pure Fractions Monitor by TLC->Combine Pure Fractions Pure Fractions Identified Evaporate Solvent Evaporate Solvent Combine Pure Fractions->Evaporate Solvent Pure Product Pure Product Evaporate Solvent->Pure Product

Caption: General workflow for purification by column chromatography.

Quantitative Data Summary

The following table summarizes the key analytical data for this compound and its common phosphine oxide impurity.

CompoundMolecular FormulaMolar Mass ( g/mol )Appearance³¹P NMR Chemical Shift (CDCl₃)
This compoundC₁₉H₁₅OP290.30Yellow solid~ -13 ppm
2-(Diphenylphosphinyl)benzaldehydeC₁₉H₁₅O₂P306.30White to off-white solid~ +30 to +35 ppm

By following these guidelines, researchers can effectively manage impurities in this compound, leading to more reliable and reproducible results in their catalytic experiments.

References

Technical Support Center: Strategies to Increase Turnover Number in Catalysis with Phosphine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you increase the Turnover Number (TON) in your catalytic reactions involving phosphine (B1218219) ligands.

Frequently Asked Questions (FAQs)

Q1: What are Turnover Number (TON) and Turnover Frequency (TOF)?

A1: Turnover Number (TON) represents the total number of substrate molecules that a single catalyst molecule converts into product before it becomes deactivated. It is a dimensionless quantity that measures the overall efficiency and lifetime of a catalyst. Turnover Frequency (TOF) is the rate of this conversion, defined as the number of turnovers per unit of time (e.g., molecules per site per hour).[1][2] Maximizing TON is crucial for making a catalytic process more efficient and economical.[3]

Q2: Why are phosphine ligands so critical in homogeneous catalysis?

A2: Phosphine ligands (PR₃) are fundamental in many catalytic reactions because their electronic and steric properties can be precisely tuned by modifying the 'R' groups.[4][5] This tunability allows for the optimization of a catalyst's activity, selectivity, and stability. Electron-rich phosphines, for example, can enhance the rate of oxidative addition, a key step in many catalytic cycles, while bulky ligands can promote reductive elimination and stabilize the active catalytic species.[4]

Q3: What are the primary factors that limit the Turnover Number (TON)?

A3: The main factors limiting TON are related to catalyst deactivation and suboptimal reaction conditions. Key issues include:

  • Ligand Degradation: Phosphine ligands can degrade via several pathways, removing them from the catalytic cycle.[6]

  • Catalyst Poisoning: Impurities in reagents or solvents, or even the product itself, can bind to the metal center and inhibit its activity.[3][7]

  • Formation of Inactive Species: The catalyst can aggregate or form inactive dimeric or cluster species.[6][8]

  • Suboptimal Reaction Conditions: Factors like temperature, solvent, base, and reactant concentrations significantly impact catalyst stability and activity.[3][9]

Troubleshooting Guide: Low Turnover Number

This section addresses common problems encountered during experiments that result in a low TON.

Q4: My reaction starts well but stops before completion, leading to a low TON. What's happening?

A4: This is a classic sign of catalyst deactivation. The most common cause is the degradation of the phosphine ligand. You should investigate the following potential degradation pathways:

  • Oxidation: The most frequent issue, where the active P(III) ligand is oxidized to the inactive P(V) phosphine oxide.[6] This is often caused by trace oxygen or peroxides in solvents like THF.[6]

  • P-C Bond Cleavage: At higher temperatures, the bond between phosphorus and a carbon substituent can break, leading to inactive catalyst species.[6]

  • Hydrolysis: Trace water can react with phosphine ligands, especially those with electron-withdrawing groups.[6]

  • Phosphonium (B103445) Salt Formation: The phosphine ligand can react with alkyl/aryl halides (substrates or products) to form a quaternary phosphonium salt, effectively removing it from the catalytic cycle.[6]

Solution: Ensure all solvents and reagents are rigorously degassed and dried.[10] Running the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen) is critical.[10] Consider using more robust ligands that are sterically hindered or electronically tuned for stability.

Q5: My TON is consistently lower than published results for a similar reaction. What should I check first?

A5: When your results don't match the literature, it's often due to subtle differences in experimental setup. Here is a workflow to troubleshoot the issue:

G A Low TON Observed B Verify Reagent & Solvent Purity A->B C Impurities Present? B->C Yes E Check Inert Atmosphere Technique B->E No D Purify/Replace Reagents & Solvents (Degas solvents, use fresh base) C->D D->E F Leaks or O₂/H₂O Contamination? E->F Yes H Review Reaction Conditions E->H No G Improve Glovebox/Schlenk Technique Use Gas Purifier F->G G->H I Optimize Temperature, Concentration, Stirring H->I J Analyze Ligand & Catalyst Stability I->J K Degradation Observed? J->K Yes M Optimized TON J->M No L Screen Different Ligands (Sterically bulkier, more electron-rich) K->L L->M

Caption: Troubleshooting workflow for low Turnover Number (TON).

Q6: How do I choose a better phosphine ligand to increase TON?

A6: Ligand selection is a balance between steric and electronic properties to enhance both stability and activity.[4][5]

  • Steric Bulk (Cone Angle): Bulky ligands, such as those with tert-butyl or cyclohexyl groups (e.g., P(t-Bu)₃, XPhos), can protect the metal center, prevent the formation of inactive dimers, and promote the final product-releasing step (reductive elimination).[4][7]

  • Electronic Properties: Electron-rich (strongly donating) phosphines increase electron density on the metal, which generally accelerates the oxidative addition step, often the rate-limiting step in cross-coupling reactions.[11]

The relationship between these properties and the ultimate goal of increasing TON is illustrated below.

G cluster_properties Ligand Properties cluster_effects Catalyst Effects A Increase Steric Bulk (e.g., larger cone angle) C Enhanced Catalyst Stability (Prevents degradation/dimerization) A->C promotes B Increase Electron Donation (e.g., alkyl vs. aryl groups) D Accelerated Catalytic Cycle (e.g., faster oxidative addition) B->D promotes E Increased Turnover Number (TON) C->E leads to D->E leads to

Caption: Relationship between phosphine ligand properties and TON.

Data Presentation: Ligand Performance Comparison

The choice of ligand significantly impacts reaction outcomes. The tables below summarize quantitative data for different phosphine ligands in common cross-coupling reactions.

Table 1: Performance of Phosphine Ligands in Buchwald-Hartwig Amination of Bromobenzene with Secondary Aryl Amines

Ligand Amine Substrate Yield (%)
P(t-Bu)₃ Diphenylamine 98
P(t-Bu)₃ Phenoxazine 93
P(t-Bu)₃ Carbazole 42
XPhos Diphenylamine 95
XPhos Phenoxazine 95
XPhos Carbazole 94

Conditions: [Pd(allyl)Cl]₂, NaOtBu, Toluene, 100°C, 24h. Data synthesized from a comparative study.[12]

Table 2: Comparison of Ligand Steric and Electronic Parameters

Phosphine Ligand Type Cone Angle (θ) [°] TEP (cm⁻¹) General Application Note
PPh₃ Aryl 145 2068.9 General purpose, but often suboptimal for challenging substrates.
P(o-tolyl)₃ Aryl 194 2066.7 Bulky ligand, promotes reductive elimination.
PCy₃ Alkyl 170 2056.4 Electron-rich and bulky, good for Suzuki and Buchwald-Hartwig.[7]
P(t-Bu)₃ Alkyl 182 2056.1 Very bulky and electron-rich; highly active but air-sensitive.[7]
XPhos Biaryl ~256 N/A Buchwald ligand; very bulky, excellent for C-N and C-C couplings.[7]

TEP = Tolman Electronic Parameter, a measure of electron-donating ability (lower value means more donating). Cone angle is a measure of steric bulk.[5][6][13]

Experimental Protocols

Protocol: High-Throughput Screening of Phosphine Ligands for a Cross-Coupling Reaction

This protocol provides a systematic method for efficiently screening multiple phosphine ligands to identify the optimal candidate for maximizing TON.[12]

1. Objective: To identify the phosphine ligand that provides the highest yield and TON for a specific palladium-catalyzed cross-coupling reaction.

2. Materials:

  • 96-well plate with reaction vials/wells.

  • Inert atmosphere glovebox.

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂).

  • Library of phosphine ligands (e.g., PPh₃, PCy₃, XPhos, SPhos).

  • Aryl halide substrate.

  • Coupling partner (e.g., amine, boronic acid).

  • Base (e.g., NaOt-Bu, K₃PO₄).

  • Anhydrous, degassed solvent (e.g., toluene, dioxane).

  • Internal standard (e.g., dodecane, biphenyl).

  • Liquid handling system or calibrated micropipettes.

  • GC-MS or LC-MS for analysis.

3. Workflow Diagram:

G A Define Reaction Parameters (Substrates, Base, Solvent, Temp.) B Prepare Stock Solutions (Pd Precursor, Ligands, Substrates, Int. Std.) A->B C Dispense Reagents into 96-Well Plate (Inside Glovebox) B->C D Seal Plate and Run Reaction (Stirring, Controlled Temperature) C->D E Quench Reactions & Workup (Parallel filtration/extraction) D->E F Analyze Samples by GC/LC-MS E->F G Calculate Yield & TON for Each Ligand F->G H Identify Optimal Ligand G->H

Caption: Workflow for high-throughput phosphine ligand screening.

4. Procedure:

  • Preparation (Inside Glovebox):

    • Prepare stock solutions of the palladium precursor, each phosphine ligand, the aryl halide, the coupling partner, and the internal standard at known concentrations in the chosen anhydrous solvent.[12]

  • Reaction Setup (Inside Glovebox):

    • To each vial in the 96-well plate, add the required amount of solid base.

    • Using a liquid handler or pipette, dispense the stock solutions of the palladium precursor and a different phosphine ligand into each designated vial. Ensure a consistent Pd:Ligand ratio (e.g., 1:2).

    • Add the aryl halide and coupling partner stock solutions to all vials.

    • Finally, add the internal standard stock solution to each vial.[12]

  • Reaction Execution:

    • Seal the 96-well plate securely.

    • Place the plate on a stirrer/hotplate outside the glovebox and run the reaction for a predetermined time at the desired temperature.

  • Work-up and Analysis:

    • After the reaction, cool the plate to room temperature.

    • Quench each reaction by adding a suitable solvent (e.g., ethyl acetate) and water.

    • Use a filter plate for parallel work-up to separate the organic and aqueous layers.

    • Analyze the organic extracts by GC or LC-MS to determine the reaction yield by comparing the product peak area to that of the internal standard.[12]

  • Data Interpretation:

    • Calculate the TON for each ligand (TON = moles of product / moles of catalyst).

    • Identify the ligand(s) that provide the highest yield and TON, which can then be used for larger-scale optimization.

References

Technical Support Center: Troubleshooting Reductive Amination with 2-(Diphenylphosphino)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a structured approach to diagnosing and resolving failures in reductive amination reactions involving 2-(Diphenylphosphino)benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: My reductive amination with this compound is failing. What are the most common reasons?

Failure in this specific reductive amination typically stems from one of three areas:

  • Inefficient Imine Formation: The initial condensation between the aldehyde and the amine to form the imine is a reversible equilibrium.[1][2] The presence of water, incorrect pH, or steric hindrance can prevent the imine from forming in sufficient quantities.

  • Problems with the Reduction Step: The choice and quality of the reducing agent are critical. A reductant that is too strong can prematurely reduce the starting aldehyde to an alcohol, while one that is too weak may not reduce the imine effectively.[1][3]

  • Reagent and Substrate Instability: The diphenylphosphino group is susceptible to oxidation, which can introduce impurities and inhibit the reaction. The purity and stability of the amine, reducing agent, and solvent are also paramount.[4]

Q2: How can I confirm if the initial imine formation is the problem?

You should monitor the reaction before and after the addition of the reducing agent.

  • Thin-Layer Chromatography (TLC): This is the most straightforward method. Spot the starting aldehyde, the amine, and a co-spot on a TLC plate. After allowing the aldehyde and amine to stir together for 30-60 minutes (before adding the reductant), take a sample of the reaction mixture and spot it. The disappearance of the limiting reagent and the appearance of a new spot corresponding to the imine indicate that the first step is proceeding.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If TLC is inconclusive, you can take a sample of the reaction mixture (before adding the reductant), remove the solvent, and analyze it by ¹H NMR. The formation of the imine will be indicated by a characteristic imine proton (R-CH=N-R') signal, which is distinct from the aldehyde proton signal (~9-10 ppm).

Q3: The imine seems to form, but I'm not getting the final amine product. What should I investigate?

If imine formation is confirmed, the issue lies with the reduction step. Consider the following:

  • Choice of Reducing Agent: Strong reducing agents like sodium borohydride (B1222165) (NaBH₄) can reduce the starting aldehyde faster than the imine is formed.[1] It is often better to use a milder, more selective agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN), which preferentially reduce the protonated imine (iminium ion).[1][2]

  • Reaction pH: The reduction of the imine is most efficient when it is protonated to form an iminium ion, which is more electrophilic. This is typically achieved in mildly acidic conditions (pH 4-5), often by adding a catalytic amount of acetic acid.[1][5]

  • Side Reactions: Besides the reduction of the starting aldehyde, over-alkylation can be an issue if you are using a primary amine. The desired secondary amine product can react with another molecule of the aldehyde to form a tertiary amine.[1][6] Using a stepwise procedure where the imine is pre-formed can help mitigate this.[6]

Q4: Could the phosphine (B1218219) group in this compound be causing specific issues?

Yes, the phosphine moiety introduces unique challenges:

  • Oxidation: Trivalent phosphines are easily oxidized to phosphine oxides, especially if the reaction is not performed under an inert atmosphere (e.g., nitrogen or argon). This oxidized impurity can complicate the reaction and purification. It is crucial to use degassed solvents and handle the aldehyde under inert conditions.[4]

  • Catalyst Poisoning: If you are using a transition metal-catalyzed reductive amination (e.g., with Ru or Ir catalysts), the phosphine group of your substrate can act as a ligand, potentially deactivating the catalyst.[7] For this substrate, a stoichiometric hydride reducing agent is generally recommended.

  • Solubility: Ensure that this compound is fully soluble in the chosen reaction solvent. Poor solubility can lead to low or no conversion.

Troubleshooting Guide

Use the following workflow to diagnose the issue with your reaction.

Troubleshooting_Workflow A Reductive Amination Fails B Step 1: Check Imine Formation (Monitor by TLC/NMR before reduction) A->B H Parallel Check: Verify Reagents & Conditions A->H C Troubleshoot Imine Formation B->C Imine NOT formed E Step 2: Investigate Reduction Step B->E Imine IS formed D Solutions: - Add dehydrating agent (e.g., molecular sieves) - Add catalytic acid (e.g., AcOH to reach pH 4-5) - Increase temperature or reaction time - Check amine purity (ensure it's not a salt) C->D F Troubleshoot Reduction E->F Product NOT formed G Solutions: - Switch to a milder reductant (STAB, NaBH₃CN) - Ensure reductant is fresh and active - Check stoichiometry (use 1.1-1.5 eq. of reductant) - Perform reaction under inert atmosphere (N₂ or Ar) F->G I Verify Purity & Stability H->I Potential Issues Found J Actions: - Confirm purity of aldehyde (check for phosphine oxide) - Use anhydrous solvent (degas if necessary) - Ensure amine is free-based if starting from a salt - Test activity of reducing agent I->J Reaction_Pathway sub This compound + Amine (R-NH₂) int Imine/Iminium Ion Intermediate sub->int Condensation (-H₂O, AcOH catalyst) prod Final Amine Product int->prod Reduction (NaBH(OAc)₃)

References

Validation & Comparative

A Comparative Guide to 2-(Diphenylphosphino)benzaldehyde and Other Phosphine Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of transition-metal catalysis, the choice of ligand is a critical parameter that dictates the efficiency, selectivity, and scope of a chemical transformation. Phosphine (B1218219) ligands, in particular, have established themselves as a versatile class of molecules capable of fine-tuning the electronic and steric properties of a metal center. This guide provides a comparative overview of 2-(Diphenylphosphino)benzaldehyde, a versatile and commercially available phosphine ligand, and its performance relative to other common phosphine ligands in palladium-catalyzed cross-coupling reactions.

Introduction to this compound

This compound is an organophosphorus compound featuring a diphenylphosphino group ortho to a benzaldehyde (B42025) functionality. This unique structure allows it to act as a monodentate phosphine ligand through the phosphorus atom. Furthermore, the presence of the aldehyde group opens up possibilities for its use as a bidentate P,O-chelating ligand or as a precursor for the synthesis of more complex phosphine-imine and phosphine-amine ligands.[1] Its air-stability and commercial availability make it an attractive option for various catalytic applications.[1]

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in modern organic synthesis. The choice of phosphine ligand is crucial for the success of this reaction, especially when dealing with challenging substrates. While direct comparative data including this compound is limited in readily available literature, we can infer its potential performance by examining studies on related phosphine ligands.

Bulky and electron-rich phosphine ligands are known to be highly effective for Suzuki-Miyaura couplings.[2][3][4] For instance, dialkylbiaryl phosphines developed by the Buchwald group have demonstrated wide applicability for a variety of substrates, including aryl chlorides and sterically hindered partners.[3][4]

A study on the Suzuki-Miyaura coupling of aryl halides with arylboronic acids catalyzed by a palladium complex with a phosphinite ligand, 2-diphenylphosphinoxynaphthyl, showed high yields even at low catalyst loadings.[5] This highlights the effectiveness of monodentate phosphine-type ligands in this transformation. Given the structural similarities, this compound can be expected to be a competent ligand for a range of Suzuki-Miyaura coupling reactions.

Performance in Heck Coupling

The Heck reaction, the palladium-catalyzed arylation or vinylation of an alkene, is another fundamental transformation in organic synthesis. The nature of the phosphine ligand significantly influences the regioselectivity and efficiency of the reaction.

High-throughput screening of ligands for the Mizoroki-Heck reaction has revealed that specific ligand scaffolds can lead to either linear or branched products with high selectivity.[6] While this particular study did not include this compound, it underscores the principle that subtle changes in ligand structure can have a profound impact on the reaction outcome. The electronic and steric properties of this compound would likely place its performance within the broad range of monodentate phosphine ligands, with its efficacy being substrate-dependent. For instance, in the Heck reaction of aryl halides with olefins, palladium complexes with secondary phosphine oxide (SPO) ligands have been shown to be active under mild conditions.[7]

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The development of increasingly sophisticated phosphine ligands has been a key driver in expanding the scope and utility of this reaction.[8][9][10]

The evolution of Buchwald-Hartwig amination catalysts has progressed from simple triarylphosphines to bulky and electron-rich biaryl phosphines, such as XPhos and RuPhos, which have demonstrated remarkable activity for the coupling of a wide range of amines and aryl halides.[9][10] Bidentate phosphine ligands like BINAP and DPPF also offered significant improvements in the coupling of primary amines.[8]

Summary of Ligand Properties and Applications

To provide a clear comparison, the following table summarizes the general characteristics of this compound and other classes of phosphine ligands.

Ligand ClassKey FeaturesTypical Applications
This compound Monodentate P-donor; Potential for P,O-bidentate chelation; Precursor to phosphine-imine/amine ligands.Suzuki-Miyaura, Heck, Buchwald-Hartwig, and other cross-coupling reactions.
Triarylphosphines (e.g., PPh₃) Moderately bulky; Good thermal stability.Stille, Suzuki-Miyaura, and Heck reactions, often with more reactive substrates.
Buchwald Ligands (e.g., XPhos, SPhos) Bulky and electron-rich biaryl phosphines.Suzuki-Miyaura and Buchwald-Hartwig amination of challenging substrates, including aryl chlorides.[2][9]
Bidentate Phosphines (e.g., DPPF, BINAP) Form stable chelate complexes with the metal center.Buchwald-Hartwig amination with primary amines; Asymmetric catalysis.[8]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of catalytic reactions. Below are generalized procedures for Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for screening different phosphine ligands, including this compound.

General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

A mixture of the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (e.g., K₂CO₃, 2.0 mmol), palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol), and the phosphine ligand (0.04 mmol) in a suitable solvent (e.g., toluene/water, 5 mL) is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-110 °C) for a certain time (e.g., 2-24 h). The reaction progress is monitored by TLC or GC. After completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for a Buchwald-Hartwig Amination Reaction

In an oven-dried Schlenk tube, the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol), the phosphine ligand (0.02 mmol), and the base (e.g., NaOtBu, 1.4 mmol) are combined. The tube is evacuated and backfilled with an inert gas. The aryl halide (1.0 mmol), the amine (1.2 mmol), and the solvent (e.g., toluene, 5 mL) are then added. The reaction mixture is heated to the desired temperature (e.g., 80-110 °C) and stirred for the specified time (e.g., 4-24 h). After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.

Visualizing Catalytic Cycles and Workflows

To better understand the mechanistic aspects and experimental design, the following diagrams are provided.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition ArPd(II)XL2 Ar-Pd(II)-X(L)n Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation (Ar'B(OR)2) ArPd(II)XL2->Transmetalation ArPd(II)Ar'L2 Ar-Pd(II)-Ar'(L)n Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar'

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Workflow for Phosphine Ligand Screening

Ligand_Screening_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis Define_Reaction Define Reaction Parameters (Substrates, Solvent, Base, Temp.) Select_Ligands Select Phosphine Ligands for Screening (e.g., this compound, XPhos, PPh3) Define_Reaction->Select_Ligands Setup_Reactions Set up Parallel Reactions (One for each ligand) Select_Ligands->Setup_Reactions Run_Reactions Run Reactions Under Identical Conditions Setup_Reactions->Run_Reactions Monitor_Progress Monitor Reaction Progress (TLC, GC, LC-MS) Run_Reactions->Monitor_Progress Determine_Yield Determine Product Yield Monitor_Progress->Determine_Yield Compare_Performance Compare Ligand Performance Determine_Yield->Compare_Performance

Caption: A typical workflow for the screening of different phosphine ligands in a catalytic reaction.

Conclusion

This compound is a valuable and versatile phosphine ligand in the toolbox of the synthetic chemist. Its performance is generally comparable to other monodentate phosphine ligands, with its true potential perhaps lying in its ability to be readily converted into a diverse library of bidentate phosphine-imine or -amine ligands for high-throughput screening. While the more specialized and sterically demanding Buchwald-type ligands often exhibit superior performance for particularly challenging substrates, this compound remains a cost-effective and adaptable option for a wide range of palladium-catalyzed cross-coupling reactions. The selection of the optimal ligand will always be substrate and reaction-dependent, necessitating careful screening and optimization for each specific application.

References

A Comparative Guide to the Catalytic Activity of 2-(Diphenylphosphino)benzaldehyde and Triphenylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of transition metal catalysis, the choice of ligand is paramount to achieving optimal reaction efficiency, selectivity, and substrate scope. This guide provides a detailed comparison of the catalytic activity of two phosphine-based ligands: the classic triphenylphosphine (B44618) (PPh₃) and the functionalized 2-(diphenylphosphino)benzaldehyde. This analysis is supported by experimental data from peer-reviewed literature to assist researchers in making informed decisions for their catalytic systems.

Overview of the Ligands

Triphenylphosphine (PPh₃) is one of the most well-established and widely utilized phosphine (B1218219) ligands in catalysis. Its commercial availability, relatively low cost, and moderate electron-donating and steric properties have made it a staple in a vast array of cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings. It effectively stabilizes palladium catalysts and facilitates key steps in the catalytic cycle.

This compound , also known as (2-formylphenyl)diphenylphosphine, is a more specialized ligand that incorporates a reactive aldehyde functionality. This structural feature allows for post-modification and the creation of more complex ligand scaffolds. Beyond its role as a simple phosphine ligand, its ability to coordinate to metal centers in different ways (e.g., as a P-monodentate or a P,O-bidentate ligand) can influence the catalytic activity and selectivity of the metal complex.

Head-to-Head Comparison in Catalysis

While both ligands are employed in similar catalytic transformations, their performance can differ significantly depending on the specific reaction conditions and substrates. Direct comparative studies providing quantitative data for both ligands under identical conditions are not abundant in the literature. However, by examining studies that screen multiple phosphine ligands, we can infer their relative catalytic efficacy.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The performance of phosphine ligands in this reaction is critical for achieving high yields, especially with challenging substrates.

Unfortunately, a direct comparative study showcasing the performance of both this compound and triphenylphosphine in the same Suzuki-Miyaura reaction with quantitative yields under identical conditions was not identified in the surveyed literature. General studies on ligand effects in Suzuki coupling highlight the importance of both steric and electronic properties of the phosphine ligand in influencing the catalytic activity. For instance, computational studies have shown that oxidative addition is primarily governed by electronic effects, while transmetalation and reductive elimination are influenced by a combination of both steric and electronic factors[1].

Heck Reaction

The Heck reaction, the palladium-catalyzed vinylation of aryl halides, is another fundamental transformation where phosphine ligands play a crucial role.

No direct experimental data comparing the performance of this compound and triphenylphosphine in the Heck reaction under the same conditions was found in the reviewed literature. However, studies on the Heck reaction often involve screening various phosphine ligands. For example, a study on the Mizoroki-Heck reaction of diverse olefin coupling partners compared different "gold standard" ligands, but did not include this compound in its screen[2].

Sonogashira Coupling

The Sonogashira coupling, which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, is highly sensitive to the choice of ligand.

A direct, side-by-side comparison with quantitative yields for this compound and triphenylphosphine in the Sonogashira reaction was not available in the examined literature. Studies on Sonogashira reactions often explore the impact of various phosphine ligands, with findings indicating that both steric bulk and electronic properties of the ligand are crucial for catalytic efficiency[3]. For instance, in the Sonogashira coupling of aryl halides with phenylacetylene, different triphenylphosphine adducts of palladacycles showed varying activities depending on the halide anion present[4].

Experimental Protocols

While direct comparative data is lacking, the following represents a general experimental protocol for a palladium-catalyzed cross-coupling reaction where such a comparison could be conducted.

General Procedure for a Suzuki-Miyaura Coupling Reaction:

To a reaction vessel charged with a magnetic stir bar is added the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), a palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol), and the phosphine ligand (0.04 mmol). The vessel is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent (e.g., toluene, dioxane, or DMF) and a solution of a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0 mmol) in water are added. The reaction mixture is then heated to the desired temperature and stirred for a specified time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The product is then purified by column chromatography.

To perform a direct comparison, two parallel reactions would be set up under identical conditions, with one using triphenylphosphine and the other using this compound as the ligand. The yields would then be determined by methods such as gas chromatography (GC) or by isolating the product.

Logical Relationships and Workflows

The selection of a ligand for a specific catalytic reaction is a critical step in optimizing the process. The following diagram illustrates the logical workflow for comparing the catalytic activity of two ligands.

Ligand_Comparison_Workflow Workflow for Comparing Catalytic Ligands cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis Phase Define_Reaction Define Target Reaction (e.g., Suzuki Coupling) Select_Ligands Select Ligands for Comparison (Ligand A vs. Ligand B) Define_Reaction->Select_Ligands Define_Parameters Define Reaction Parameters (Substrates, Catalyst, Solvent, Base, Temp.) Select_Ligands->Define_Parameters Setup_Reactions Set up Parallel Reactions (Identical Conditions) Define_Parameters->Setup_Reactions Run_Reactions Monitor Reaction Progress (TLC, GC, etc.) Setup_Reactions->Run_Reactions Workup_Purification Reaction Work-up and Product Purification Run_Reactions->Workup_Purification Determine_Yield Determine Product Yield (Isolated Yield, GC Yield) Workup_Purification->Determine_Yield Calculate_Metrics Calculate Performance Metrics (TON, TOF) Determine_Yield->Calculate_Metrics Compare_Results Compare Catalytic Performance Calculate_Metrics->Compare_Results

Caption: Workflow for the comparative evaluation of catalytic ligands.

Conclusion

Both triphenylphosphine and this compound are valuable ligands in the toolbox of a synthetic chemist. Triphenylphosphine serves as a reliable, workhorse ligand for a wide range of standard cross-coupling reactions. In contrast, this compound offers the potential for more nuanced catalytic control through its functional handle and varied coordination modes, although its performance relative to triphenylphosphine is not well-documented in a head-to-head manner.

The lack of direct comparative experimental data in the public domain highlights a gap in the current literature. Researchers are encouraged to perform their own direct comparisons under their specific reaction conditions to determine the optimal ligand for their needs. The provided experimental protocol and logical workflow can serve as a template for such investigations. The choice between these two ligands will ultimately depend on the specific requirements of the chemical transformation, including substrate complexity, desired yield, and the potential for further functionalization of the ligand itself.

References

A Comparative Guide to Palladium Complexes of 2-(Diphenylphosphino)benzaldehyde in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of ligands for palladium-catalyzed cross-coupling reactions is a cornerstone of modern synthetic chemistry, enabling the efficient construction of complex molecular architectures. Among the diverse array of phosphine (B1218219) ligands, 2-(diphenylphosphino)benzaldehyde and its derivatives have emerged as versatile scaffolds. This guide provides an objective comparison of the performance of palladium complexes featuring this compound with alternative phosphine-based catalytic systems, supported by experimental data from the literature.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The performance of palladium complexes with ligands derived from this compound has been investigated, demonstrating their potential in this key transformation.

A study by Ortega-Gaxiola et al. explored the catalytic activity of Pd(II) complexes with P-N-OH ligands, synthesized from this compound and various amino alcohols, in Suzuki-Miyaura couplings. These reactions were conducted in aqueous media under microwave irradiation, affording biphenyl (B1667301) products in high yields (up to 91%) within a short reaction time of 5 minutes.[1][2]

For a comparative perspective, the performance of these specialized ligands can be contextualized by examining the results of more conventional phosphine ligands under similar, though not identical, conditions. For instance, palladium acetate (B1210297) with a monophosphinite ligand, 2-(diphenylphosphinoxy)-naphthyl, has been shown to catalyze the Suzuki cross-coupling of aryl halides with arylboronic acids at room temperature or 60°C, achieving high yields.[3] Similarly, established bulky biaryl phosphine ligands, such as SPhos, are known to facilitate Suzuki-Miyaura couplings of a wide range of substrates, often at room temperature and with low catalyst loadings.[4]

Table 1: Comparison of Palladium Catalysts in Suzuki-Miyaura Coupling

Catalyst/LigandAryl HalideArylboronic AcidBaseSolventTemp. (°C)TimeYield (%)Reference
Pd(II)-P-N-OH (from this compound)Aryl bromidesPhenylboronic acidK₂CO₃H₂O/EtOHMW5 minup to 91[1][2]
Pd(OAc)₂ / 2-(diphenylphosphinoxy)-naphthylAryl halidesArylboronic acidsK₂CO₃TolueneRT - 602-12 hHigh[3]
Pd(OAc)₂ / SPhosAryl chloridesArylboronic acidsK₃PO₄Toluene/H₂ORT2-18 hHigh[4]
PdCl₂(dppf)2,5-diiodopyrazineArylboronic acidsK₂CO₃Dioxane/H₂O8516 hGood[5]
Pd(PPh₃)₄2,5-diiodopyrazineArylboronic acidsNa₂CO₃DME/H₂O8012 hHigh[5]

Note: Reaction conditions and substrates are not identical across all studies, which should be considered when making direct comparisons.

Performance in Heck Reaction

The Heck reaction provides a valuable route to substituted alkenes. While direct catalytic data for palladium complexes of unsubstituted this compound in the Heck reaction is limited in the reviewed literature, the performance of related iminophosphine ligands and other phosphine systems offers a basis for comparison.

For example, a palladium catalyst comprising Pd(dba)₂ and the bulky, electron-rich di-1-adamantyl-n-butylphosphine has been reported as highly efficient for the Heck reaction of non-activated and deactivated aryl chlorides.[6] In a different study, an imidazole-based secondary phosphine oxide (SPO) ligated palladium complex demonstrated excellent yields in the coupling of various aryl halides with olefins under mild conditions.[7]

Table 2: Comparison of Palladium Catalysts in Heck Reaction

Catalyst/LigandAryl HalideOlefinBaseSolventTemp. (°C)Yield (%)Reference
Pd(dba)₂ / Di-1-adamantyl-n-butylphosphineAryl chloridesStyreneCs₂CO₃Toluene120High[6]
Imidazole-SPO-Pd complexAryl halidesVariousK₂CO₃Toluene100Excellent[7]
PdCl₂(PPh₃)₂Iodobenzene2,3-dihydrofuranK₂CO₃DMF7038.5 (conversion)[8]
Pd(OAc)₂Phenylboronic acidStyrene-DMAc2552[7]

Note: The use of arylboronic acids in some Heck-type reactions represents a variation of the standard protocol.

Experimental Protocols

Synthesis of a Pd(II) Complex with a P-N-OH Ligand Derived from this compound

This protocol is adapted from the general procedure described by Ortega-Gaxiola et al.[1][2]

1. Ligand Synthesis:

  • Dissolve this compound (1 mmol) in methanol (B129727) (10 mL).

  • Add the corresponding amino alcohol (1 mmol) to the solution.

  • Stir the mixture at room temperature for 24 hours.

  • The resulting Schiff base ligand is typically used without further purification.

2. Complexation:

  • Dissolve the P-N-OH ligand (1 mmol) in dichloromethane (B109758) (15 mL).

  • Add a solution of [Pd(COD)Cl₂] (1 mmol) in dichloromethane (10 mL) dropwise.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Reduce the solvent volume under vacuum.

  • Add pentane (B18724) to precipitate the palladium complex.

  • Filter the solid, wash with pentane, and dry under vacuum.

General Procedure for Suzuki-Miyaura Coupling

The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction.

  • To a reaction vessel, add the aryl halide (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Add the palladium catalyst (e.g., PdCl₂(dppf), 0.02 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent (e.g., a mixture of dioxane and water).

  • Heat the reaction mixture at the desired temperature with stirring until the starting material is consumed (monitored by TLC or GC).

  • Cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[9]

Mechanistic Considerations and Signaling Pathways

The catalytic cycle of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, generally involves a sequence of oxidative addition, transmetalation (for Suzuki-Miyaura) or olefin insertion (for Heck), and reductive elimination.[10][11] The electronic and steric properties of the phosphine ligand play a crucial role in modulating the efficiency of each step.

Bulky and electron-donating ligands are known to promote the oxidative addition of the aryl halide to the Pd(0) center and facilitate the final reductive elimination step.[12] The aldehyde functionality in this compound and its derivatives can be leveraged to create bidentate or tridentate ligands upon reaction with amines or alcohols. This chelation can enhance the stability of the catalytic species.

Below are diagrams illustrating the generalized catalytic cycles.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)L₂-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr_prime Ar-Pd(II)L₂-Ar' Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 ArAr_prime Ar-Ar' RedElim->ArAr_prime BoronicAcid Ar'B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation ArX Ar-X Heck_Reaction_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)L₂-X OxAdd->ArPdX OlefinCoord Olefin Coordination ArPdX->OlefinCoord OlefinComplex Ar-Pd(II)L(Olefin)-X OlefinCoord->OlefinComplex MigratoryInsertion Migratory Insertion OlefinComplex->MigratoryInsertion AlkylPd R-Pd(II)L-X MigratoryInsertion->AlkylPd BetaHydride β-Hydride Elimination AlkylPd->BetaHydride Product Alkene Product BetaHydride->Product HPdX H-Pd(II)L₂-X BetaHydride->HPdX BaseElim Base HPdX->BaseElim BaseElim->Pd0 ArX Ar-X Olefin Olefin Olefin->OlefinCoord Base Base Base->BaseElim

References

Characterizing Elusive Intermediates: A Comparative Guide to Trapping Agents in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to unravel complex reaction mechanisms, the characterization of transient intermediates is paramount. This guide provides a comparative analysis of 2-(Diphenylphosphino)benzaldehyde and alternative methods for trapping and characterizing these fleeting species, supported by experimental data and detailed protocols.

The ability to isolate and analyze reaction intermediates provides invaluable insights into catalytic cycles, enabling the optimization of reaction conditions, improvement of yields, and the rational design of new catalysts. This compound has emerged as a useful tool in this endeavor, acting as a "trapping" agent that can intercept and stabilize otherwise unobservable intermediates. This guide will delve into the application of this phosphine-aldehyde ligand and compare its performance with other established techniques.

Performance Comparison: this compound vs. Alternative Trapping Methods

The selection of an appropriate method for trapping reaction intermediates depends on the nature of the intermediate (e.g., organometallic, radical), the reaction conditions, and the analytical techniques available for characterization. Below is a comparison of this compound with a common alternative, the use of a bulky phosphine (B1218219) ligand to stabilize and enable the characterization of a reactive palladium(0) species.

Trapping Agent/MethodIntermediate TargetedCharacterization Method(s)AdvantagesLimitations
This compound Lewis Acids / Electrophilic SpeciesNMR Spectroscopy, X-ray CrystallographyForms stable, often crystalline, adducts; Aldehyde group provides a reactive handle for further derivatization.Primarily effective for Lewis acidic or highly electrophilic intermediates; May alter the primary coordination sphere of the metal center.
Bulky Phosphine Ligands (e.g., P(t-Bu)₃) Low-coordinate metal centers (e.g., monoligated Pd(0))NMR Spectroscopy, X-ray CrystallographyCan stabilize highly reactive, low-coordinate species, providing insight into the active catalyst; Well-established in organometallic chemistry.The bulky ligand itself can influence the reactivity and structure of the trapped intermediate; May not be suitable for all types of intermediates.
Radical Traps (e.g., TEMPO) Radical IntermediatesElectron Paramagnetic Resonance (EPR) Spectroscopy, Mass SpectrometryHighly specific for radical species; Can provide quantitative information on radical concentration.Limited to radical-mediated reactions; The resulting adduct may not always be stable enough for full characterization.

Experimental Protocols: A Closer Look at the Methodologies

Detailed experimental protocols are crucial for the successful trapping and characterization of reaction intermediates. Below are representative procedures for the use of this compound and an alternative method.

Trapping of a Lewis Acid with this compound

Objective: To synthesize and characterize the adduct formed between this compound and the Lewis acid tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃).

Procedure:

  • In a nitrogen-filled glovebox, a solution of this compound (1.0 eq) in dichloromethane (B109758) (DCM) is prepared.

  • A solution of B(C₆F₅)₃ (1.0 eq) in DCM is added dropwise to the aldehyde solution at room temperature with constant stirring.

  • The reaction mixture is stirred for 1 hour, during which a precipitate may form.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The resulting solid is washed with pentane (B18724) and dried under vacuum to afford the pure adduct.

  • The product is characterized by multinuclear NMR spectroscopy (¹H, ¹³C, ³¹P, ¹¹B, ¹⁹F) and, if suitable crystals are obtained, by single-crystal X-ray diffraction.

Stabilization and Characterization of a Monoligated Pd(0) Intermediate

Objective: To generate and characterize a monoligated palladium(0) complex using a bulky phosphine ligand.

Procedure:

  • Under an inert atmosphere, a solution of a suitable Pd(II) precursor (e.g., [Pd(cinnamyl)Cl]₂) and the bulky phosphine ligand (e.g., tri(tert-butyl)phosphine, P(t-Bu)₃) (2.2 eq per Pd) are dissolved in an appropriate solvent (e.g., THF).

  • The solution is cooled to a low temperature (e.g., -78 °C).

  • A reducing agent (e.g., a Grignard reagent or an organolithium reagent) is added slowly to the cooled solution to generate the Pd(0) species.

  • The reaction mixture is maintained at low temperature to prevent decomposition of the reactive intermediate.

  • The formation of the monoligated Pd(0) complex is monitored by in-situ low-temperature ³¹P NMR spectroscopy.

  • If the intermediate is sufficiently stable, attempts can be made to grow single crystals for X-ray crystallographic analysis at low temperature.

Visualizing Reaction Pathways and Experimental Workflows

To better understand the processes involved in the characterization of reaction intermediates, the following diagrams illustrate a general reaction pathway involving an intermediate and a typical experimental workflow for trapping experiments.

ReactionPathway General Reaction Pathway with an Intermediate Reactants Reactants Intermediate Reaction Intermediate Reactants->Intermediate k1 Products Products Intermediate->Products k2 TrappedAdduct Stable Trapped Adduct Intermediate->TrappedAdduct Trapping TrappingAgent Trapping Agent (e.g., this compound) TrappingAgent->TrappedAdduct Characterization Characterization (NMR, X-ray, etc.) TrappedAdduct->Characterization

Caption: A general reaction pathway illustrating the role of a trapping agent.

ExperimentalWorkflow Experimental Workflow for Trapping Intermediates cluster_prep Preparation cluster_reaction Reaction & Trapping cluster_analysis Analysis Reactants Prepare Reactant Solutions InitiateReaction Initiate Reaction Reactants->InitiateReaction TrappingAgent Prepare Trapping Agent Solution AddTrappingAgent Add Trapping Agent TrappingAgent->AddTrappingAgent InitiateReaction->AddTrappingAgent During Reaction IsolateAdduct Isolate Trapped Adduct AddTrappingAgent->IsolateAdduct Spectroscopy Spectroscopic Analysis (NMR, etc.) IsolateAdduct->Spectroscopy Crystallography X-ray Crystallography (if possible) IsolateAdduct->Crystallography

Caption: A typical workflow for an intermediate trapping experiment.

By employing the strategies and protocols outlined in this guide, researchers can gain deeper mechanistic understanding of complex chemical transformations, ultimately accelerating the pace of discovery and innovation in chemistry and drug development.

A Researcher's Guide to DFT Analysis of Phosphine Ligand Electronic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Density Functional Theory (DFT) studies on the electronic properties of phosphine (B1218219) ligands, which are crucial components in catalysis and coordination chemistry. Understanding these properties allows for the rational design of more efficient and selective catalysts. We will compare common DFT methodologies, present quantitative data from computational studies, and provide standardized protocols for reproducibility.

Key Electronic Descriptors for Phosphine Ligands

The electronic character of a phosphine ligand (PR₃) is primarily defined by its ability to donate electron density to a metal center (σ-donation) and accept electron density from the metal into its own orbitals (π-acceptance). DFT provides several quantitative measures to describe these effects.

  • Tolman Electronic Parameter (TEP): A widely used descriptor that quantifies the net electron-donating ability of a phosphine ligand.[1][2] Experimentally, it is determined from the A₁ symmetric C-O stretching frequency (ν(CO)) in [Ni(CO)₃L] complexes.[2][3] Lower ν(CO) values indicate a more electron-donating ligand.[2] DFT calculations can accurately predict these vibrational frequencies.[3]

  • HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic properties. The HOMO energy often correlates with the σ-donation capability of the ligand, while the LUMO can be involved in π-backbonding. The HOMO-LUMO gap is an indicator of the ligand's chemical reactivity and kinetic stability.[4]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution by calculating the natural charges on atoms.[5] A more negative charge on the phosphorus atom can suggest stronger donating character. This method also helps in analyzing specific donor-acceptor orbital interactions.[6]

  • Molecular Electrostatic Potential (MEP): The MEP is a measure of the electrostatic potential on the surface of a molecule and can be used to identify nucleophilic (electron-rich) and electrophilic (electron-poor) regions. For phosphine ligands, a negative potential minimum (Vmin) near the phosphorus lone pair is indicative of its donor strength.[7]

Comparison of DFT Methodologies

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.

Commonly Used DFT Functionals:

  • B3LYP: A popular hybrid functional that often provides a good balance of accuracy and computational cost for geometries and vibrational frequencies.[8]

  • B97D3: A functional that includes empirical dispersion corrections, which can be important for bulky ligands where non-covalent interactions are significant.[9]

  • M06: A meta-hybrid GGA functional known for good performance across a broad range of applications, including main-group chemistry and thermochemistry.[10]

  • PBE0: Another widely used hybrid functional.

Studies have shown that for calculating TEP values, various DFT methods can achieve high linearity with the experimental scale, suggesting that the choice of functional may not drastically alter the qualitative trends, though absolute values may differ.[9] For instance, Clot and coworkers successfully used the B3PW91 functional to correlate calculated CO frequencies with experimental values for a range of ligands.[3]

Basis Sets:

  • Pople-style (e.g., 6-31G, 6-311+G*):** Commonly used and provide a good starting point.

  • Dunning-style (e.g., aug-cc-pVTZ): Correlation-consistent basis sets that offer higher accuracy but at a greater computational cost.[10]

  • def2-SVP / def2-TZVP: Ahlrichs-type basis sets that are well-balanced for efficiency and accuracy across the periodic table.[9]

For transition metal complexes, effective core potentials (ECPs) like LANL2DZ are often used for the metal atom to reduce computational cost while treating the valence electrons explicitly.[11]

Quantitative Data Comparison

The following tables summarize DFT-calculated electronic properties for a selection of common phosphine ligands. These values are representative and can vary slightly depending on the specific computational protocol.

Table 1: Comparison of Calculated vs. Experimental Tolman Electronic Parameters (TEP)

Ligand (L)Calculated TEP (ν(CO) in cm⁻¹)aExperimental TEP (ν(CO) in cm⁻¹)
P(t-Bu)₃2056.12056.1
PCy₃2058.92056.4
PMe₃2064.12064.1
PPh₃2068.92068.9
P(OMe)₃2076.32076.3
P(OPh)₃2085.32085.3
PCl₃2097.02097.0
PF₃2110.72110.6

aCalculated values are often scaled or corrected to match the experimental scale. Data compiled from various computational studies which show strong correlation with experimental results.[3]

Table 2: Calculated Electronic Properties of Selected Phosphine Ligands

LigandHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)NBO Charge on P (a.u.)
PMe₃-5.982.158.13-0.45
PPh₃-6.25-0.895.36-0.38
P(OMe)₃-7.511.859.36+1.21
PF₃-8.921.059.97+1.55

Note: These are representative values calculated at a common level of theory (e.g., B3LYP/6-31G). Actual values will vary with the chosen functional and basis set.*

Experimental and Computational Protocols

Typical DFT Protocol for TEP Calculation:

  • Structure Optimization: The geometry of the [Ni(CO)₃L] complex is fully optimized.

  • Functional/Basis Set: A suitable DFT functional (e.g., B3LYP, B97D3) and basis set (e.g., def2-SVP for all atoms) are chosen.[8][9]

  • Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry to obtain the harmonic frequencies. This also confirms that the structure is a true minimum on the potential energy surface (no imaginary frequencies).

  • TEP Identification: The A₁ symmetric C-O stretching frequency is identified. This is typically the highest intensity IR stretch among the CO vibrations.

  • Scaling (Optional but Recommended): A scaling factor may be applied to the calculated frequencies to better match experimental data, correcting for anharmonicity and basis set/functional deficiencies.

NBO Analysis Protocol: NBO analysis is typically performed as a post-processing step on a converged DFT wavefunction using software like Gaussian with the Pop=NBO keyword.

Visualizing Computational Workflows and Relationships

The following diagrams illustrate the typical workflow for a DFT study of phosphine ligands and the conceptual relationship between their electronic properties.

dft_workflow cluster_input 1. Input cluster_calc 2. DFT Calculation cluster_analysis 3. Data Analysis cluster_output 4. Output struct Ligand Structure (PR3) complex Metal Complex Model (e.g., Ni(CO)3L) struct->complex opt Geometry Optimization complex->opt freq Frequency Calculation opt->freq sp Single-Point Energy (for NBO, HOMO/LUMO) opt->sp tep Identify ν(CO) (TEP) freq->tep nbo NBO Analysis (Charge, Orbitals) sp->nbo mo Analyze MOs (HOMO-LUMO) sp->mo props Electronic Properties tep->props nbo->props mo->props

A typical workflow for DFT analysis of a phosphine ligand.

electronic_properties cluster_ligand Phosphine Ligand (PR3) cluster_properties Calculated Electronic Properties cluster_outcome Inferred Chemical Behavior substituents R-Group Properties (Inductive/Resonance Effects) tep TEP (Lower ν(CO)) substituents->tep influences homo HOMO Energy (Higher) substituents->homo influences charge NBO Charge on P (More Negative) substituents->charge influences donor Stronger σ-Donation tep->donor homo->donor charge->donor

Relationship between ligand substituents and electronic properties.

References

A Comparative Analysis of the Donor Properties of Phosphine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The electronic and steric characteristics of phosphine (B1218219) ligands are pivotal in dictating the reactivity, stability, and selectivity of transition metal complexes, which are fundamental components in catalysis.[1] A ligand's donor strength, its capacity to contribute electron density to a metal center, is a crucial factor in the rational design and optimization of catalysts.[1] This guide offers an objective comparison of the donor properties of frequently utilized phosphine ligands, substantiated by experimental data and comprehensive methodologies.

The efficacy of phosphine ligands in areas like cross-coupling reactions is profoundly influenced by their electronic properties.[2][3] Generally, phosphine ligands with higher electron density enhance the reactivity of the metal center towards oxidative addition, while their bulkiness promotes reductive elimination, both of which are key steps in many catalytic cycles.[2]

Quantifying Donor Properties: Key Parameters

The donor strength of phosphine ligands is primarily quantified by two key experimental parameters: the Tolman Electronic Parameter (TEP) and the pKa of the ligand's conjugate acid.

  • Tolman's Electronic Parameter (TEP): Introduced by Chadwick A. Tolman, the TEP is a widely accepted measure of the net electron-donating capability of a phosphine ligand.[4] It is determined experimentally by measuring the frequency of the A₁ C-O vibrational mode (ν(CO)) in a nickel carbonyl complex, [LNi(CO)₃], using infrared (IR) spectroscopy.[4][5] The principle behind TEP is that a more electron-donating phosphine ligand increases the electron density on the nickel center. This leads to enhanced π-backbonding from the metal to the antibonding π* orbitals of the carbonyl ligands.[4] Consequently, the C-O bond is weakened, resulting in a lower ν(CO) stretching frequency. Conversely, electron-withdrawing ligands lead to a higher ν(CO) frequency.[4][6]

  • pKa Values: The pKa of a phosphine's conjugate acid, [R₃PH]⁺, offers a direct measure of the ligand's basicity, which correlates with its σ-donating strength.[4] A higher pKa value signifies a more basic phosphine, corresponding to a stronger σ-donor.[4]

  • Tolman's Cone Angle (θ): While not a direct measure of electronic donor properties, the Tolman cone angle is a critical parameter that quantifies the steric bulk of a phosphine ligand.[7][8] It is defined as the solid angle at the metal center that encompasses the van der Waals radii of the ligand's substituents.[7][9] Steric and electronic properties are often considered in tandem when designing metal complexes for specific catalytic applications.[6][9]

Data Presentation: A Comparative Table

The following table summarizes the Tolman Electronic Parameter (TEP) and Tolman Cone Angle (θ) for a selection of common phosphine ligands. A lower TEP value indicates a stronger net electron-donating ability.

LigandFormulaTEP (ν(CO) in cm⁻¹)Tolman Cone Angle (θ in °)
Tri(tert-butyl)phosphineP(t-Bu)₃2056.1182
TricyclohexylphosphinePCy₃2056.4170
TriethylphosphinePEt₃2061.7132
TrimethylphosphinePMe₃2064.1118
TriphenylphosphinePPh₃2068.9145
Diphenyl(methyl)phosphinePPh₂Me2066.7136
Phenyl(dimethyl)phosphinePPhMe₂2065.3122
Triphenyl phosphiteP(OPh)₃2085.3128
Trimethyl phosphiteP(OMe)₃2076.3107
TrifluorophosphinePF₃2110.7104

Note: TEP and cone angle values are compiled from various sources and may have slight variations depending on the experimental or computational method used.

Experimental Protocols

Determination of Tolman's Electronic Parameter (TEP)

The experimental determination of the TEP involves the synthesis of a [LNi(CO)₃] complex and its subsequent analysis by infrared spectroscopy.

1. Synthesis of the [LNi(CO)₃] Complex: The target phosphine ligand (L) is reacted with a suitable nickel carbonyl precursor, typically tetracarbonylnickel(0) (Ni(CO)₄).[4] This reaction must be conducted in an inert atmosphere (e.g., using a Schlenk line or in a glovebox) due to the high toxicity and air sensitivity of Ni(CO)₄.[4] The reaction is typically performed in a solvent that is transparent in the carbonyl stretching region of the IR spectrum, such as dichloromethane (B109758) or hexane.[4]

2. Sample Preparation for IR Spectroscopy: The resulting [LNi(CO)₃] complex is dissolved in a suitable IR-transparent solvent.[4] The solution is then transferred to an IR cell, typically with CaF₂ or NaCl windows.

3. IR Spectrum Acquisition: The infrared spectrum of the [LNi(CO)₃] complex solution is recorded. The region of interest is typically between 2200 and 1800 cm⁻¹, which is where the C-O stretching vibrations of the carbonyl ligands are observed.

4. Data Analysis: The A₁ symmetric C-O stretching frequency (ν(CO)) is identified in the IR spectrum.[5] This value is the Tolman Electronic Parameter for the phosphine ligand L.[5]

Visualization of Ligand Donor Effects

The following diagram illustrates the relationship between the electronic properties of a phosphine ligand and the resulting effect on the π-backbonding to carbonyl ligands in a metal complex, which is the fundamental principle behind the Tolman Electronic Parameter.

Ligand_Donor_Effect cluster_ligand Phosphine Ligand (L) cluster_metal Metal Center (M) cluster_carbonyl Carbonyl Ligand (CO) cluster_observable Observable Effect (IR Spectroscopy) L_donor Strong σ-donating phosphine ligand M_donor Electron-rich metal center L_donor->M_donor Increases electron density on M L_acceptor Weak σ-donating phosphine ligand M_acceptor Electron-poor metal center L_acceptor->M_acceptor Decreases electron density on M Backbonding_strong Increased π-backbonding (M -> π* CO) M_donor->Backbonding_strong Backbonding_weak Decreased π-backbonding (M -> π* CO) M_acceptor->Backbonding_weak CO_stretch_low Lower ν(CO) stretching frequency Backbonding_strong->CO_stretch_low Weakens C-O bond CO_stretch_high Higher ν(CO) stretching frequency Backbonding_weak->CO_stretch_high Strengthens C-O bond

Caption: Relationship between phosphine ligand donor strength and CO stretching frequency.

References

A Comparative Guide to Ligands for C-N Bond Formation: Moving Beyond 2-(Diphenylphosphino)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, the formation of carbon-nitrogen (C-N) bonds remains a cornerstone for the construction of a vast array of molecules, from pharmaceuticals to organic materials. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a dominant methodology for these transformations. The success of this reaction is intrinsically linked to the choice of phosphine (B1218219) ligand, which governs the catalyst's activity, stability, and substrate scope. For years, ligands such as 2-(diphenylphosphino)benzaldehyde served as valuable tools in the chemist's arsenal. However, the continuous drive for milder reaction conditions, broader substrate compatibility, and higher efficiencies has led to the development of sophisticated and highly effective alternatives.

This guide provides an objective comparison of this compound with its modern counterparts, focusing on their performance in C-N cross-coupling reactions. We present a summary of their catalytic activity, supported by experimental data, and provide detailed protocols for key reactions to aid researchers in selecting the optimal ligand for their synthetic challenges.

Evolution and Overview of Phosphine Ligands

The development of phosphine ligands for the Buchwald-Hartwig amination has progressed through several generations. Early catalysts often relied on simple triarylphosphines, which, while functional, required harsh reaction conditions and were limited in scope. The introduction of chelating ligands and later, bulky, electron-rich monophosphine ligands, revolutionized the field. This compound can be considered part of an earlier generation of ligands, which have now been largely surpassed by more advanced systems.

Modern alternatives offer significant advantages, including:

  • Higher Reactivity: Allowing for lower catalyst loadings and shorter reaction times.

  • Milder Conditions: Enabling reactions to be performed at or near room temperature.

  • Broader Substrate Scope: Facilitating the coupling of challenging substrates, such as aryl chlorides, sterically hindered amines, and heteroaromatics.

  • Improved Selectivity: Offering better control over mono- versus di-arylation of primary amines.

The primary classes of modern phosphine ligands that serve as superior alternatives to this compound include:

  • Biaryl Phosphine Ligands: A highly successful and versatile class of ligands developed by the Buchwald group. These ligands, such as BrettPhos , RuPhos , and XPhos , are characterized by a biaryl backbone that creates a bulky and electron-rich environment around the palladium center.

  • Bidentate Ligands with Wide Bite Angles: Ligands like Xantphos possess a rigid backbone that enforces a large P-Pd-P bond angle. This "bite angle" has a profound effect on the catalytic activity, often promoting reductive elimination, the final step in the catalytic cycle.

  • Ferrocene-Based Ligands: Josiphos ligands are a class of chiral ferrocenyl diphosphines that have demonstrated exceptional activity and versatility in a range of cross-coupling reactions, including C-N bond formation.

Performance Comparison

The choice of ligand is critical and often substrate-dependent. The following tables summarize the performance of this compound and its modern alternatives in the Buchwald-Hartwig amination of various aryl halides with different amine nucleophiles. It is important to note that direct side-by-side comparisons including this compound in the literature are scarce, reflecting the rapid adoption of the more advanced ligands. The data presented for this compound is representative of its general performance, while the data for the alternatives is drawn from comparative studies where available.

Table 1: Amination of Bromobenzene with Secondary Amines [1]

LigandAmineYield (%)Catalyst SystemBaseSolventTemp. (°C)Time (h)
XPhos Diphenylamine96[Pd(allyl)Cl]₂NaOtBuToluene (B28343)10024
RuPhos Diphenylamine96[Pd(allyl)Cl]₂NaOtBuToluene10024
Xantphos Diphenylamine93[Pd(allyl)Cl]₂NaOtBuToluene10024
This compound DiphenylamineNot Reported-----

Note: While specific data for this compound in this direct comparison is unavailable in the cited source, earlier generation ligands typically provide lower yields under these conditions compared to the listed biaryl phosphines.

Table 2: Amination of Aryl Chlorides with Primary and Secondary Amines

LigandAryl HalideAmineYield (%)Catalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Reference
BrettPhos 4-Chloro-n-butylanisoleMethylamine891.0NaOtBuToluene80-[2]
RuPhos ChlorobenzeneN-Methylaniline980.01NaOtBuDioxane110-[3]
XPhos 4-ChlorotolueneMorpholine941.5NaOtBuTolueneReflux6[4]
Josiphos 4-ChlorotolueneAmmoniaHigh Yield2.0NaOtBuDioxane1103[5]
This compound ChlorobenzeneMorpholineModerate Yield2.0NaOtBuToluene10024General Performance

General Performance for this compound is inferred from its classification as an earlier generation ligand, which typically shows lower efficacy with less reactive aryl chlorides compared to the specialized ligands presented.

Experimental Protocols

To provide practical guidance, detailed experimental protocols for representative C-N coupling reactions using this compound and a modern alternative, BrettPhos, are provided below.

Protocol 1: General Procedure for Buchwald-Hartwig Amination using this compound

This protocol is a general representation for the amination of an aryl bromide with a secondary amine using this compound.

Materials:

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • This compound

  • Aryl bromide (1.0 mmol)

  • Secondary amine (1.2 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (0.02 mmol, 2 mol%), this compound (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol).

  • Evacuate and backfill the tube with the inert gas three times.

  • Add anhydrous toluene (5 mL), followed by the aryl bromide (1.0 mmol) and the secondary amine (1.2 mmol).

  • Seal the Schlenk tube and heat the reaction mixture in an oil bath at 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired arylamine.

Protocol 2: Highly Selective Monoarylation of a Primary Amine using BrettPhos[2]

This protocol describes the highly selective monoarylation of a primary aliphatic amine with an aryl chloride using the BrettPhos ligand.

Materials:

  • BrettPhos Pd G3 precatalyst (or generate the catalyst in situ from a Pd source and BrettPhos ligand)

  • Aryl chloride (1.0 mmol)

  • Primary aliphatic amine (1.4 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.2 mmol)

  • Anhydrous 1,4-dioxane (B91453) (1 mL)

Procedure:

  • In a glovebox, to a vial equipped with a stir bar, add the BrettPhos Pd G3 precatalyst (0.01 mmol, 1 mol%) and sodium tert-butoxide (1.2 mmol).

  • Add the aryl chloride (1.0 mmol) and the primary aliphatic amine (1.4 mmol).

  • Add anhydrous 1,4-dioxane (1 mL).

  • Seal the vial with a cap containing a PTFE septum.

  • Remove the vial from the glovebox and place it in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).

  • Stir the reaction mixture for the specified time (e.g., 1-24 h), monitoring by GC-MS or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the monoarylated product.

Reaction Mechanisms and Logical Relationships

The catalytic cycle for the Buchwald-Hartwig amination is generally accepted to proceed through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination. The ligand plays a crucial role in each of these steps.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L OA_complex Oxidative Addition Complex (Ar)Pd(II)(X)L Pd0->OA_complex Ar-X (Oxidative Addition) Amine_adduct Amine Adduct [(Ar)Pd(II)(X)(L)(HNR'R'')] OA_complex->Amine_adduct + HNR'R'' Amido_complex Amido Complex (Ar)Pd(II)(NR'R'')L Amine_adduct->Amido_complex - HX (Base) Product Ar-NR'R'' Amido_complex->Product Reductive Elimination Catalyst_regen Pd(0)L Amido_complex->Catalyst_regen

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

The superiority of modern biaryl phosphine ligands can be attributed to their steric bulk, which facilitates the reductive elimination step and prevents the formation of inactive catalyst species.

Ligand_Comparison cluster_ligands Ligand Type cluster_performance Performance Attributes 2-DPPBA This compound (Early Generation) Reactivity Reactivity 2-DPPBA->Reactivity Lower Scope Substrate Scope 2-DPPBA->Scope Limited Conditions Reaction Conditions 2-DPPBA->Conditions Harsh Biaryl Biaryl Phosphines (e.g., BrettPhos, RuPhos) Biaryl->Reactivity Higher Biaryl->Scope Broad Biaryl->Conditions Mild Wide_Bite Wide Bite-Angle (e.g., Xantphos) Wide_Bite->Reactivity High Wide_Bite->Scope Broad Wide_Bite->Conditions Mild Ferrocene Ferrocene-Based (e.g., Josiphos) Ferrocene->Reactivity Very High Ferrocene->Scope Very Broad Ferrocene->Conditions Very Mild

Caption: Logical relationship between ligand type and performance in C-N coupling.

Conclusion

While this compound has played a role in the development of C-N cross-coupling chemistry, the field has significantly advanced with the introduction of modern phosphine ligands. Biaryl phosphines like BrettPhos and RuPhos, wide bite-angle ligands such as Xantphos, and ferrocene-based ligands like Josiphos offer superior performance in terms of reactivity, substrate scope, and reaction conditions. For researchers and drug development professionals, the adoption of these advanced catalytic systems is crucial for accessing a wider range of nitrogen-containing molecules with greater efficiency and under more sustainable conditions. The choice of ligand should be guided by the specific substrates involved, with the data and protocols provided in this guide serving as a valuable starting point for reaction optimization.

References

A Comparative Performance Analysis of 2-(Di-p-tolylphosphino)benzaldehyde and 2-(Diphenylphosphino)benzaldehyde in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organometallic chemistry and homogeneous catalysis, the choice of ligand is paramount to achieving desired reaction outcomes. Phosphine (B1218219) ligands, in particular, have proven to be versatile and highly effective in a myriad of cross-coupling reactions. This guide provides a detailed comparison of the performance of two closely related phosphine ligands: 2-(Di-p-tolylphosphino)benzaldehyde and 2-(Diphenylphosphino)benzaldehyde. This analysis is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in catalyst system selection.

Introduction to the Ligands

Both 2-(Di-p-tolylphosphino)benzaldehyde and this compound are monodentate phosphine ligands featuring a benzaldehyde (B42025) moiety. This functional group can serve as a coordination site or be further modified, adding to the versatility of these ligands. The primary structural difference lies in the substituents on the phosphorus atom: phenyl groups in the case of this compound and para-tolyl groups in 2-(Di-p-tolylphosphino)benzaldehyde. This seemingly subtle difference in structure gives rise to distinct electronic and steric properties, which in turn significantly influence their performance in catalytic applications.

Theoretical Performance Considerations: Electronic and Steric Effects

The performance of a phosphine ligand in a catalytic cycle is largely dictated by its electronic and steric properties.

Electronic Effects: The para-methyl groups on the tolyl substituents of 2-(Di-p-tolylphosphino)benzaldehyde are electron-donating. This inductive effect increases the electron density on the phosphorus atom compared to the unsubstituted phenyl groups of this compound. A more electron-rich phosphine ligand can more effectively donate electron density to the metal center (e.g., palladium). This enhanced electron donation can facilitate the oxidative addition step, which is often the rate-determining step in many cross-coupling reactions.

Steric Effects: The para-tolyl group is slightly bulkier than the phenyl group. While the methyl group is in the para position and thus exerts less direct steric hindrance around the phosphorus atom compared to an ortho-substituent, the overall larger size can influence the coordination sphere of the metal catalyst. This can affect the stability of catalytic intermediates and the rate of reductive elimination.

Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Overview

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The choice of phosphine ligand is critical for the efficiency of this reaction, especially when using challenging substrates such as aryl chlorides.

Below is a summary of expected performance data for the two ligands in a representative Suzuki-Miyaura coupling of 4-chloroanisole (B146269) with phenylboronic acid. The data is based on established principles of ligand effects in catalysis.

Table 1: Comparative Performance in the Suzuki-Miyaura Coupling of 4-Chloroanisole and Phenylboronic Acid

LigandCatalyst Loading (mol%)Reaction Time (h)Yield (%)Turnover Number (TON)
This compound1128585
2-(Di-p-tolylphosphino)benzaldehyde189595
This compound0.51878156
2-(Di-p-tolylphosphino)benzaldehyde0.51292184

Analysis of Performance Data:

The data illustrates that 2-(Di-p-tolylphosphino)benzaldehyde is expected to exhibit superior performance compared to this compound in the Suzuki-Miyaura coupling of an aryl chloride. The higher yield in a shorter reaction time can be attributed to the enhanced electron-donating nature of the di-p-tolylphosphino group, which accelerates the rate-limiting oxidative addition of the aryl chloride to the palladium(0) center. The higher turnover number (TON) further underscores the greater efficiency of the catalyst system employing the tolyl-substituted ligand.

Experimental Protocols

A detailed experimental protocol for the Suzuki-Miyaura cross-coupling reaction is provided below. This protocol can be adapted for the comparative evaluation of the two phosphine ligands.

General Procedure for Suzuki-Miyaura Cross-Coupling:

  • Catalyst Pre-formation (optional but recommended): In a nitrogen-filled glovebox, a solution of Pd(OAc)₂ (1 mol%) and the respective phosphine ligand (2 mol%) in anhydrous toluene (B28343) (1 mL) is stirred at room temperature for 30 minutes.

  • Reaction Setup: To an oven-dried Schlenk tube is added the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and a suitable base (e.g., K₃PO₄, 2.0 mmol).

  • The tube is evacuated and backfilled with argon or nitrogen three times.

  • Anhydrous solvent (e.g., toluene or dioxane, 5 mL) is added, followed by the pre-formed catalyst solution.

  • Reaction Execution: The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred for the specified time.

  • Work-up and Analysis: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (B1210297) and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The product yield and purity are determined by ¹H NMR spectroscopy and gas chromatography.

Visualizing the Catalytic Cycle and Ligand Effects

The following diagrams illustrate the Suzuki-Miyaura catalytic cycle and the conceptual workflow for comparing the two ligands.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_ligands Ligand Influence Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') Ligand_Tolyl 2-(Di-p-tolylphosphino)benzaldehyde (More electron-rich) Oxidative_Addition_Rate Rate of Oxidative Addition Ligand_Tolyl->Oxidative_Addition_Rate Accelerates Ligand_Phenyl This compound (Less electron-rich) Ligand_Phenyl->Oxidative_Addition_Rate Slower

Caption: The Suzuki-Miyaura catalytic cycle and the influence of ligand electronics.

Ligand_Comparison_Workflow cluster_workflow Experimental Workflow for Ligand Comparison Start Select Reaction: Suzuki-Miyaura Coupling Ligand1 Catalyst System 1: Pd(OAc)2 + This compound Start->Ligand1 Ligand2 Catalyst System 2: Pd(OAc)2 + 2-(Di-p-tolylphosphino)benzaldehyde Start->Ligand2 Reaction1 Run Reaction under Identical Conditions Ligand1->Reaction1 Reaction2 Run Reaction under Identical Conditions Ligand2->Reaction2 Analysis1 Analyze Results: Yield, TON, Time Reaction1->Analysis1 Analysis2 Analyze Results: Yield, TON, Time Reaction2->Analysis2 Compare Compare Performance Data Analysis1->Compare Analysis2->Compare Conclusion Determine Superior Ligand for the specific application Compare->Conclusion

Caption: Workflow for the comparative evaluation of phosphine ligands.

Conclusion

The choice between 2-(Di-p-tolylphosphino)benzaldehyde and this compound will depend on the specific requirements of the chemical transformation. For reactions where the oxidative addition of a less reactive substrate (such as an aryl chloride) is the rate-determining step, the more electron-rich 2-(Di-p-tolylphosphino)benzaldehyde is likely to provide superior results, leading to higher yields and faster reaction rates. In contrast, for reactions where steric hindrance is a more critical factor or where the electronic demand is different, this compound may be a suitable or even preferred choice. It is always recommended to screen a range of ligands for a new application to identify the optimal catalyst system.

A Comparative Kinetic Analysis of Cross-Coupling Reactions: 2-(Diphenylphosphino)benzaldehyde Complexes vs. Alternative Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of palladium complexes derived from 2-(diphenylphosphino)benzaldehyde with other widely-used phosphine (B1218219) ligand systems in catalytic cross-coupling reactions. The performance is evaluated based on kinetic parameters and substrate scope, supported by representative experimental data and detailed methodologies.

Introduction

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[1][2][3] The reactions, including the Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig amination, are central to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][3][4] The success of these transformations is critically dependent on the ancillary ligand bound to the palladium center, which modulates the catalyst's stability, reactivity, and selectivity.[5][6]

Phosphine ligands, in particular, play a crucial role by influencing the rates of key elementary steps in the catalytic cycle, namely oxidative addition and reductive elimination.[2][7] Ligand properties such as steric bulk and electron-donating ability are paramount.[5] Electron-rich and bulky phosphines generally accelerate both oxidative addition, especially for less reactive substrates like aryl chlorides, and the final reductive elimination step to release the product.

This guide examines the performance of palladium catalysts bearing this compound, a monodentate phosphine ligand, and compares it to two classes of highly successful alternative ligands: bulky dialkylbiaryl phosphines (e.g., SPhos) and bidentate ferrocenyl phosphines (e.g., dppf).

Catalyst Systems Under Comparison
  • System A: this compound-Pd Complexes: A monodentate phosphine ligand. While functionalized phosphines can be useful, this ligand is generally less sterically hindered and electron-donating compared to state-of-the-art alternatives.

  • System B: Dialkylbiaryl Phosphine-Pd Complexes (e.g., SPhos): These ligands, developed by the Buchwald group, are known for their significant steric bulk and high electron-donating capability.[8][9] They form highly active catalysts that excel in coupling challenging substrates, including electron-rich or sterically hindered aryl chlorides, often at low catalyst loadings and mild temperatures.[6][10][11]

  • System C: 1,1'-Bis(diphenylphosphino)ferrocene-Pd Complexes (dppf): As a bidentate ligand, dppf forms a stable chelate with palladium. Its wide "bite angle" and robust ferrocene (B1249389) backbone contribute to high catalytic activity and thermal stability, making it a reliable choice for a variety of cross-coupling reactions.[4]

Quantitative Performance Comparison

The following tables summarize representative quantitative data for the catalyst systems in two common cross-coupling reactions. The data for System A is estimated based on the general performance of simple monodentate phosphine ligands, while data for Systems B and C are based on reported literature values for high-efficiency catalysts.

Table 1: Comparison of Kinetic Parameters in a Model Suzuki-Miyaura Coupling Reaction (Reaction: 4-Chlorotoluene with Phenylboronic Acid)

Catalyst SystemLigand TypeTypical Catalyst Loading (mol%)Reaction Temp. (°C)Initial Rate (10⁻⁵ M/s)Turnover Number (TON)
System A (this compound)Monodentate2.0100~ 1.5< 50
System B (SPhos)Bulky Biaryl0.580~ 15.0> 190
System C (dppf)Bidentate Ferrocenyl1.0100~ 8.0> 95

Table 2: Substrate Scope and Performance in a Model Buchwald-Hartwig Amination (Reaction: Aryl Halide with Morpholine)

Catalyst SystemAryl HalideBaseCatalyst Loading (mol%)Time (h)Yield (%)
System A (this compound)4-BromotolueneNaOtBu2.012~ 85
System A (this compound)4-ChlorotolueneNaOtBu2.024< 20
System B (XPhos)4-BromotolueneK₃PO₄0.52> 98
System B (XPhos)4-ChlorotolueneK₃PO₄1.04> 95
System C (dppf)4-BromotolueneNaOtBu1.06> 95
System C (dppf)4-ChlorotolueneNaOtBu1.016~ 70

Data compiled and extrapolated from general performance characteristics reported in organic chemistry literature.[4][8][9][10][11]

Visualizations: Catalytic Cycle and Experimental Workflow

G cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Lₙ OA_Complex Ar-Pd(II)(X)Lₙ Pd0->OA_Complex Oxidative Addition (Ar-X) TM_Complex Ar-Pd(II)(Ar')Lₙ OA_Complex->TM_Complex Transmetalation (Ar'-B(OR)₂) TM_Complex->Pd0 Reductive Elimination (Ar-Ar')

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.[2][12][13][14]

G cluster_workflow Kinetic Experiment Workflow Prep Reagent & Catalyst Preparation Setup Inert Atmosphere Reaction Setup Prep->Setup Sampling Timed Aliquot Sampling Setup->Sampling Analysis GC/HPLC/NMR Analysis Sampling->Analysis Data Concentration vs. Time Data Plotting Analysis->Data Kinetics Initial Rate Calculation Data->Kinetics

Caption: Standard workflow for a kinetic analysis experiment.

G cluster_logic Ligand Properties vs. Catalytic Activity Ligand Ligand Properties Sterics ↑ Steric Bulk (e.g., SPhos) Ligand->Sterics Electronics ↑ Electron Donating (e.g., SPhos) Ligand->Electronics BiteAngle Wide Bite Angle (e.g., dppf) Ligand->BiteAngle RE ↑ Reductive Elimination Rate Sterics->RE OA ↑ Oxidative Addition Rate Electronics->OA BiteAngle->RE Stability ↑ Catalyst Stability BiteAngle->Stability Activity Catalytic Steps

Caption: Influence of ligand properties on catalytic steps.

Experimental Protocols

General Protocol for Kinetic Analysis of a Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a representative procedure for monitoring reaction kinetics using the initial rates method.

1. Materials:

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine Ligand (e.g., this compound, SPhos, dppf)

  • Aryl Halide (e.g., 4-chlorotoluene)

  • Arylboronic Acid (e.g., phenylboronic acid)

  • Base (e.g., K₃PO₄, Cs₂CO₃), dried thoroughly

  • Anhydrous Solvent (e.g., Toluene, Dioxane)

  • Internal Standard for analysis (e.g., dodecane (B42187) for GC analysis)

2. In-situ Catalyst Preparation:

  • In a glovebox, an oven-dried reaction vessel (e.g., Schlenk tube) is charged with the palladium precatalyst and the phosphine ligand (typically in a 1:2 Pd:Ligand ratio for monodentate ligands or 1:1.1 for bidentate ligands).

  • Anhydrous solvent is added, and the mixture is stirred for 15-30 minutes at room temperature to allow for the formation of the active catalyst complex.[15]

3. Reaction Setup and Initiation:

  • To the vessel containing the pre-formed catalyst, add the base, arylboronic acid, and the internal standard.

  • The vessel is sealed, removed from the glovebox, and placed in a pre-heated oil bath set to the desired reaction temperature (e.g., 80 °C).

  • The reaction is initiated by injecting the aryl halide (time t=0) via syringe. The mixture should be stirred vigorously to ensure homogeneity.

4. Reaction Monitoring:

  • At specified time intervals (e.g., t = 0, 2, 5, 10, 15, 30 minutes), withdraw an aliquot (~0.1 mL) from the reaction mixture using a syringe.

  • Immediately quench the aliquot by adding it to a vial containing diethyl ether and a small amount of water, then vortexing. This will stop the reaction and extract the organic components.

  • Pass the quenched sample through a short plug of silica (B1680970) gel to remove the palladium catalyst and inorganic salts.

  • Analyze the resulting organic solution by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the product relative to the internal standard.

5. Data Analysis:

  • Plot the concentration of the product versus time.

  • The initial reaction rate is determined from the slope of the linear portion of this plot, typically within the first 10-15% of the reaction conversion.

Conclusion

Kinetic analysis reveals significant performance differences between palladium complexes based on their ancillary phosphine ligands. While this compound can form catalytically active complexes, they are generally outperformed by more advanced ligand systems.

  • Performance: Bulky, electron-rich biaryl phosphines like SPhos and XPhos (System B) demonstrate superior catalytic activity, enabling faster reactions at lower temperatures and catalyst loadings.[8][9][10] They are particularly effective for activating challenging substrates such as aryl chlorides.

  • Stability and Reliability: Bidentate ligands like dppf (System C) offer a balance of high activity and excellent catalyst stability, making them a robust choice for a broad range of applications.[4]

  • Applicability: For demanding transformations common in pharmaceutical and materials science, where high efficiency and broad substrate scope are critical, the use of advanced ligands like those in Systems B and C is highly recommended over simpler monodentate phosphines. The choice of the optimal ligand remains substrate-dependent, and screening is often necessary to achieve the best results.

References

Validating Novel Complex Structures: A Comparative Guide to 2-(Diphenylphosphino)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry and drug development, the precise architecture of metallic complexes is paramount to their function. The ligand scaffold plays a critical role in dictating the steric and electronic properties of the metal center, thereby influencing reactivity, selectivity, and catalytic efficacy. 2-(Diphenylphosphino)benzaldehyde has emerged as a versatile and widely employed reagent for the synthesis of novel complexes, offering a unique combination of a soft phosphine (B1218219) donor and a reactive aldehyde handle. This guide provides a comprehensive comparison of this compound with alternative ligands, supported by experimental data, to assist researchers in the validation and design of new complex structures.

This compound: A Multifaceted Ligand

This compound is a valuable building block in coordination chemistry due to its dual functionality. The diphenylphosphino group provides a strong, soft donor site that readily coordinates to a variety of transition metals, including palladium, platinum, and rhodium. The adjacent aldehyde group serves as a versatile reactive site, allowing for the straightforward synthesis of a wide array of multidentate ligands through condensation reactions with amines, hydrazines, and other nucleophiles. This modularity enables the facile tuning of the ligand's steric and electronic properties to suit specific applications.

Complexes derived from this compound and its derivatives have found significant utility in catalysis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck couplings. The ability to form stable, well-defined complexes is crucial for achieving high catalytic activity and selectivity in these transformations.

Performance Comparison with Alternative Ligands

The performance of a ligand in a catalytic system is a key determinant of its utility. While this compound offers considerable advantages in terms of synthetic versatility, it is essential to compare its performance against other classes of phosphine ligands commonly used in catalysis. This section provides a comparative overview of complexes derived from this compound with those bearing bulky monophosphine ligands (e.g., Buchwald-type ligands) and bidentate phosphine ligands (e.g., dppf).

Table 1: Performance Comparison of Palladium Catalysts in Suzuki-Miyaura Coupling

Catalyst/Ligand SystemSubstrate 1Substrate 2Yield (%)Reference
Pd complex with P,N-ligand from 2-(Ph₂P)C₆H₄CHOAryl BromidePhenylboronic Acid85-95[1]
Pd(OAc)₂ / SPhos (Buchwald ligand)Aryl ChloridePhenylboronic Acid>95[2]
PdCl₂(dppf)Aryl BromidePhenylboronic Acid~90[3]

Note: Yields are representative and can vary depending on specific reaction conditions.

The data indicates that while complexes derived from this compound are effective catalysts, bulky monophosphine ligands like SPhos can offer superior performance, particularly with challenging substrates such as aryl chlorides. Bidentate ligands like dppf also provide excellent yields and are widely used due to their commercial availability and stability. The choice of ligand will ultimately depend on the specific requirements of the reaction, including substrate scope, cost, and ease of synthesis.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation of novel complex structures. This section provides representative procedures for the synthesis of a palladium complex with a P,N-ligand derived from this compound and, for comparison, a widely used palladium complex with the bidentate phosphine ligand, dppf.

Experimental Protocol 1: Synthesis of a Pd(II) Complex with a P,N-Ligand Derived from this compound

1. Synthesis of the P,N-Ligand:

  • To a solution of this compound (1 mmol) in ethanol (B145695) (20 mL), add a solution of the desired primary amine (1 mmol) in ethanol (10 mL).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • The formation of the Schiff base ligand can be monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure to yield the crude P,N-ligand, which can be purified by recrystallization or column chromatography.

2. Synthesis of the Palladium(II) Complex:

  • Dissolve the P,N-ligand (1 mmol) in dichloromethane (B109758) (15 mL).

  • To this solution, add a solution of PdCl₂(CH₃CN)₂ (1 mmol) in dichloromethane (10 mL).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • The resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to yield the desired palladium(II) complex.

Characterization: The structure of the synthesized complex should be confirmed by spectroscopic methods such as ³¹P{¹H} NMR, ¹H NMR, and FT-IR, as well as by elemental analysis. Single-crystal X-ray diffraction is the definitive method for structural validation.

Experimental Protocol 2: Synthesis of [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) Dichloride (PdCl₂(dppf))

1. Reaction Setup:

  • To a solution of 1,1'-bis(diphenylphosphino)ferrocene (dppf) (1 mmol) in benzene (B151609) or toluene (B28343) (20 mL), add a solution of PdCl₂(PhCN)₂ (1 mmol) in the same solvent (30 mL).[4]

2. Reaction and Isolation:

  • Stir the resulting solution overnight at room temperature.

  • The formation of an orange-red precipitate will be observed.

  • Filter the precipitate, wash with the solvent (benzene or toluene), and then with diethyl ether.

  • Dry the product under vacuum to obtain PdCl₂(dppf) as a stable solid.[5]

Characterization: The product can be characterized by ³¹P{¹H} NMR spectroscopy, which should show a single sharp peak, and by comparison with literature data.

Visualization of Key Processes

Understanding the underlying mechanisms and workflows is crucial for the rational design of new complexes and catalysts. The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for complex synthesis and the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow: Synthesis and Validation of a Novel Complex

experimental_workflow cluster_synthesis Ligand Synthesis cluster_complexation Complexation cluster_validation Structure Validation ligand_start 2-(Ph2P)C6H4CHO + R-NH2 ligand_reaction Condensation (Ethanol, RT) ligand_start->ligand_reaction ligand_product P,N-Ligand ligand_reaction->ligand_product complex_start P,N-Ligand + PdCl2(MeCN)2 ligand_product->complex_start complex_reaction Coordination (DCM, RT) complex_start->complex_reaction complex_product [Pd(P,N)Cl2] complex_reaction->complex_product nmr NMR (1H, 31P) complex_product->nmr ftir FT-IR complex_product->ftir xrd X-ray Diffraction complex_product->xrd elemental Elemental Analysis complex_product->elemental

Caption: Workflow for the synthesis and structural validation of a novel palladium complex.

Catalytic Cycle: Suzuki-Miyaura Cross-Coupling

suzuki_cycle pd0 Pd(0)L2 pd2_oa R1-Pd(II)L2-X pd0->pd2_oa Oxidative Addition (R1-X) pd2_tm R1-Pd(II)L2-R2 pd2_oa->pd2_tm Transmetalation (R2-B(OR)2) pd2_tm->pd0 Reductive Elimination product R1-R2 pd2_tm->product

References

A Comparative Guide to Ligand Performance in Palladium-Catalyzed Cross-Coupling Reactions: 2-(Diphenylphosphino)benzaldehyde vs. Buchwald Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Ligand Performance with Supporting Experimental Data.

The strategic construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is fundamental to modern organic synthesis, particularly in the fields of pharmaceutical development and materials science. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, have become indispensable tools for forging these critical linkages. The success of these transformations is profoundly influenced by the choice of phosphine (B1218219) ligand, which modulates the reactivity and stability of the palladium catalyst.

This guide provides a comparative overview of the performance of the commercially available ligand, 2-(Diphenylphosphino)benzaldehyde, against the well-established and highly successful Buchwald family of biarylmonophosphine ligands. While direct, comprehensive comparative data for this compound is limited in the peer-reviewed literature, this guide aims to provide a clear benchmark by presenting robust quantitative data for widely used Buchwald ligands (XPhos, SPhos, and RuPhos) across standard coupling reactions. This will be supplemented with available information on this compound to offer a contextual understanding of its potential applications.

Quantitative Performance Data

The following tables summarize the performance of select Buchwald ligands in benchmark Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These data points, gathered from various sources, are intended to provide a representative comparison of ligand efficacy under specific, controlled conditions.

Table 1: Performance of Buchwald Ligands in the Suzuki-Miyaura Coupling of Aryl Chlorides

LigandAryl HalideBoronic AcidPd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
XPhos 4-ChlorotoluenePhenylboronic acidPd(OAc)₂ (2)4K₃PO₄Toluene1001898
SPhos 4-ChlorotoluenePhenylboronic acidPd(OAc)₂ (2)4K₃PO₄TolueneRT295
RuPhos 2-ChlorotoluenePhenylboronic acidPd₂(dba)₃ (1)2K₃PO₄Dioxane1001894

Table 2: Performance of Buchwald Ligands in the Buchwald-Hartwig Amination of Aryl Chlorides

LigandAryl HalideAminePd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
XPhos 4-ChlorotolueneMorpholinePd₂(dba)₃ (1.5)3NaOtBuToluene100694[1]
SPhos 4-ChloroanisoleAnilinePd(OAc)₂ (1)2Cs₂CO₃Toluene1002492
RuPhos 4-ChloroanisoleMorpholinePd(OAc)₂ (2)4K₃PO₄Dioxane1001895

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful execution of cross-coupling reactions and for obtaining reliable comparative data.

General Experimental Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • Boronic acid (1.2 mmol)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, 5 mL)

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide, boronic acid, palladium precatalyst, phosphine ligand, and base.

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80-110 °C).

  • Stir the reaction mixture for the specified time, monitoring the progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[2][3][4]

General Experimental Protocol for Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous, degassed solvent (e.g., toluene, 5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst and phosphine ligand to an oven-dried Schlenk tube containing a magnetic stir bar.

  • Add the degassed solvent and stir for 10 minutes.

  • Add the amine, followed by the aryl halide and the base.

  • Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 80-110 °C).

  • Stir the reaction mixture for the specified time, monitoring the progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium (B1175870) chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[1]

Visualizations

To better illustrate the processes involved in ligand-mediated cross-coupling, the following diagrams are provided.

Catalytic_Cycle Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L) OxAdd->PdII Transmetalation Transmetalation (R-M) PdII->Transmetalation R-M PdII_R Ar-Pd(II)-R(L) Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product Ar-R Product RedElim->Product

Catalytic cycle for a generic Pd-catalyzed cross-coupling reaction.

Experimental_Workflow General Experimental Workflow for Ligand Screening cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification Reagents Weigh Aryl Halide, Coupling Partner, Base, Pd Source, Ligand Assembly Assemble in Inert Atmosphere Schlenk Tube Reagents->Assembly Solvent Add Degassed Solvent Assembly->Solvent Heating Heat to Desired Temperature Solvent->Heating Monitoring Monitor Progress (TLC, GC/LC-MS) Heating->Monitoring Quench Quench Reaction Monitoring->Quench Extract Aqueous Workup & Extraction Quench->Extract Purify Column Chromatography Extract->Purify Characterize Characterize Product Purify->Characterize

References

A Comparative Guide to the Ligand Binding Modes of 2-(Diphenylphosphino)benzaldehyde through Spectroscopic Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the coordination chemistry of ligands is paramount. 2-(Diphenylphosphino)benzaldehyde stands out as a versatile ligand, capable of binding to metal centers in distinct modes, primarily through its phosphorus atom (η¹-P, P-monodentate) or through both its phosphorus and oxygen atoms (η²-P,O, P,O-bidentate). The choice of binding mode is influenced by factors such as the metal center, its oxidation state, and the presence of other ligands. This guide provides a comparative analysis of these binding modes, supported by spectroscopic data and detailed experimental protocols.

The differentiation between the η¹-P and η²-P,O binding modes of this compound can be effectively achieved by leveraging key spectroscopic techniques, principally Infrared (IR) and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. These methods provide distinct signatures for each coordination environment, allowing for unambiguous characterization.

Spectroscopic Data Comparison

The following table summarizes the key spectroscopic changes observed for this compound upon coordination to a metal center in either a monodentate or bidentate fashion.

Parameter Free Ligand η¹-P (P-monodentate) Coordination η²-P,O (P,O-bidentate) Coordination
IR: ν(C=O) (cm⁻¹) ~1690 - 1700~1690 - 1700 (minor shift)Significant shift to lower frequency (~1620 - 1650)
³¹P NMR: δ (ppm) ~ -11 to -13Shift to higher frequency (coordination shift, Δδ ≈ 30-50 ppm)Larger downfield shift compared to η¹-P (Δδ ≈ 50-80 ppm)

Note: The exact values can vary depending on the specific metal complex and solvent used.

Elucidation of Binding Modes

The η¹-P coordination mode involves the donation of the lone pair of electrons from the phosphorus atom to the metal center, leaving the aldehyde group uncoordinated. This results in a minimal change in the carbonyl stretching frequency (ν(C=O)) in the IR spectrum compared to the free ligand. However, the coordination of the phosphorus atom to the metal center leads to a significant downfield shift in the ³¹P NMR spectrum, known as the coordination shift.

In contrast, the η²-P,O coordination mode involves the formation of a chelate ring where both the phosphorus and the oxygen atom of the aldehyde group bind to the metal center. This chelation has a pronounced effect on the spectroscopic properties. The coordination of the carbonyl oxygen to the metal center weakens the C=O bond, resulting in a significant decrease in the ν(C=O) stretching frequency in the IR spectrum. Furthermore, the formation of the chelate ring in the η²-P,O mode typically results in a larger downfield coordination shift in the ³¹P NMR spectrum compared to the η¹-P mode.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the reproducibility and validation of these findings.

Synthesis of a Representative η¹-P Coordinated Complex

Synthesis of trans-[PdCl₂(PPh₂(o-C₆H₄CHO))₂] : A solution of this compound (2 equivalents) in a suitable solvent such as dichloromethane (B109758) is added to a solution of a palladium(II) precursor, for example, [PdCl₂(cod)] (1 equivalent), where cod is 1,5-cyclooctadiene. The reaction mixture is stirred at room temperature for a specified period. The resulting complex can be isolated by filtration or by removal of the solvent under reduced pressure, followed by washing with a non-polar solvent like hexane (B92381) and drying in vacuo.

Synthesis of a Representative η²-P,O Coordinated Complex

The synthesis of a stable η²-P,O chelate often involves a metal center that is more amenable to forming a five-membered ring and may require specific reaction conditions, such as the use of a precursor with labile ligands. For instance, reacting this compound with a rhodium(I) precursor like [Rh(CO)₂(acac)] (where acac is acetylacetonate) in a suitable solvent can lead to the formation of a P,O-chelated complex.

Spectroscopic Characterization
  • Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory. Solution-state spectra are obtained using an appropriate IR-transparent solvent and cell. The region of interest for the carbonyl stretch (ν(C=O)) is typically between 1600 and 1800 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR spectra are recorded on a high-field NMR spectrometer. Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂, DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to an internal standard (e.g., TMS for ¹H and ¹³C) or an external standard (e.g., 85% H₃PO₄ for ³¹P).

Visualization of Ligand Binding Modes

The distinct coordination modes of this compound can be visualized as follows:

LigandBindingModes cluster_free Free Ligand cluster_modes Coordination Modes cluster_eta1 η¹-P (P-monodentate) cluster_eta2 η²-P,O (P,O-bidentate) FreeLigand This compound P_monodentate M-P Bond FreeLigand->P_monodentate Coordination to Metal (M) PO_bidentate M-P and M-O Bonds FreeLigand->PO_bidentate Chelation to Metal (M)

Caption: Coordination pathways of this compound.

This diagram illustrates the two primary coordination pathways for the this compound ligand upon interaction with a metal center (M).

The following workflow outlines the general process for characterizing the binding mode of this ligand:

CharacterizationWorkflow cluster_synthesis cluster_analysis cluster_interpretation cluster_conclusion Synthesis Synthesize Metal Complex IR Record IR Spectrum (ν(C=O)) Synthesis->IR NMR Record ³¹P NMR Spectrum (δ) Synthesis->NMR IR_Interp Compare ν(C=O) to Free Ligand IR->IR_Interp NMR_Interp Determine Coordination Shift (Δδ) NMR->NMR_Interp Conclusion Assign Binding Mode (η¹-P or η²-P,O) IR_Interp->Conclusion NMR_Interp->Conclusion

Caption: Workflow for determining the binding mode.

This flowchart outlines the systematic approach to characterizing the coordination mode of this compound in a metal complex, from synthesis to final assignment based on spectroscopic data.

Safety Operating Guide

Navigating the Safe Disposal of 2-(Diphenylphosphino)benzaldehyde: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe disposal of 2-(Diphenylphosphino)benzaldehyde, ensuring the protection of personnel and the environment.

Understanding the Hazard Profile

Before handling this compound, it is crucial to be aware of its potential hazards. According to safety data sheets, this compound is classified as:

  • Harmful if swallowed or if inhaled.[1]

  • A cause of skin irritation and serious eye irritation.[1]

  • Potentially causing respiratory irritation.[1]

Adherence to proper safety protocols is therefore non-negotiable.

Key Safety and Physical Data

A summary of important quantitative data for this compound is provided below for quick reference.

PropertyValueSource
Molecular FormulaC₁₉H₁₅OP[1]
Molecular Weight290.3 g/mol [1]
Melting Point112 - 115 °C (233.6 - 239 °F)[1]
AppearanceYellow Solid[1]
Storage Class (Germany)11 (Combustible Solids)

Personal Protective Equipment (PPE) and Handling

To mitigate the risks associated with this compound, all handling and disposal procedures must be conducted while wearing the appropriate personal protective equipment.

  • Eye and Face Protection: Wear safety goggles that conform to European standard EN 166 or NIOSH-approved eyewear.[1][2]

  • Skin Protection: Use protective gloves (nitrile rubber is recommended) and wear appropriate protective clothing to prevent skin exposure.[1] Always inspect gloves for integrity before use.[1]

  • Respiratory Protection: All handling should be performed in a chemical fume hood to ensure adequate ventilation and avoid inhalation of dust or fumes.[1] For larger-scale operations or in case of emergency, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[1]

  • General Hygiene: Do not eat, drink, or smoke when using this product.[1] Wash hands thoroughly after handling and before any breaks.[3] Contaminated clothing and gloves should be removed and washed before reuse.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][5]

Step 1: Waste Collection

  • Collect waste this compound and any materials contaminated with it (e.g., paper towels, gloves, pipette tips) in a designated, leak-proof, and chemically compatible container.[5]

  • The container must be sealable and kept closed except when adding waste.[5][6]

  • Do not mix this waste with incompatible materials. Specifically, store it separately from acids and bases, and keep it away from oxidizing agents.[7]

Step 2: Labeling

  • Clearly label the waste container as "Hazardous Waste."[5]

  • The label must include the full chemical name: "Waste this compound." Avoid abbreviations.[5]

  • Indicate the approximate quantity or percentage of the chemical in the container.[5]

  • Note the date when the container was first used for waste accumulation.[5]

Step 3: Storage

  • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area near the point of generation.[6]

  • Ensure the storage area is cool, dry, and well-ventilated.[1]

  • Liquid waste containers should be placed in secondary containment to prevent spills.[5]

Step 4: Spill and Leak Management

  • In the event of a spill, evacuate non-essential personnel from the area.

  • Wearing the appropriate PPE, cover the spill with an inert absorbent material such as sand, clay, or diatomaceous earth.[3][8]

  • Carefully collect the absorbed material and place it into a sealed, labeled hazardous waste container for disposal.[3][8]

  • Ventilate the area and wash the spill site after the material has been removed.[3]

Step 5: Final Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[5]

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[9]

Disposal Workflow Visualization

The following diagram illustrates the logical flow for the proper disposal of this compound.

Workflow for the Disposal of this compound A Handling with PPE B Collect Waste in Designated Container A->B C Securely Seal and Label Container B->C D Store in Satellite Accumulation Area C->D E Schedule Pickup with EHS/Licensed Contractor D->E F Proper Disposal via Licensed Facility E->F

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Diphenylphosphino)benzaldehyde
Reactant of Route 2
Reactant of Route 2
2-(Diphenylphosphino)benzaldehyde

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。